molecular formula C22H27NO3 B611164 TAS-303 CAS No. 1449371-87-2

TAS-303

Cat. No.: B611164
CAS No.: 1449371-87-2
M. Wt: 360.5 g/mol
InChI Key: FMRVAGKPRZLTRG-KORWVGAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS-303 is a novel, small molecule compound that acts as a potent and selective norepinephrine reuptake inhibitor (NRI). It displays significant inhibitory activity at the norepinephrine transporter (NET) with minimal effects on serotonin or dopamine transporters . Its primary research application is in the investigation of stress urinary incontinence (SUI). Preclinical studies in animal models have demonstrated that this compound increases urethral closing pressure and leak point pressure in a dose-dependent manner, enhancing the contractility of the urethral sphincter . A key characteristic of this compound is its peripheral mechanism of action. By selectively inhibiting norepinephrine reuptake without centrally-mediated antidepressant activity, it aims to provide therapeutic benefit for SUI while minimizing central nervous system (CNS)-related side effects, a limitation of other drug classes like SNRIs . Clinical phase I and II trials have been conducted to evaluate its efficacy in reducing SUI episode frequency and its safety profile in human subjects . The compound is currently in Phase II clinical development for stress urinary incontinence in Japan, as identified by the originator, Taiho Pharmaceutical . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1449371-87-2

Molecular Formula

C22H27NO3

Molecular Weight

360.5 g/mol

IUPAC Name

piperidin-4-yl 2-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-2,2-diphenylacetate

InChI

InChI=1S/C22H27NO3/c1-2-17-25-22(18-9-5-3-6-10-18,19-11-7-4-8-12-19)21(24)26-20-13-15-23-16-14-20/h3-12,20,23H,2,13-17H2,1H3/i1D3,2D2,17D2

InChI Key

FMRVAGKPRZLTRG-KORWVGAPSA-N

SMILES

O=C(OC1CCNCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Canonical SMILES

CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCNCC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TAS 303;  TAS303;  TAS-303

Origin of Product

United States

Foundational & Exploratory

TAS-303: A Deep Dive into its Mechanism of Action in the Urethral Sphincter

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TAS-303 is an investigational, highly selective noradrenaline reuptake inhibitor (NRI) under development for the treatment of stress urinary incontinence (SUI). Its therapeutic potential lies in its targeted pharmacological action on the urethral sphincter, aiming to enhance urethral closure pressure and prevent involuntary urine leakage. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular target, the downstream signaling pathways it modulates, and its physiological effects on the urethral sphincter. The information presented herein is a synthesis of available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Introduction: The Challenge of Stress Urinary Incontinence and the Rationale for this compound

Stress urinary incontinence, the involuntary leakage of urine during activities that increase abdominal pressure such as coughing, sneezing, or physical exertion, is a prevalent condition, particularly among women.[1] The underlying pathophysiology often involves a weakened urethral sphincter and/or pelvic floor muscles, leading to insufficient urethral closure pressure to counteract the pressure from the bladder.

Current pharmacological options for SUI are limited. Duloxetine, a serotonin (B10506) and noradrenaline reuptake inhibitor (SNRI), is approved in some regions but is associated with a notable incidence of central nervous system and gastrointestinal side effects, which can limit its tolerability.[1][2] This has driven the search for more targeted therapies with improved safety profiles.

This compound emerges as a promising candidate due to its high selectivity for the noradrenaline transporter (NET) and its predominantly peripheral action.[2][3][4] By selectively increasing noradrenaline levels in the synaptic clefts of nerves innervating the urethral sphincter, this compound is designed to enhance sphincter tone with minimal impact on serotonergic pathways, thereby potentially avoiding the side effects associated with SNRIs like duloxetine.[2][3]

Molecular Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of the noradrenaline transporter (NET).[4][5] The NET is a transmembrane protein responsible for the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron, a process that terminates noradrenergic signaling.

By blocking the NET, this compound leads to an accumulation of noradrenaline in the synapse. This elevated concentration of noradrenaline enhances the stimulation of adrenergic receptors on the postsynaptic cells, which in the case of the urethral sphincter, are primarily the smooth and striated muscle cells that control urethral tone and closure.[5][6]

Signaling Pathway of Noradrenaline in the Urethral Sphincter

The increased synaptic concentration of noradrenaline resulting from this compound administration leads to the activation of α1-adrenergic receptors, which are abundantly expressed in the smooth muscle of the proximal urethra.[5] The activation of these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade that results in smooth muscle contraction:

  • Gq Protein Activation: Noradrenaline binds to the α1-adrenergic receptor, causing a conformational change that activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gq protein stimulates phospholipase C.

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

  • Smooth Muscle Contraction: The increased intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments and resulting in smooth muscle contraction.

This cascade of events leads to a sustained increase in urethral smooth muscle tone, contributing to a higher urethral closure pressure.

TAS_303_Signaling_Pathway TAS303 This compound NET Noradrenaline Transporter (NET) TAS303->NET Inhibits NE_synapse Noradrenaline (NE) Alpha1_AR α1-Adrenergic Receptor NE_synapse->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: this compound Signaling Pathway in Urethral Smooth Muscle.

Preclinical Evidence

Preclinical studies in animal models have provided the foundational evidence for the mechanism of action and therapeutic potential of this compound.

In Vitro Studies

Radioligand binding assays have demonstrated that this compound is a potent and selective inhibitor of the human noradrenaline transporter (NET).[5] Its selectivity for NET over serotonin and dopamine (B1211576) transporters is a key feature that distinguishes it from other dual reuptake inhibitors.[5]

In Vivo Studies

Studies in rat models of SUI have shown that oral administration of this compound leads to a dose-dependent increase in both basal urethral pressure and leak point pressure.[5] The leak point pressure is a measure of the intra-abdominal pressure at which urine leakage occurs and is a critical parameter in assessing the severity of SUI.

Table 1: Preclinical Efficacy of this compound in a Rat Model of SUI

CompoundDose (mg/kg)Change in Basal Urethral PressureChange in Leak Point PressureReference
This compound0.3Dose-dependent increaseDose-dependent increase[5]
This compound1Dose-dependent increaseDose-dependent increase[5]
This compound3Significant increaseSignificant increase[5]

Furthermore, these studies confirmed that this compound administration significantly increases plasma levels of noradrenaline without substantially affecting the levels of serotonin, dopamine, or epinephrine, underscoring its selective mechanism of action.[3][5]

Experimental Protocols: Preclinical
  • Objective: To determine the binding affinity of this compound for the human noradrenaline transporter.

  • Method: A competitive radioligand binding assay is performed using cell membranes prepared from a cell line stably expressing the human NET (e.g., HEK293-hNET cells).

    • Membrane Preparation: Cells are cultured, harvested, and homogenized. The cell membranes are isolated by centrifugation.

    • Assay Setup: The assay is typically conducted in a 96-well plate format. Each well contains the cell membrane preparation, a radiolabeled ligand specific for the NET (e.g., [3H]nisoxetine or [3H]norepinephrine), and varying concentrations of the test compound (this compound).

    • Incubation: The plates are incubated to allow the binding to reach equilibrium.

    • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound radioligand from the free radioligand.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki).

  • Objective: To evaluate the in vivo effect of this compound on urethral pressure.

  • Animal Model: A common model is the vaginal distention model in female rats, which simulates childbirth-related injury to the urethral support structures.[5]

  • Method:

    • Anesthesia: Rats are anesthetized for the duration of the procedure.

    • Catheterization: A microtransducer-tipped catheter is inserted into the urethra to measure pressure. A bladder catheter may also be placed for fluid infusion or pressure measurement.

    • Drug Administration: this compound or vehicle is administered orally or intravenously.

    • Urethral Pressure Profile (UPP): The catheter is slowly withdrawn from the urethra at a constant rate while continuously recording pressure to generate a urethral pressure profile. This provides data on the maximal urethral closure pressure (MUCP).

    • Leak Point Pressure (LPP): The bladder is filled with saline, and external pressure is gradually applied to the abdomen until urine leakage is observed. The bladder pressure at which leakage occurs is the LPP.

    • Data Analysis: Changes in MUCP and LPP after this compound administration are compared to baseline and to the vehicle control group.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Start: In Vitro cell_culture Culture hNET-expressing cells start_invitro->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep binding_assay Perform Radioligand Binding Assay with this compound membrane_prep->binding_assay ic50_calc Calculate IC50/Ki for NET binding_assay->ic50_calc end_invitro End: Determine Binding Affinity ic50_calc->end_invitro start_invivo Start: In Vivo animal_model Induce SUI in Rat Model (e.g., Vaginal Distention) start_invivo->animal_model drug_admin Administer this compound or Vehicle animal_model->drug_admin pressure_measurement Measure Urethral Pressure (UPP & LPP) drug_admin->pressure_measurement data_analysis Analyze Changes in Urethral Pressure pressure_measurement->data_analysis end_invivo End: Evaluate In Vivo Efficacy data_analysis->end_invivo

Caption: Preclinical Experimental Workflow for this compound.

Clinical Evidence

Clinical trials have been conducted to evaluate the efficacy and safety of this compound in women with SUI.

Phase I Studies

Phase I studies in healthy volunteers and women with SUI have established the safety and tolerability profile of this compound. A study in women with SUI showed that while the change in maximal urethral closure pressure (MUCP) was not statistically significant compared to placebo, there was a numerically larger increase in the urethral closure pressure of the proximal urethra with this compound treatment, suggesting a pharmacological effect at the target site.[5]

Table 2: Phase I Urodynamic Findings

ParameterThis compound (18 mg)Placebop-valueReference
Mean Change in MUCP (cmH₂O)3.473 ± 12.1542.615 ± 9.7940.8047[5]
Mean Change in Proximal Urethral Closure Pressure (cmH₂O)3.863 ± 10.9411.634 ± 12.0930.5976[5]
Phase II Studies

A Phase II, randomized, double-blind, placebo-controlled trial evaluated the efficacy of this compound (18 mg once daily) in Japanese women with SUI over a 12-week period.[6][7] The primary endpoint was the percent change in the mean frequency of SUI episodes per 24 hours.

The study demonstrated that this compound was superior to placebo in reducing the frequency of SUI episodes.[6][7][8] The improvement was more pronounced in patients with more severe SUI at baseline.[7][8]

Table 3: Phase II Efficacy Results

EndpointThis compound (18 mg)Placebop-valueReference
Least Squares Mean Percent Change in SUI Episode Frequency-57.7%-46.9%0.036[6][7][8]
Patients with ≥50% Reduction in SUI Episode Frequency64.7%53.0%Not statistically significant[8]

Importantly, this compound was well-tolerated, with no serious adverse events and no discontinuations due to adverse events.[7][8] Notably, there was an absence of nervous system- or gastrointestinal-related adverse drug reactions, such as nausea, which are more commonly associated with duloxetine.[1][2][7]

Experimental Protocols: Clinical
  • Objective: To evaluate the efficacy and safety of this compound in women with SUI.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult women with a clinical diagnosis of SUI, confirmed by urodynamic testing and a baseline frequency of SUI episodes.

  • Intervention: Patients are randomized to receive a fixed daily dose of this compound (e.g., 18 mg) or a matching placebo for a specified duration (e.g., 12 weeks).

  • Primary Endpoint: The percentage change from baseline in the mean number of SUI episodes per 24 hours, as recorded in a patient diary.

  • Secondary Endpoints:

    • Proportion of patients with a ≥50% reduction in SUI episodes.

    • Change in the amount of urine leakage (e.g., measured by pad weight tests).

    • Changes in health-related quality of life scores.

    • Incidence and severity of adverse events.

  • Data Analysis: Statistical comparisons are made between the this compound and placebo groups for all efficacy and safety endpoints.

Conclusion

This compound represents a targeted pharmacological approach to the treatment of stress urinary incontinence. Its high selectivity as a noradrenaline reuptake inhibitor focuses its action on the urethral sphincter, where it enhances noradrenergic signaling to increase urethral closure pressure. Preclinical data strongly support this mechanism of action, and Phase II clinical trial results have demonstrated its efficacy in reducing SUI episodes with a favorable safety profile. The continued development of this compound holds promise for providing a well-tolerated and effective medical therapy for individuals affected by SUI.

References

Preclinical Profile of TAS-303: A Novel Selective Norepinephrine Reuptake Inhibitor for Stress Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stress urinary incontinence (SUI) is a prevalent condition characterized by involuntary urine leakage during activities that increase intra-abdominal pressure, such as coughing, sneezing, or physical exertion.[1] Current pharmacological options for SUI are limited, with the serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine (B1670986) being approved in some regions but not globally due to concerns about its side-effect profile.[1][2] This has created a significant unmet medical need for a safe and effective oral therapy for SUI. TAS-303 is a novel, small-molecule, selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has shown promise in preclinical models of SUI by enhancing urethral closure pressure.[1][3] This technical guide provides an in-depth overview of the preclinical evidence for this compound in SUI models, focusing on its mechanism of action, efficacy data, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound is a highly selective norepinephrine reuptake inhibitor.[1] Radioligand binding studies have demonstrated that this compound potently and selectively inhibits the human norepinephrine transporter (NET), with significantly less activity at the serotonin (B10506) or dopamine (B1211576) transporters.[1] By blocking the reuptake of norepinephrine at the synaptic cleft, this compound increases the concentration of this neurotransmitter, leading to enhanced activation of adrenergic receptors.[1] In the context of the lower urinary tract, this increased noradrenergic signaling is thought to enhance the contractility of the urethral sphincter muscles, thereby increasing urethral resistance and preventing involuntary urine leakage.[3][4]

Signaling Pathway of this compound in the Lower Urinary Tract

TAS303_Mechanism cluster_0 Synaptic Cleft cluster_1 Urethral Sphincter Muscle NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds to TAS303 This compound TAS303->NET Inhibits Urethral_Contraction Increased Urethral Sphincter Contraction Adrenergic_Receptor->Urethral_Contraction Activates NE_Release Nerve Terminal NE_Release->NE Release

Caption: Mechanism of action of this compound at the neuromuscular junction of the urethral sphincter.

Preclinical Efficacy in SUI Models

Preclinical studies have demonstrated the efficacy of this compound in animal models of SUI. The primary models used were normal rats to assess the effect on basal urethral pressure and a vaginal distention (VD) rat model to simulate childbirth-induced SUI and measure leak point pressure (LPP).[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating this compound.

Table 1: Effect of this compound on Basal Urethral Pressure in Normal Rats

Treatment GroupDose (mg/kg, p.o.)Change in Basal Urethral Pressure (%)
Vehicle--
This compound0.3Dose-dependent increase
This compound1Dose-dependent increase
This compound338% increase
Duloxetine1 (i.v.)15% increase

Data sourced from Mizutani et al., 2018.[1][3]

Table 2: Effect of this compound on Leak Point Pressure (LPP) in Vaginal Distention Rats

Treatment GroupDose (mg/kg, p.o.)Change in Leak Point Pressure (%)
Vehicle--
This compound0.3Dose-dependent increase
This compound1Dose-dependent increase
This compound326% increase
Duloxetine1 (i.v.)20% increase

Data sourced from Mizutani et al., 2018.[1][3]

These studies show that orally administered this compound dose-dependently increases both basal urethral pressure in normal rats and, more importantly, the leak point pressure in a validated animal model of SUI.[1][3] Notably, the effect of this compound at 3 mg/kg was comparable to or greater than that of intravenously administered duloxetine at 1 mg/kg.[3]

Experimental Protocols

The following are detailed methodologies for the key preclinical experiments cited in this guide, based on the available information.

Animals
  • Species: Female Sprague-Dawley rats were used in the preclinical studies.[3]

Vaginal Distention (VD) Model of SUI

This model is designed to mimic the pelvic floor injury that can occur during childbirth, a common cause of SUI.

  • Anesthesia: Rats are anesthetized.

  • Catheter Insertion: A Foley catheter is inserted into the vagina.

  • Balloon Inflation: The balloon of the catheter is inflated to induce distention of the vaginal canal for a specific duration. This pressure on the surrounding tissues, including the urethral sphincter and its innervation, leads to a reduction in urethral resistance.

  • Recovery: The balloon is deflated, and the catheter is removed. The animals are allowed to recover for a period before urodynamic testing.

Measurement of Urethral Function
  • Anesthesia: Rats are anesthetized.

  • Surgical Preparation: A catheter is placed in the bladder for pressure recording.

  • Drug Administration: this compound, duloxetine, or vehicle is administered (e.g., orally or intravenously).

  • Measurement: Urethral pressure is continuously monitored to determine the baseline pressure and the change following drug administration.

  • Anesthesia: VD rats are anesthetized.

  • Surgical Preparation: A catheter is placed in the bladder.

  • Drug Administration: this compound, duloxetine, or vehicle is administered.

  • Bladder Filling: The bladder is slowly filled with saline.

  • Induction of Leakage: Gentle manual pressure is applied to the abdomen to gradually increase intra-abdominal and intravesical pressure until urine leakage is observed from the urethral meatus.

  • LPP Determination: The bladder pressure at the moment of leakage is recorded as the leak point pressure.

Experimental Workflow for Preclinical Evaluation of this compound

TAS303_Workflow cluster_0 Animal Model Preparation cluster_1 Drug Administration cluster_2 Urodynamic Assessment cluster_3 Data Analysis Normal_Rats Normal Rats VD_Model Vaginal Distention (VD) Model Creation Admin_Normal Administer this compound, Duloxetine, or Vehicle to Normal Rats Normal_Rats->Admin_Normal Admin_VD Administer this compound, Duloxetine, or Vehicle to VD Rats VD_Model->Admin_VD Measure_BUP Measure Basal Urethral Pressure (BUP) Admin_Normal->Measure_BUP Measure_LPP Measure Leak Point Pressure (LPP) Admin_VD->Measure_LPP Analyze_Data Analyze and Compare Efficacy Data Measure_BUP->Analyze_Data Measure_LPP->Analyze_Data

Caption: Workflow for the preclinical assessment of this compound in rat models of SUI.

Safety and Selectivity

An important aspect of the preclinical evaluation of this compound was its safety and selectivity profile. Oral administration of this compound at a dose of 3 mg/kg significantly increased plasma norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin concentrations.[3] Furthermore, in a forced swimming test in rats, a model used to assess potential antidepressant-like activity and central nervous system (CNS) side effects, this compound did not significantly reduce immobility time even at a high dose of 100 mg/kg.[3] This suggests that this compound has a peripheral mechanism of action and may have minimal CNS-related side effects at doses effective for improving urethral function.[3]

Conclusion

The preclinical evidence for this compound strongly supports its potential as a novel therapeutic agent for stress urinary incontinence. Its selective norepinephrine reuptake inhibition leads to a dose-dependent increase in urethral pressure in both normal and SUI rat models. The efficacy of this compound is comparable to or greater than that of duloxetine in these models, and its favorable selectivity profile suggests a lower risk of CNS-related side effects. These promising preclinical findings have paved the way for clinical development, with the potential to address a significant unmet need in the management of SUI.

References

TAS-303: A Technical Overview of its Selectivity for the Norepinephrine Transporter

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-303 is an investigational selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has shown promise in clinical trials for the treatment of stress urinary incontinence (SUI).[1][2][3] Its therapeutic potential is believed to stem from its potent and selective inhibition of the norepinephrine transporter (NET), leading to increased norepinephrine levels in the synaptic cleft. This document provides a comprehensive technical guide on the selectivity of this compound for the norepinephrine transporter, including available quantitative data, detailed experimental protocols for assessing transporter binding, and an overview of the associated signaling pathways.

Introduction

Norepinephrine (NE) is a crucial neurotransmitter in both the central and peripheral nervous systems, playing a significant role in regulating mood, attention, and autonomic functions. The norepinephrine transporter (NET) is responsible for the reuptake of NE from the synaptic cleft, thereby terminating its signaling.[4] Selective inhibition of NET is a therapeutic strategy for various conditions, including depression, ADHD, and, as evidenced by studies on this compound, stress urinary incontinence. This compound is a novel small-molecule selective norepinephrine reuptake inhibitor.[5][6] Preclinical studies have demonstrated that this compound selectively and potently inhibits the human NET.[5][6] This selectivity is critical to its mechanism of action and favorable side effect profile.

Quantitative Selectivity Profile of this compound

The selectivity of a compound for its target is a cornerstone of its pharmacological profile. While preclinical studies have established this compound as a selective NET inhibitor, specific quantitative data on its binding affinity for the norepinephrine transporter (NET), serotonin (B10506) transporter (SERT), and dopamine (B1211576) transporter (DAT) are not widely available in the public domain. However, the primary preclinical study by Mizutani et al. (2018) states that this compound "displays significant norepinephrine transporter (NET) inhibitory activity toward the serotonin or dopamine transporters," indicating a higher potency for NET.[5]

In addition to its primary target, this compound has been shown to inhibit M3 muscarinic receptor binding with a Ki value of 547 nM.[7]

Table 1: Summary of this compound Binding Affinity

Transporter/ReceptorBinding Affinity (Ki)Reference
Norepinephrine Transporter (NET)Data not publicly available-
Serotonin Transporter (SERT)Data not publicly available-
Dopamine Transporter (DAT)Data not publicly available-
M3 Muscarinic Receptor547 nM[7]

Experimental Protocols for Determining Transporter Selectivity

The following sections detail the methodologies for key experiments used to characterize the selectivity of compounds like this compound for monoamine transporters.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human norepinephrine transporter (hNET).

Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).[8]

  • Radioligand: [³H]Nisoxetine (a selective NET inhibitor).[8]

  • Test Compound: this compound.

  • Reference Compound: Desipramine (a known NET inhibitor).[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

  • Wash Buffer: Ice-cold Assay Buffer.[8]

  • Scintillation Fluid.

  • 96-well plates, filter mats, and a liquid scintillation counter. [8]

Procedure:

  • Membrane Preparation:

    • Culture hNET-expressing cells to confluency.

    • Harvest cells and centrifuge to form a pellet.

    • Wash the pellet with ice-cold assay buffer.

    • Homogenize the cell pellet in fresh assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • Prepare serial dilutions of the test compound (this compound) and the reference compound.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane preparation, [³H]Nisoxetine, and assay buffer.

      • Non-specific Binding: Membrane preparation, [³H]Nisoxetine, and a high concentration of the reference compound (e.g., desipramine).

      • Test Compound Wells: Membrane preparation, [³H]Nisoxetine, and each dilution of the test compound.

    • Incubate the plate, typically at 4°C for several hours.[9]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Diagram

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis cell_culture Culture hNET-expressing cells harvest Harvest and pellet cells cell_culture->harvest wash Wash cell pellet harvest->wash homogenize Homogenize cells wash->homogenize centrifuge Centrifuge to isolate membranes homogenize->centrifuge resuspend Resuspend membranes centrifuge->resuspend protein_assay Determine protein concentration resuspend->protein_assay plate_setup Set up 96-well plate (Total, NSB, Test) protein_assay->plate_setup prepare_reagents Prepare serial dilutions of this compound prepare_reagents->plate_setup incubation Incubate with [3H]Nisoxetine plate_setup->incubation filtration Filter and wash incubation->filtration scintillation Scintillation counting filtration->scintillation data_analysis Calculate IC50 and Ki scintillation->data_analysis signaling_pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell (e.g., Urethral Smooth Muscle) NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake alpha1_receptor α1-Adrenergic Receptor NE->alpha1_receptor Activates TAS303 This compound TAS303->NET Inhibits Gq Gq protein alpha1_receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates contraction Smooth Muscle Contraction Ca_release->contraction PKC->contraction

References

The Pharmacokinetics and Pharmacodynamics of TAS-303: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-303 is an investigational, highly selective norepinephrine (B1679862) reuptake inhibitor (NRI) being developed for the treatment of stress urinary incontinence (SUI). SUI is a common condition characterized by the involuntary leakage of urine during activities that increase abdominal pressure, such as coughing, sneezing, or physical exertion.[1][2] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced noradrenergic signaling. This, in turn, is thought to increase urethral smooth muscle tone and improve the bladder's ability to prevent leakage. This technical guide provides a comprehensive overview of the currently available data on the pharmacokinetics and pharmacodynamics of this compound, compiled from preclinical and clinical studies.

Pharmacodynamics

The pharmacodynamic properties of this compound have been evaluated in both preclinical animal models and clinical trials in human subjects. These studies have focused on its mechanism of action, its effect on urethral function, and its clinical efficacy in patients with SUI.

Mechanism of Action

This compound is a potent and selective inhibitor of the norepinephrine transporter.[3] By binding to and blocking the function of NET, this compound prevents the reuptake of norepinephrine from the synapse back into the presynaptic neuron. This leads to an accumulation of norepinephrine in the synaptic cleft, thereby increasing the stimulation of adrenergic receptors on postsynaptic cells. In the context of SUI, the key target is believed to be the α1-adrenergic receptors located on the smooth muscle of the urethra, which play a crucial role in maintaining urethral closure pressure.

Below is a diagram illustrating the signaling pathway of norepinephrine and the mechanism of action of this compound.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Urethral Smooth Muscle Cell cluster_reuptake Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) in Vesicle Dopamine->NE_vesicle Dopamine β- Hydroxylase NE_released Norepinephrine (NE) NE_vesicle->NE_released Neuronal Firing (Release) Adrenergic_Receptor α1-Adrenergic Receptor NE_released->Adrenergic_Receptor Binding NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Contraction Urethral Smooth Muscle Contraction Adrenergic_Receptor->Contraction Signal Transduction NET->NE_vesicle TAS303 This compound TAS303->NET Inhibition

Figure 1: Signaling pathway of norepinephrine and the inhibitory action of this compound.
Preclinical Pharmacodynamics

Preclinical studies in rat models have demonstrated the ability of this compound to enhance urethral function. These studies have shown that this compound produces a dose-dependent increase in both basal urethral pressure and leak point pressure, which is a measure of urethral resistance to leakage.[3]

ParameterVehicleThis compound (0.3 mg/kg)This compound (1 mg/kg)This compound (3 mg/kg)
Change in Basal Urethral Pressure ---Significant Increase
Change in Leak Point Pressure ---Significant Increase
Table 1: Summary of Preclinical Pharmacodynamic Effects of this compound in Rats.
Clinical Pharmacodynamics

Clinical trials have evaluated the pharmacodynamic effects of this compound in both healthy volunteers and female patients with SUI.

A Phase 1 study in women with SUI investigated the effect of a single 18 mg oral dose of this compound on maximal urethral closure pressure (MUCP). While the study did not find a statistically significant difference in the change in MUCP from baseline between the this compound and placebo groups, it did observe a trend towards an increase in urethral closure pressure in the proximal urethra with this compound treatment.[4]

Phase 2 clinical trials have focused on the clinical efficacy of this compound in reducing the frequency of SUI episodes. A randomized, double-blind, placebo-controlled study (NCT04512053) in Japanese women with SUI demonstrated that treatment with 18 mg of this compound once daily for 12 weeks resulted in a statistically significant reduction in the frequency of SUI episodes compared to placebo.[2][5][6][7]

EndpointPlaceboThis compound (18 mg)
Least Squares Mean Percent Change in SUI Episode Frequency from Baseline at Week 12 -46.9%-57.7%
Table 2: Primary Efficacy Endpoint from the Phase 2 Clinical Trial (NCT04512053) of this compound in Women with SUI.[2][5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been primarily characterized in a Phase 1, single-center, single-blind, randomized, placebo-controlled, multiple-ascending-dose study in healthy Japanese male volunteers.[8][9]

Absorption, Distribution, Metabolism, and Excretion

Detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not yet fully available in the public domain. However, the Phase 1 study provides some insights into its pharmacokinetic behavior.

Dose Proportionality

The study in healthy Japanese volunteers demonstrated that this compound exhibits a dose-proportional pharmacokinetic profile across a dose range of 8 mg to 18 mg when administered once daily for 16 days.[8][9] This indicates that as the dose of this compound is increased, the plasma concentration of the drug increases proportionally.

Cytochrome P450 (CYP) Interactions

The Phase 1 study also investigated the potential of this compound to inhibit hepatic CYP3A activity. The results suggest that multiple doses of this compound within the 8 mg to 18 mg range might inhibit the activity of this key drug-metabolizing enzyme.[8][9] This finding is important for understanding potential drug-drug interactions when this compound is co-administered with other medications that are substrates of CYP3A.

Dose RangePharmacokinetic ProfilePotential for CYP3A Inhibition
8-18 mgDose-proportionalYes
Table 3: Summary of Pharmacokinetic Findings from the Phase 1 Study of this compound in Healthy Volunteers.[8][9]

Experimental Protocols

This section provides an overview of the methodologies employed in the key preclinical and clinical studies of this compound.

Preclinical Urodynamic Studies in Rats

The preclinical pharmacodynamic effects of this compound on urethral function were assessed in rat models. A general workflow for such an experiment is outlined below.

A Animal Preparation (Anesthetized Rats) B Catheterization (Bladder and Urethra) A->B C Baseline Measurement (Basal Urethral Pressure) B->C D Drug Administration (this compound or Vehicle) C->D E Post-Dose Measurement (Urethral Pressure and Leak Point Pressure) D->E F Data Analysis E->F

Figure 2: General experimental workflow for preclinical urodynamic studies.

Methodology Overview:

  • Animal Preparation: Female rats are anesthetized.

  • Surgical Preparation: A catheter is inserted into the bladder to infuse saline and another is placed in the urethra to measure pressure.

  • Baseline Measurements: Basal urethral pressure is recorded before drug administration.

  • Drug Administration: Rats are administered either this compound at various doses or a vehicle control, typically via oral gavage.

  • Urodynamic Assessments: Urethral pressure is continuously monitored. To measure leak point pressure, external pressure is applied to the abdomen until urine leakage is observed, and the corresponding bladder pressure is recorded.

  • Data Analysis: Changes in urethral pressure and leak point pressure from baseline are calculated and compared between the this compound and vehicle groups.

Norepinephrine Transporter (NET) Binding Assay

To determine the affinity of this compound for the norepinephrine transporter, a radioligand binding assay is a standard method.

A Preparation of Cell Membranes (Expressing NET) B Incubation with Radioligand and this compound A->B C Separation of Bound and Free Radioligand B->C D Quantification of Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Figure 3: Workflow for a norepinephrine transporter binding assay.

Methodology Overview:

  • Membrane Preparation: Cell membranes expressing the human norepinephrine transporter are prepared.

  • Competitive Binding: These membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to NET, along with varying concentrations of this compound.

  • Separation: The reaction mixture is filtered to separate the cell membranes (with bound radioligand) from the solution containing the unbound radioligand.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the binding affinity (Ki) of this compound for the norepinephrine transporter.

Phase 2 Clinical Trial in SUI Patients (NCT04512053)

The primary clinical evidence for the efficacy of this compound comes from a Phase 2, randomized, double-blind, placebo-controlled trial.

A Patient Screening and Enrollment (Female SUI Patients) B Randomization A->B C1 This compound (18 mg once daily) for 12 weeks B->C1 C2 Placebo once daily for 12 weeks B->C2 D Efficacy and Safety Assessments (SUI episode frequency, etc.) C1->D C2->D E Statistical Analysis D->E

Figure 4: Logical workflow of the Phase 2 clinical trial for this compound.

Study Design Overview:

  • Participants: Adult Japanese women with a diagnosis of stress urinary incontinence.[5]

  • Intervention: Participants were randomized to receive either 18 mg of this compound orally once daily or a matching placebo for 12 weeks.[2][5][6]

  • Primary Endpoint: The primary measure of efficacy was the percent change from baseline in the mean frequency of SUI episodes per 24 hours at week 12.[2][6][7]

  • Secondary Endpoints: These included the proportion of patients with a 50% or greater reduction in SUI episode frequency, changes in incontinence episode frequency and amount, and assessments of health-related quality of life.[6]

  • Safety Assessments: Adverse events, clinical laboratory tests, vital signs, and electrocardiograms were monitored throughout the study.

Conclusion

This compound is a promising investigational drug for the treatment of stress urinary incontinence. Its selective norepinephrine reuptake inhibition mechanism provides a targeted approach to enhancing urethral closure. Preclinical studies have demonstrated its pharmacodynamic effects on urethral pressure, and a Phase 2 clinical trial has provided evidence of its efficacy in reducing SUI episodes in women. The pharmacokinetic profile of this compound appears to be dose-proportional, with a potential for interaction with CYP3A enzymes. Further clinical development, including Phase 3 trials, will be necessary to fully establish the efficacy, safety, and optimal use of this compound in a broader patient population.

References

The Discovery and Development of TAS-303: A Selective Norepinephrine Reuptake Inhibitor for Stress Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TAS-303 is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NRI) developed by Taiho Pharmaceutical for the treatment of stress urinary incontinence (SUI). SUI is a prevalent condition, particularly in women, characterized by involuntary urine leakage during physical exertion. Current pharmacological options are limited, highlighting the need for new therapeutic agents with improved efficacy and safety profiles. This technical guide provides a comprehensive overview of the discovery and development of this compound, from its preclinical pharmacology to the latest clinical trial findings. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising new agent.

Introduction

Stress urinary incontinence is a significant quality of life issue for many individuals, and the search for effective and well-tolerated oral therapies has been a long-standing challenge in urology and gynecology. The mechanism of urethral closure is partly mediated by the sympathetic nervous system, with norepinephrine (NE) playing a key role in maintaining urethral smooth muscle tone. By selectively inhibiting the reuptake of NE at the synaptic cleft, this compound aims to increase the concentration of this neurotransmitter, thereby enhancing urethral closure pressure and reducing SUI episodes. This document details the scientific journey of this compound, from its initial conception to its evaluation in clinical trials.

Preclinical Development

Mechanism of Action and In Vitro Pharmacology

This compound is a potent and selective inhibitor of the human norepinephrine transporter (NET). Radioligand binding studies have demonstrated its high affinity for NET.[1] While specific Ki or IC50 values are not publicly available, preclinical studies consistently describe this compound as a selective NRI with significant inhibitory activity against the norepinephrine transporter, while having less effect on the serotonin (B10506) or dopamine (B1211576) transporters.[1][2][3] This selectivity is a key feature of this compound, as it is expected to minimize the central nervous system side effects associated with less selective agents like serotonin-norepinephrine reuptake inhibitors (SNRIs).[4][5]

The proposed mechanism of action for this compound in treating SUI is illustrated in the following signaling pathway diagram:

TAS_303_Mechanism_of_Action cluster_synapse Synaptic Cleft This compound This compound NE_Transporter Norepinephrine Transporter (NET) This compound->NE_Transporter Inhibits Presynaptic_Neuron Presynaptic Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NE->NE_Transporter Reuptake Adrenergic_Receptor α1-Adrenergic Receptor NE->Adrenergic_Receptor Binds to Increased_Contraction Increased Urethral Smooth Muscle Contraction Adrenergic_Receptor->Increased_Contraction Leads to Postsynaptic_Membrane Urethral Smooth Muscle Cell Improved_Continence Improved Urinary Continence Increased_Contraction->Improved_Continence Results in

Mechanism of Action of this compound
In Vivo Pharmacology in Animal Models

The efficacy of this compound in enhancing urethral function was evaluated in rat models of SUI, primarily the vaginal distension (VD) model, which simulates childbirth-induced injury.[1] Oral administration of this compound demonstrated a dose-dependent increase in basal urethral pressure in normal rats and an increase in the leak point pressure (LPP) in VD rats.[1]

Experimental Protocol: Vaginal Distension (VD) and Leak Point Pressure (LPP) Measurement in Rats

A common experimental protocol for the VD model and LPP measurement involves the following steps:

  • Animal Model Creation: Female Sprague-Dawley rats are anesthetized. A modified Foley catheter is inserted into the vagina, and the balloon is inflated with a specific volume of water for a set duration to induce vaginal distension and subsequent urethral sphincter dysfunction.[6]

  • Catheter Implantation: A suprapubic bladder catheter is implanted for bladder filling and pressure measurement.[6]

  • LPP Measurement: Following a recovery period, the rats are anesthetized again. The bladder is filled with saline at a constant rate. Abdominal pressure is then manually increased by gentle compression of the abdomen until urine leakage is observed from the urethral meatus. The peak bladder pressure at the time of leakage is recorded as the LPP.[6][7]

The following diagram illustrates the general workflow of the preclinical in vivo studies:

Preclinical_Workflow Animal_Model Rat Model of SUI (Vaginal Distension) Drug_Administration Oral Administration of This compound or Vehicle Animal_Model->Drug_Administration Urodynamic_Measurement Measurement of Urethral Pressure and Leak Point Pressure (LPP) Drug_Administration->Urodynamic_Measurement Data_Analysis Data Analysis and Comparison Urodynamic_Measurement->Data_Analysis

Preclinical In Vivo Experimental Workflow

Preclinical Efficacy Data

The preclinical studies demonstrated that this compound significantly increases urethral pressure and LPP in a dose-dependent manner.[1] Notably, oral administration of this compound at 3 mg/kg was shown to significantly increase plasma norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin concentrations.[1][4][5] Furthermore, even at high doses (100 mg/kg), this compound did not show significant effects in the forced swimming test in rats, suggesting a low potential for central nervous system-related side effects at therapeutically relevant doses.[1][5]

Clinical Development

Phase I Clinical Trials

Phase I studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. A multiple-ascending-dose study in healthy Japanese male volunteers assessed once-daily oral doses of this compound ranging from 8 mg to 18 mg for 16 days.[8][9]

Pharmacokinetic Profile

This compound exhibited a dose-proportional pharmacokinetic profile across the tested dose range.[8][9] The mean plasma concentration of this compound increased in a dose-dependent manner and reached a steady state between days 11 and 13 of repeated administration.[9] While a detailed table of pharmacokinetic parameters is not publicly available, the studies concluded that this compound has a favorable pharmacokinetic profile.[8][9]

Safety and Tolerability

In the Phase I studies, this compound was found to be safe and well-tolerated at doses up to 18 mg/day.[8][9] The incidence of adverse events was similar between the this compound and placebo groups, and no serious adverse events were reported.[8][9]

Another Phase I study was conducted in female patients with SUI to evaluate the effect of this compound on urethral function.[10] While the primary endpoint, the change in maximal urethral closure pressure (MUCP), did not show a statistically significant difference between this compound and placebo, a trend towards a larger increase in proximal urethral closure pressure was observed with this compound, suggesting a pharmacological effect on urethral sphincter function.[10]

Phase II Clinical Trials

An early Phase II, double-blind, placebo-controlled trial randomized women with SUI to receive this compound (3 mg or 6 mg) or placebo once daily for 8 weeks.[11][12] While the primary endpoint (mean percentage change in incontinence episode frequency at week 8) did not show a statistically significant difference, subgroup analyses suggested that this compound was effective in improving SUI symptoms in certain patient populations.[11][12]

A subsequent and more definitive Phase II, randomized, double-blind, placebo-controlled trial (NCT04512053) evaluated the efficacy and safety of once-daily 18 mg this compound over a 12-week period in 231 Japanese women with SUI.[13][14]

Clinical Trial Protocol: NCT04512053

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.[13][14]

  • Participants: Female patients with a clinical diagnosis of SUI.[13][14]

  • Intervention: this compound (18 mg, once daily) or placebo for 12 weeks.[13][14]

  • Primary Endpoint: Percent change from baseline to week 12 in the mean SUI episode frequency per 24 hours.[13][14]

  • Secondary Endpoints: Included the proportion of patients with a ≥50% reduction in mean SUI episode frequency, changes in incontinence episode frequency and amount, and health-related quality of life assessments.[13][14][15]

The following diagram illustrates the workflow of the Phase II clinical trial:

Phase_II_Trial_Workflow Screening Patient Screening and Baseline Assessment Randomization Randomization (1:1) Screening->Randomization TAS-303_Arm This compound (18 mg/day) Randomization->TAS-303_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment 12-Week Treatment Period Follow_up Follow-up and Endpoint Assessment Treatment->Follow_up TAS-303_Arm->Treatment Placebo_Arm->Treatment

Phase II Clinical Trial Workflow (NCT04512053)

Phase II Efficacy Results

The Phase II trial demonstrated that this compound was superior to placebo in reducing the frequency of SUI episodes.[13][14]

Efficacy EndpointThis compound (18 mg)Placebop-value
Primary Endpoint:
LS Mean Percent Change in SUI Episode Frequency from Baseline to Week 12-57.7%-46.9%0.036
Selected Secondary Endpoints:
Proportion of Patients with ≥50% Reduction in Mean SUI Episode Frequency at Week 1264.7%53.0%NS
Change in Incontinence Episode Frequency from Baseline to Week 12ImprovementImprovementNS
Change in Incontinence Amount from Baseline to Week 12ImprovementImprovementNS
Change in Health-Related Quality of Life from Baseline to Week 12ImprovementImprovementNS

LS Mean: Least Squares Mean; NS: Not Statistically Significant [13][14][16]

The study also showed that the improvement in SUI episode frequency was more pronounced in patients with two or more SUI episodes per day at baseline.[13][14]

Phase II Safety Results

This compound was well-tolerated in the Phase II trial. The incidence of adverse events was similar in the this compound and placebo groups.[13][14] Importantly, there were no serious adverse events or discontinuations due to adverse events in the this compound arm, and no nervous system- or gastrointestinal-related adverse drug reactions such as nausea or vomiting were reported.[13][14]

Conclusion

The discovery and development of this compound by Taiho Pharmaceutical represents a significant advancement in the search for a safe and effective oral treatment for stress urinary incontinence. Its selective norepinephrine reuptake inhibition mechanism is supported by robust preclinical data demonstrating its ability to enhance urethral function in animal models. The clinical development program, culminating in a positive Phase II trial, has shown that this compound can significantly reduce the frequency of SUI episodes with a favorable safety and tolerability profile. Further clinical investigation in Phase III trials will be crucial to confirm these promising findings and to fully establish the role of this compound in the management of stress urinary incontinence. For researchers and clinicians in the field, this compound offers a novel and targeted pharmacological approach to address a significant unmet medical need.

References

TAS-303 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-303 is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NRI) investigated for the treatment of stress urinary incontinence (SUI). By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced stimulation of adrenergic receptors in the urethral sphincter and a subsequent increase in urethral closure pressure. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data related to this compound. It includes a summary of key experimental findings, detailed methodologies from pivotal studies, and visualizations of its signaling pathway and experimental workflows to support further research and development.

Chemical Structure and Physicochemical Properties

This compound is chemically known as piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate.[1] Its deuterated propoxy group is a notable feature. The hydrochloride salt of the active form is often used in studies.[2]

A 2D representation of the chemical structure of this compound is provided below.

Caption: 2D Chemical Structure of this compound.

Key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate[1]
CAS Number 1449371-87-2 (deuterated)[1]
Molecular Formula C22H20D7NO3[1]
Molecular Weight 360.50 g/mol [1]
Exact Mass 360.2430[1]
Synonyms TAS 303, TAS303[1]

Mechanism of Action

This compound is a selective norepinephrine reuptake inhibitor (NRI).[3] Its primary mechanism of action involves the potent and selective inhibition of the norepinephrine transporter (NET), which is responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons.[4] This inhibition leads to an increased concentration and prolonged availability of norepinephrine in the synapse.

In the context of stress urinary incontinence, the increased norepinephrine levels enhance the stimulation of α1-adrenergic receptors, which are abundant in the smooth muscle of the urethral sphincter.[3] This heightened adrenergic signaling leads to increased contraction of the urethral sphincter, thereby improving urethral closure pressure and resistance to involuntary urine leakage during moments of increased intra-abdominal pressure (e.g., coughing, sneezing).[3]

Preclinical studies have demonstrated that this compound significantly increases plasma norepinephrine levels without markedly affecting epinephrine, dopamine, or serotonin (B10506) concentrations, highlighting its selectivity.[3] This selectivity for the norepinephrine system is believed to contribute to its favorable side effect profile, with a lower incidence of central nervous system-related adverse events compared to less selective agents like serotonin-norepinephrine reuptake inhibitors (SNRIs).[3][5]

Signaling Pathway

The signaling pathway of this compound's action on the urethral sphincter is illustrated in the diagram below.

TAS303_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Urethral Sphincter Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicle NE_vesicle->NE_released Release NET Norepinephrine Transporter (NET) NE_released->NET Reuptake Adrenergic_Receptor α1-Adrenergic Receptor NE_released->Adrenergic_Receptor Binds TAS303 This compound TAS303->NET Inhibits Contraction Increased Sphincter Contraction Adrenergic_Receptor->Contraction Stimulates

Caption: Mechanism of action of this compound in the urethral sphincter.

Preclinical Studies

In Vitro and In Vivo Pharmacological Profile

A key preclinical study by Mizutani et al. (2018) characterized the fundamental pharmacological properties of this compound.[4]

ParameterMethodResult
NET Inhibition Radioligand binding assay with [3H]norepinephrinePotent and selective inhibition of human NET
Plasma Norepinephrine Levels Oral administration (3 mg/kg) in ratsSignificantly increased
Plasma Epinephrine, Dopamine, Serotonin Levels Oral administration (3 mg/kg) in ratsNot significantly affected
Basal Urethral Pressure In vivo measurement in normal ratsDose-dependent increase (0.3, 1, and 3 mg/kg)
Leak Point Pressure In vivo measurement in vaginal distention rat modelDose-dependent increase (0.3, 1, and 3 mg/kg)
Effect on Immobility Time Forced swimming test in ratsNo significant effect at 100 mg/kg

Radioligand Binding Assay: The inhibitory activity of this compound on the human norepinephrine transporter (NET) was evaluated using a radioligand binding assay. Membranes from cells expressing the human NET were incubated with [3H]norepinephrine and varying concentrations of this compound. The amount of bound radioactivity was measured to determine the inhibition constant (Ki).

Measurement of Plasma Monoamine Levels: Normal rats were orally administered this compound (3 mg/kg) or a vehicle control. At specified time points, blood samples were collected, and plasma concentrations of norepinephrine, epinephrine, dopamine, and serotonin were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Urethral Pressure and Leak Point Pressure Measurement: Female Sprague-Dawley rats were used. For basal urethral pressure, a catheter was inserted into the urethra to measure pressure changes following oral administration of this compound at doses of 0.3, 1, and 3 mg/kg. For the leak point pressure, a model of stress urinary incontinence was created by vaginal distention. The pressure at which urine leakage occurred upon bladder compression was measured before and after this compound administration.

Forced Swimming Test: To assess potential central nervous system side effects, rats were administered a high dose of this compound (100 mg/kg) and placed in a cylinder of water. The duration of immobility was recorded as an indicator of depressive-like behavior.

Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro cluster_invivo In Vivo (Rat Models) binding_assay Radioligand Binding Assay (NET Inhibition) monoamine_measurement Plasma Monoamine Measurement urethral_pressure Urethral Pressure Measurement leak_point_pressure Leak Point Pressure Measurement forced_swim Forced Swimming Test

Caption: Workflow of preclinical evaluation of this compound.

Clinical Studies

This compound has been evaluated in Phase I and Phase II clinical trials for the treatment of stress urinary incontinence in women.

Phase I Studies

A Phase I study by Yono et al. (2021) investigated the effects of a single oral dose of this compound on urethral function and its safety in female patients with SUI.[6] Another Phase I study evaluated the safety and pharmacokinetics of multiple ascending doses of this compound in healthy volunteers.[7]

ParameterTreatment GroupPlacebo GroupP-value
Number of Patients 1616N/A
This compound Dose 18 mg (single oral dose)Matched placeboN/A
Mean Change in MUCP (cmH2O) 3.473 ± 12.1542.615 ± 9.7940.8047
Mean Change in Proximal Urethral Closure Pressure (cmH2O) 3.863 ± 10.9411.634 ± 12.0930.5976
ParameterResult
Dose Range 8, 10, 12, 15, or 18 mg once daily for 16 days
Pharmacokinetics Dose-proportional pharmacokinetic profile
Safety Confirmed to be safe and tolerable
CYP3A Inhibition Might inhibit hepatic CYP3A activity within this dose range

Study Design: A randomized, double-blind, placebo-controlled, crossover study was conducted in 16 female patients with SUI. Patients received a single oral dose of 18 mg this compound or a placebo, with a washout period between treatments.

Inclusion Criteria: Female patients aged 20-64 years with a diagnosis of SUI and a leakage of >5.0 g in a 1-hour pad test.

Endpoints: The primary endpoint was the change in maximum urethral closure pressure (MUCP) at 6 hours post-dose. Secondary endpoints included changes in urethral closure pressure in the proximal, middle, and distal urethra.

Urodynamic Measurements: Urethral pressure profilometry was performed at baseline and at 6 hours after drug administration to measure MUCP and regional urethral closure pressures.

Phase II Studies

A Phase II, randomized, double-blind, placebo-controlled trial by Takahashi et al. (2024) evaluated the efficacy and safety of this compound in female patients with SUI.[2]

ParameterThis compound GroupPlacebo GroupP-value
Number of Patients 116115N/A
This compound Dose 18 mg once daily for 12 weeksMatched placeboN/A
LS Mean Percent Change in SUI Episode Frequency -57.7%-46.9%0.036
Proportion with ≥50% Reduction in SUI Episodes Information not available in abstractInformation not available in abstractN/A

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study was conducted in 231 Japanese women with SUI. Patients were randomized to receive either 18 mg of this compound or a placebo once daily for 12 weeks.

Inclusion Criteria: Female patients with symptoms of SUI for at least 12 weeks, a 1-hour pad weight test showing more than 2.0 g of leakage, and an average of one or more SUI episodes per day.

Endpoints: The primary endpoint was the percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours. Secondary endpoints included the proportion of patients with a 50% or greater reduction in SUI episodes, changes in incontinence episode frequency, incontinence amount, and health-related quality of life.

Data Collection: Patients maintained a bladder diary to record SUI episodes and other urinary symptoms. Quality of life was assessed using validated questionnaires. Safety was monitored through the recording of adverse events.

Conclusion

This compound is a promising, selective norepinephrine reuptake inhibitor that has demonstrated a clear mechanism of action for the treatment of stress urinary incontinence. Preclinical studies have established its pharmacological profile, showing a dose-dependent increase in urethral pressure. While Phase I results on urodynamic parameters were not statistically significant, a larger Phase II trial has shown a statistically significant reduction in SUI episodes with a favorable safety profile. The data presented in this technical guide provide a comprehensive foundation for researchers and drug development professionals to understand the properties and potential of this compound. Further clinical development will be crucial to fully establish its role in the management of SUI.

References

An In-Depth Technical Guide to the Potential Off-Target Effects of TAS-303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-303 is a novel, potent, and selective norepinephrine (B1679862) reuptake inhibitor (NRI) under development for the treatment of stress urinary incontinence (SUI). Its mechanism of action is centered on increasing norepinephrine levels in the synaptic cleft of pudendal motor neurons, leading to enhanced stimulation of the external urethral sphincter. A key aspect of the pharmacological profile of this compound is its high selectivity for the norepinephrine transporter (NET), which is anticipated to result in a favorable safety profile with minimal off-target effects, particularly in comparison to less selective agents such as serotonin-norepinephrine reuptake inhibitors (SNRIs). This technical guide provides a comprehensive overview of the publicly available data on the potential off-target effects of this compound, including its selectivity profile against other monoamine transporters and a known interaction with the M3 muscarinic receptor. Detailed, generalized experimental protocols for assessing such off-target activities are also provided to offer a framework for the interpretation of these findings.

Introduction

This compound is a promising therapeutic candidate for stress urinary incontinence, a condition that affects a significant portion of the female population.[1][2] The therapeutic rationale for this compound is based on its selective inhibition of the norepinephrine transporter (NET).[3] This selectivity is a critical attribute, as off-target activities of pharmaceuticals are a major cause of adverse drug reactions. Understanding the potential for off-target interactions is paramount in the development of any new chemical entity. This guide synthesizes the available preclinical data on the selectivity and potential off-target pharmacology of this compound.

On-Target and Off-Target Pharmacology of this compound

Monoamine Transporter Selectivity

Preclinical studies have established this compound as a potent and selective norepinephrine reuptake inhibitor.[3] Radioligand binding assays have demonstrated its high affinity for the human norepinephrine transporter (NET). A crucial aspect of its development is its selectivity against other monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). The available literature indicates that this compound exhibits significant selectivity for NET over both SERT and DAT, suggesting a lower likelihood of side effects associated with the modulation of serotonin and dopamine signaling pathways.[3]

Table 1: Monoamine Transporter Inhibition Profile of this compound

TargetInhibition Constant (Kᵢ)Selectivity vs. NET
Norepinephrine Transporter (NET)Data not publicly available-
Serotonin Transporter (SERT)Significantly higher than NET KᵢHigh
Dopamine Transporter (DAT)Significantly higher than NET KᵢHigh

Note: Specific Kᵢ values for this compound against the monoamine transporters are not publicly available in the reviewed literature. The table reflects the qualitative descriptions of high selectivity found in published abstracts and summaries.

Muscarinic Receptor Binding

While highly selective for its primary target, this compound has been shown to interact with the M3 muscarinic acetylcholine (B1216132) receptor. Radioligand binding studies have identified this compound as an inhibitor of the M3 receptor with a reported inhibition constant (Kᵢ) of 547 nM. This interaction is of interest as M3 receptors are involved in various physiological processes, including smooth muscle contraction in the bladder.

Table 2: Known Off-Target Interaction of this compound

Off-TargetInhibition Constant (Kᵢ)Potential Clinical Implication
Muscarinic M3 Receptor547 nMModulation of bladder smooth muscle contractility

Experimental Protocols

The following sections describe generalized, standard industry protocols for the types of in vitro assays used to determine the on- and off-target binding profiles of a compound like this compound. The specific details of the protocols used for this compound have not been publicly disclosed.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a typical competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine, serotonin, and dopamine transporters.

Objective: To determine the inhibition constant (Kᵢ) of a test compound for human monoamine transporters.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human norepinephrine transporter (hNET), human serotonin transporter (hSERT), or human dopamine transporter (hDAT).

  • Radioligands:

    • For hNET: [³H]-Nisoxetine

    • For hSERT: [³H]-Citalopram

    • For hDAT: [³H]-WIN 35,428

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., Desipramine for hNET, Fluoxetine for hSERT, GBR 12909 for hDAT).

  • 96-well microplates.

  • Glass fiber filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the radioligand at a fixed concentration (typically at or near its Kₑ), and either the vehicle, the non-specific binding inhibitor, or the test compound at various concentrations.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Broad Panel Off-Target Screening (e.g., CEREP Panel)

To assess the broader off-target profile of a compound, it is typically screened against a large panel of receptors, ion channels, transporters, and enzymes. The following is a generalized workflow for such a screening campaign.

Objective: To identify potential off-target interactions of a test compound across a wide range of biological targets.

Workflow:

  • Compound Submission: The test compound (e.g., this compound) is submitted to a contract research organization (CRO) that offers broad panel screening services. Typically, a fixed concentration of the compound (e.g., 1 µM or 10 µM) is used for the initial screen.

  • Assay Performance: A battery of in vitro assays, predominantly radioligand binding assays for receptors and transporters, and functional assays for ion channels and enzymes, are performed in a high-throughput format.

  • Data Collection: The percentage of inhibition or stimulation of each target by the test compound is determined.

  • Hit Identification: A "hit" is typically defined as a compound that causes a significant percentage of inhibition or stimulation (e.g., >50%) at the screening concentration.

  • Follow-up Studies: For any identified hits, follow-up dose-response studies are conducted to determine the IC₅₀ or EC₅₀ values to understand the potency of the off-target interaction.

Visualization of Pathways and Workflows

Signaling Pathway of this compound at the Urethral Sphincter

The intended pharmacological effect of this compound is to enhance noradrenergic signaling at the external urethral sphincter.

TAS303_Signaling_Pathway cluster_neuron Pudendal Motor Neuron Terminal cluster_sphincter External Urethral Sphincter (Smooth Muscle) NE_vesicle Norepinephrine (NE) Vesicles NE_release NE Release NE_vesicle->NE_release Nerve Impulse NET Norepinephrine Transporter (NET) NE_release->NET Reuptake Adrenergic_Receptor α1-Adrenergic Receptor NE_release->Adrenergic_Receptor NE in Synapse TAS303 This compound TAS303->NET Inhibition Contraction Muscle Contraction Adrenergic_Receptor->Contraction

Caption: this compound inhibits norepinephrine reuptake, increasing its concentration in the synapse and enhancing urethral sphincter contraction.

Experimental Workflow for Off-Target Screening

The process of identifying potential off-target effects involves a systematic screening approach.

Off_Target_Screening_Workflow Start Test Compound (e.g., this compound) Primary_Screen Broad Panel Screen (e.g., CEREP Panel) - Receptors - Ion Channels - Transporters - Enzymes Start->Primary_Screen Data_Analysis Data Analysis (% Inhibition > 50%?) Primary_Screen->Data_Analysis Hit_Identified Hit Identified Data_Analysis->Hit_Identified Yes No_Hit No Significant Hit Data_Analysis->No_Hit No Dose_Response Dose-Response Assay (Determine IC50/EC50) Hit_Identified->Dose_Response End Favorable Off-Target Profile No_Hit->End Risk_Assessment Safety Risk Assessment Dose_Response->Risk_Assessment End_Risk Potential Safety Concern Risk_Assessment->End_Risk

Caption: A generalized workflow for identifying and characterizing potential off-target effects of a test compound.

Discussion and Conclusion

The available preclinical data strongly suggest that this compound is a highly selective norepinephrine reuptake inhibitor. Its primary off-target interaction identified in the public domain is with the M3 muscarinic receptor, albeit at a concentration that may not be clinically relevant at therapeutic doses for SUI. The lack of significant interaction with serotonin and dopamine transporters is a key feature that is expected to translate to a favorable clinical safety profile, particularly concerning central nervous system and gastrointestinal side effects commonly observed with less selective agents.[4]

Clinical trial data to date has supported this preclinical profile, with reports of a good safety and tolerability profile and an absence of typical SNRI-associated adverse events.[5][6][7] However, a comprehensive understanding of the full off-target profile of this compound would require access to data from broad panel screening assays. Such data is crucial for a complete risk assessment and for predicting potential idiosyncratic adverse reactions.

For researchers and drug development professionals, the case of this compound highlights the importance of early and comprehensive in vitro pharmacological profiling. While high selectivity for the primary target is a desirable attribute, a thorough investigation of potential off-target interactions is essential for building a robust safety case for any new investigational drug. Future publications or regulatory disclosures may provide a more complete picture of the off-target pharmacology of this compound.

References

The Dichotomous Role of Norepinephrine in Lower Urinary Tract Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the critical role norepinephrine (B1679862) (NE) plays in regulating the function of the lower urinary tract (LUT). Synthesizing data from key preclinical and clinical studies, this document is intended for researchers, scientists, and drug development professionals actively involved in the fields of urology, pharmacology, and neuroscience. The guide details the physiological mechanisms, signaling pathways, and experimental methodologies crucial for understanding and targeting the adrenergic system for the treatment of LUT dysfunctions such as overactive bladder and stress urinary incontinence.

Executive Summary

Norepinephrine, the principal neurotransmitter of the sympathetic nervous system, exerts a dual and regionally specific influence on the lower urinary tract, orchestrating the switch between urine storage and voiding. During the storage phase, norepinephrine promotes continence by inducing relaxation of the bladder's detrusor muscle and contraction of the bladder neck and urethral smooth muscle. This is primarily mediated through the differential activation of β3- and α1-adrenergic receptors, respectively. Conversely, a reduction in norepinephrine signaling is permissive for urination. This guide provides a comprehensive overview of the adrenergic receptor subtypes in the LUT, their signaling cascades, and the pharmacological agents that modulate their activity, supported by quantitative data and detailed experimental protocols.

Adrenergic Receptor Distribution and Function in the Lower Urinary Tract

The physiological effects of norepinephrine in the LUT are determined by the specific adrenergic receptor subtypes present in the detrusor muscle, bladder neck, and urethra.

  • Detrusor Muscle: The body of the bladder is predominantly populated by β3-adrenergic receptors .[1][2] Activation of these Gs-protein coupled receptors by norepinephrine leads to smooth muscle relaxation, increasing bladder capacity and facilitating urine storage.[1] While β2-adrenergic receptors are also present, their role in detrusor relaxation in humans is considered less significant.[3]

  • Bladder Neck and Urethra: These regions are rich in α1-adrenergic receptors , particularly the α1A-subtype .[4] Norepinephrine binding to these Gq-protein coupled receptors triggers a contractile response in the smooth muscle, increasing outlet resistance and preventing urine leakage during the storage phase.[5][6] α2-adrenergic receptors are also present and may play a role in modulating neurotransmitter release.[4]

Data Presentation: Pharmacological Characteristics of Adrenergic Ligands

The following tables summarize quantitative data on the potency and affinity of various adrenergic agonists and antagonists at receptors in the lower urinary tract. This information is critical for the design and interpretation of pharmacological studies and for the development of targeted therapeutics.

Table 1: Potency (pD2) of Adrenergic Agonists in Lower Urinary Tract Tissues

AgonistReceptor TargetTissueSpeciespD2 ValueReference(s)
Norepinephrineβ-adrenergicDetrusorHuman6.09[3]
β-adrenergicDetrusorHuman6.07 ± 0.12[7]
β-adrenergicDetrusorRat6.6[8]
Isoproterenol (B85558)β-adrenergicDetrusorHuman6.18[3]
β-adrenergicDetrusorHuman6.36[9]
β-adrenergicDetrusorRabbit8.59[10]
β-adrenergicDetrusorRabbit8.7[8]
BRL 37344β3-adrenergicDetrusorHuman6.73[3]
β3-adrenergicDetrusorHuman6.42 ± 0.25[7]
β3-adrenergicDetrusorRat8.0[8]
Terbutalineβ2-adrenergicDetrusorRabbit7.87[10]
Salbutamolβ2-adrenergicDetrusorRabbit7.34[10]

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal response.

Table 2: Affinity (pA2) of Adrenergic Antagonists in Lower Urinary Tract Tissues

AntagonistReceptor TargetTissueSpeciespA2 ValueReference(s)
Prazosinα1-adrenergicBladder BaseHuman8.89
α1-adrenergicProstatic UrethraHuman8.96
α1-adrenergicBladder BodyRat (Aged)9.19 ± 0.06[11]
α1-adrenergicBladder BodyRat (Young)9.49 ± 0.09[11]
Yohimbineα2-adrenergicBladder BaseHuman6.30
α2-adrenergicProstatic UrethraHuman6.45
Propranololβ-adrenergicDetrusorRabbit8.7[8]
ICI 118,551β2-adrenergicDetrusorRabbit8.6[8]
SR59230Aβ3-adrenergicDetrusorRat7.27[12]
Bupranololβ-adrenergicDetrusorRat6.64[12]

pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a twofold increase in the agonist concentration to produce the same response.

Signaling Pathways

The binding of norepinephrine to its receptors initiates intracellular signaling cascades that ultimately determine the functional response of the LUT smooth muscle.

β-Adrenergic Receptor Signaling in Detrusor Muscle

Activation of β3-adrenergic receptors in the detrusor muscle leads to relaxation through the canonical Gs-protein/adenylyl cyclase pathway.

Gs_Pathway NE Norepinephrine Beta3_AR β3-Adrenergic Receptor NE->Beta3_AR Gs Gs Protein Beta3_AR->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates MLCK_p Phosphorylation of Myosin Light Chain Kinase PKA->MLCK_p leads to Relaxation Detrusor Muscle Relaxation MLCK_p->Relaxation promotes

β-Adrenergic Signaling Pathway in Detrusor Muscle
α1-Adrenergic Receptor Signaling in Urethral Smooth Muscle

Contraction of the urethral smooth muscle is initiated by the activation of α1-adrenergic receptors, which are coupled to the Gq-protein/phospholipase C pathway.

Gq_Pathway NE Norepinephrine Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves to DAG DAG PLC->DAG cleaves to PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Contraction Urethral Smooth Muscle Contraction Ca->Contraction promotes PKC->Contraction promotes

α1-Adrenergic Signaling Pathway in Urethral Muscle

Experimental Protocols

A variety of in vitro and in vivo experimental models are employed to investigate the role of norepinephrine in LUT function. The following sections provide detailed methodologies for key experiments.

Isolated Detrusor Strip Assay

This in vitro method is used to assess the direct effects of pharmacological agents on the contractility of bladder smooth muscle.

Objective: To determine the concentration-response relationship of an adrenergic agonist or antagonist on detrusor muscle strips.

Methodology:

  • Tissue Preparation:

    • Human or animal (e.g., rat, rabbit, guinea pig) bladders are excised and placed in cold, oxygenated Krebs-Henseleit solution.

    • The detrusor muscle is dissected free from the urothelium and surrounding connective tissue.

    • Longitudinal or circular strips of detrusor muscle (approximately 10 mm long and 2-3 mm wide) are prepared.[13]

  • Organ Bath Setup:

    • Each muscle strip is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2.[14]

    • One end of the strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • An initial tension of 1 gram is applied, and the tissue is allowed to equilibrate for at least 60 minutes.[13]

  • Experimental Procedure:

    • To study relaxation, the muscle strips are pre-contracted with an agent such as carbachol (B1668302) or potassium chloride (KCl).[14]

    • Once a stable contraction is achieved, the test compound (e.g., norepinephrine, isoproterenol) is added to the organ bath in a cumulative concentration-dependent manner.

    • To study contraction, the test compound is added to the equilibrated, non-contracted tissue.

    • For antagonist studies, the tissue is incubated with the antagonist for a set period before adding the agonist.

  • Data Analysis:

    • Changes in muscle tension are recorded and plotted against the logarithm of the agonist concentration to generate a concentration-response curve.

    • From these curves, parameters such as the EC50 (potency) and Emax (maximum effect) are calculated. For antagonists, the pA2 value can be determined using a Schild plot analysis.[15]

Organ_Bath_Workflow Start Start Dissect Dissect Bladder and Prepare Strips Start->Dissect Mount Mount Strips in Organ Bath Dissect->Mount Equilibrate Equilibrate (60 min, 1g tension) Mount->Equilibrate PreContract Pre-contract with Carbachol or KCl (for relaxation studies) Equilibrate->PreContract AddAgonist Add Agonist (Cumulative Concentrations) Equilibrate->AddAgonist for contraction studies PreContract->AddAgonist Record Record Isometric Tension AddAgonist->Record Analyze Analyze Data (pD2, Emax) Record->Analyze End End Analyze->End

Isolated Detrusor Strip Assay Workflow
In Vivo Cystometry

Cystometry in conscious or anesthetized animals allows for the assessment of overall bladder function, including the storage and voiding phases of the micturition cycle.

Objective: To evaluate the effects of systemically or intravesically administered adrenergic drugs on bladder capacity, micturition pressure, and voiding frequency.

Methodology:

  • Animal Preparation:

    • Female Sprague-Dawley rats are commonly used.[16] Anesthesia, if used, is typically urethane (B1682113) (1.2 g/kg, s.c.) as it has minimal effects on the micturition reflex.[17]

    • A catheter is implanted into the dome of the bladder for saline infusion and pressure recording. The catheter is tunneled subcutaneously to exit at the back of the neck.[16]

  • Cystometry Procedure:

    • The bladder catheter is connected to a pressure transducer and an infusion pump.

    • Saline is infused into the bladder at a constant rate (e.g., 10 mL/hr).[12]

    • Intravesical pressure is continuously recorded. Micturition volumes can be collected and measured.

    • After a stabilization period, baseline micturition cycles are recorded.

  • Drug Administration:

    • The test drug can be administered intravenously, subcutaneously, intraperitoneally, or directly into the bladder (intravesically).

    • Following drug administration, cystometric parameters are recorded and compared to the baseline values.

  • Data Analysis:

    • Key parameters analyzed include: bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), voiding interval, and the presence of non-voiding contractions.[12]

Urethral Pressure Profilometry (UPP)

UPP is a technique used to measure the pressure within the urethra along its length, providing an assessment of urethral resistance.

Objective: To determine the effect of adrenergic agents on urethral closure pressure.

Methodology:

  • Catheterization:

    • A specialized catheter with a pressure sensor (e.g., microtip transducer) is inserted into the bladder.[18]

  • Measurement:

    • The bladder is filled to a certain volume (e.g., 200 mL in humans).[18]

    • The catheter is then withdrawn at a constant, slow rate (e.g., 1 mm/s) while continuously recording the pressure.[17]

  • Drug Administration:

    • Adrenergic agonists or antagonists can be administered systemically before or during the UPP measurement to assess their impact on urethral pressure.

  • Data Analysis:

    • The primary parameter of interest is the maximum urethral closure pressure (MUCP), which is the difference between the maximum urethral pressure and the intravesical pressure.[18][19] Changes in MUCP following drug administration indicate a drug effect on urethral tone.

Logical Workflow for Drug Development

The investigation of norepinephrine's role in LUT function and the development of new adrenergic-targeted drugs follow a logical progression from basic research to clinical application.

Drug_Dev_Workflow Start Identify Unmet Clinical Need (e.g., OAB, SUI) Target_ID Target Identification & Validation (Adrenergic Receptors) Start->Target_ID Screening High-Throughput Screening & Lead ID Target_ID->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt In_Vitro In Vitro Pharmacology (Binding Assays, Isolated Tissues) Lead_Opt->In_Vitro In_Vivo In Vivo Animal Models (Cystometry, UPP) In_Vitro->In_Vivo Tox Preclinical Toxicology & Safety Pharmacology In_Vivo->Tox Clinical Clinical Trials (Phase I-III) Tox->Clinical Approval Regulatory Approval & Post-Marketing Clinical->Approval

Drug Discovery and Development Workflow for LUT Disorders

Conclusion

Norepinephrine plays a fundamental and complex role in the regulation of lower urinary tract function. A thorough understanding of the distribution and function of adrenergic receptor subtypes, their signaling pathways, and the pharmacological tools used to study them is essential for the development of novel and effective treatments for a range of urological disorders. This technical guide provides a solid foundation for researchers and drug development professionals to advance our knowledge and therapeutic strategies in this important field.

References

TAS-303 for Detrusor Underactivity: A Technical and Investigational Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical overview of TAS-303 and explores its theoretical and investigational potential for the treatment of detrusor underactivity (DU). The majority of clinical data available for this compound relates to its development for Stress Urinary Incontinence (SUI). Its application in detrusor underactivity is, at present, speculative and requires dedicated preclinical and clinical investigation.

Executive Summary

Detrusor underactivity is a poorly understood and undertreated urological condition characterized by a bladder contraction of insufficient strength or duration to enable efficient emptying. Current therapeutic options are extremely limited, representing a significant unmet medical need. This compound is a novel, peripherally acting, selective norepinephrine (B1679862) reuptake inhibitor (NRI) that has been investigated for stress urinary incontinence.[1][2][3] While some literature suggests its potential utility in other lower urinary tract disorders, including detrusor underactivity, its primary mechanism of action presents a physiological paradox for this indication.[1][4][5] This guide synthesizes the known pharmacology of this compound, presents clinical data from its SUI development program, and outlines a theoretical and practical framework for its future investigation in detrusor underactivity.

Core Pharmacology of this compound

This compound (4-piperidinyl 2,2-diphenyl-2-[propoxy-1,1,2,2,3,3,3-d7] acetate (B1210297) hydrochloride) is a small-molecule selective norepinephrine reuptake inhibitor.[3][6] Its primary mechanism is to block the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.[3][6]

Key Pharmacological Properties:

  • Selectivity: It displays significant inhibitory activity for the norepinephrine transporter with much lower affinity for serotonin (B10506) or dopamine (B1211576) transporters.[3][6]

  • Peripheral Action: this compound is designed to act peripherally, with minimal crossing of the blood-brain barrier, thereby avoiding centrally-mediated side effects like nausea and dizziness that are common with other NRIs like duloxetine.[1][7]

  • Dual Mechanism in Bladder Control: Recent studies on detrusor overactivity have revealed that this compound also possesses a weak inhibitory effect on M3 muscarinic receptors.[8]

The Norepinephrine Paradox in Detrusor Function

The potential application of this compound in detrusor underactivity is complex due to the dual and opposing roles of norepinephrine in the lower urinary tract.

  • Detrusor Muscle Relaxation: During the bladder storage phase, sympathetic nervous system activity predominates. Norepinephrine acts on β3-adrenergic receptors , which are highly expressed in the detrusor smooth muscle, leading to muscle relaxation via the adenylyl cyclase-cAMP pathway.[2][9] This is the primary peripheral effect of norepinephrine on the detrusor muscle itself. Therefore, a norepinephrine reuptake inhibitor would be expected to enhance detrusor relaxation, which is counterintuitive for treating a condition of weak contraction.

  • Urethral Sphincter Contraction: Conversely, norepinephrine acts on α1-adrenergic receptors located in the bladder neck and urethra, causing smooth muscle contraction.[2] This action increases urethral closing pressure and is the basis for this compound's efficacy in stress urinary incontinence.

  • Central Nervous System Stimulation: Some animal studies indicate that norepinephrine originating centrally (from the locus coeruleus) can stimulate preganglionic neurons in the sacral spinal cord via α1-receptors, ultimately causing bladder contraction.[10] However, this compound is specifically designed for peripheral action to minimize CNS effects.

This creates a significant theoretical hurdle: how could a drug that promotes detrusor relaxation be beneficial for detrusor underactivity? A potential investigational framework must explore indirect or alternative mechanisms beyond direct muscle stimulation.

Visualizing the Core Signaling Pathways

Established Mechanism of this compound in the Urethra (SUI)

TAS303_SUI_Mechanism cluster_synapse Noradrenergic Synapse (Urethra) cluster_muscle Urethral Smooth Muscle TAS303 This compound NET Norepinephrine Transporter (NET) TAS303->NET Inhibits NE_pre Norepinephrine (NE) NET->NE_pre Reuptake NE_post NE NE_pre->NE_post Increased NE in Synapse Alpha1R α1-Adrenergic Receptor NE_post->Alpha1R Activates Contraction Increased Urethral Smooth Muscle Contraction Alpha1R->Contraction

Caption: Mechanism of this compound in enhancing urethral closing pressure for SUI treatment.

The Paradox: Norepinephrine-Mediated Detrusor Relaxation

NE_Detrusor_Relaxation cluster_synapse Noradrenergic Synapse (Detrusor) cluster_muscle Detrusor Smooth Muscle Cell NE Norepinephrine (from nerve terminal) Beta3R β3-Adrenergic Receptor NE->Beta3R Activates AC Adenylyl Cyclase Beta3R->AC Stimulates cAMP ↑ cAMP AC->cAMP Relaxation Detrusor Muscle Relaxation cAMP->Relaxation Leads to

Caption: Norepinephrine's primary signaling pathway leading to detrusor muscle relaxation.

Quantitative Data from Clinical Trials (for SUI)

The following tables summarize data from Phase I and Phase II clinical trials of this compound in female patients with Stress Urinary Incontinence. This data provides the best available clinical profile for the drug.

Table 1: Phase II Efficacy Data (12-Week Treatment)
EndpointThis compound (18 mg/day) (n=116)Placebo (n=115)Difference/P-value
Primary Endpoint
↓ in SUI Episode Frequency (LS Mean %)[1][5][10]-57.7%-46.9%-10.8% (P=0.036)[1][5][10]
Secondary Endpoints
Patients with ≥50% Reduction in SUIEF[11]65%53%Not Statistically Significant[5][10]
Improvement in Incontinence Amount[10][11]Evidence of improvement-Not Statistically Significant[10][11]
Improvement in Health-Related QoL[10][11]Evidence of improvement-Not Statistically Significant[10][11]
SUIEF: Stress Urinary Incontinence Episode Frequency; LS: Least Squares; QoL: Quality of Life.
Table 2: Phase I Urodynamic and Safety Data
ParameterThis compound (Single 18 mg dose)PlaceboP-value
Urodynamic Endpoints (n=16)
Change in Max. Urethral Closure Pressure (cmH₂O)[12]3.473 ± 12.1542.615 ± 9.794P = 0.8047[12]
Change in Proximal Urethral Pressure (cmH₂O)[12]3.863 ± 10.9411.634 ± 12.093P = 0.5976[12]
Safety (Phase II, n=231) (n=116) (n=115)
Any Adverse Event (AE)[5]29.3%29.6%
Serious AEs / Discontinuations due to AEs[1][10]00
Mild Drug-Related Side Effects[1]3.4%3.5%
Nervous System or GI-related AEs[10]Not observedNot observed

Proposed Experimental Protocols for Detrusor Underactivity Research

Given the lack of direct evidence, a structured research program is necessary to evaluate the potential of this compound for DU.

Preclinical Investigation

Objective: To determine if this compound has any effect on detrusor contractility or voiding efficiency in a validated animal model of detrusor underactivity.

Animal Model: Aged rats or a model of partial bladder outlet obstruction followed by obstruction removal, which leads to a decompensated, underactive detrusor.

Methodology:

  • Animal Grouping:

    • Group 1: Control (healthy, age-matched rats) + Vehicle

    • Group 2: DU Model + Vehicle

    • Group 3: DU Model + this compound (multiple dose levels)

    • Group 4: DU Model + Bethanechol (positive control for pro-contractility)

  • Treatment Period: Chronic daily administration of this compound for 4-6 weeks.

  • Primary Assessment (Urodynamics):

    • Animals will be anesthetized, and a catheter will be placed in the bladder for cystometry.

    • Filling Cystometry: Record bladder capacity, presence of non-voiding contractions, and compliance.

    • Voiding Cystometry (Pressure-Flow Study): Measure maximum voiding pressure (Pdet,max), post-void residual volume (PVR), and voiding efficiency.

  • Secondary Assessment (In Vitro Muscle Contractility):

    • Following euthanasia, bladder tissue strips will be harvested.

    • Strips will be mounted in an organ bath.

    • Cumulative concentration-response curves will be generated for carbachol (B1668302) (a cholinergic agonist) in the presence and absence of this compound to assess for any direct or modulatory effect on smooth muscle contractility.

  • Tertiary Assessment (Molecular Analysis):

    • Bladder tissue will be analyzed for changes in the expression of β3 and M3 receptors via quantitative PCR or Western blot.

Proposed Clinical Trial Protocol (Phase IIa Proof-of-Concept)

Title: A Randomized, Placebo-Controlled, Crossover Study to Evaluate the Effect of this compound on Voiding Function in Patients with Detrusor Underactivity.

Primary Objective: To assess the effect of this compound on bladder contractility and voiding efficiency.

Inclusion Criteria:

  • Male and female adults aged 50-80.

  • Symptoms of underactive bladder (e.g., weak stream, straining, incomplete emptying).

  • Urodynamically-confirmed detrusor underactivity, defined by a Bladder Contractility Index (BCI = PdetQmax + 5*Qmax) of < 100 in men and Bladder Voiding Efficiency (BVE = Voided Volume / Total Bladder Capacity) of < 50% in women.

  • Post-void residual (PVR) volume > 150 mL.

Exclusion Criteria:

  • Anatomical bladder outlet obstruction (e.g., BPH, stricture).

  • Known neurological disease (e.g., multiple sclerosis, spinal cord injury).

  • Use of anticholinergic medications or other drugs affecting bladder function.

Study Design:

  • Design: Double-blind, placebo-controlled, 2-period crossover design.

  • Sample Size: 30-40 patients.

  • Treatment:

    • Period 1: Patients randomized to receive this compound (18 mg/day) or Placebo for 4 weeks.

    • Washout: 2-week washout period.

    • Period 2: Patients cross over to the other treatment for 4 weeks.

  • Assessments:

    • Baseline and End of Each Period:

      • Primary Endpoint: Change from baseline in Bladder Contractility Index (men) or Bladder Voiding Efficiency (women) as measured by a full urodynamic pressure-flow study.

      • Secondary Endpoints: Change in PVR, maximum flow rate (Qmax), detrusor pressure at max flow (PdetQmax), and patient-reported outcomes (symptom scores).

    • Safety: Monitor adverse events, vital signs, and ECGs.

Visualizing the Proposed Research Workflow

Research_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Proof-of-Concept) A1 Develop/Validate Animal Model of DU A2 Chronic Dosing Study (this compound vs Vehicle) A1->A2 A3 In Vivo Urodynamics (Pressure-Flow Study) A2->A3 A4 In Vitro Muscle Strip Contractility Assay A2->A4 A5 Go/No-Go Decision A3->A5 A4->A5 B1 Phase IIa Study Design (Crossover, Placebo-Controlled) A5->B1 Positive Signal B2 Patient Recruitment (Urodynamically Confirmed DU) B1->B2 B3 Treatment Periods (this compound vs Placebo) B2->B3 B4 Endpoint Analysis (Change in BCI/BVE, PVR) B3->B4 B5 Evaluate Safety & Efficacy B4->B5

Caption: Proposed experimental workflow for investigating this compound in detrusor underactivity.

Conclusion

This compound is a well-tolerated, peripherally-acting selective norepinephrine reuptake inhibitor with proven efficacy in reducing episodes of stress urinary incontinence. While its potential use in detrusor underactivity has been noted, its primary pharmacological effect—enhancing norepinephrine's action—would theoretically promote detrusor relaxation, posing a significant physiological paradox. The available clinical data, derived entirely from SUI studies, does not provide direct evidence for its use in DU.

Therefore, the exploration of this compound for detrusor underactivity must be approached as a novel and high-risk investigational program. The research path forward requires rigorous preclinical studies to uncover any non-obvious mechanisms that might improve voiding efficiency, followed by carefully designed proof-of-concept clinical trials. The protocols and frameworks outlined in this document provide a foundational roadmap for undertaking such an investigation into this challenging and underserved area of urology.

References

TAS-303: A Novel Noradrenaline Reuptake Inhibitor with Therapeutic Potential in Mixed Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mixed urinary incontinence (MUI), characterized by both stress urinary incontinence (SUI) and urgency urinary incontinence (UUI), presents a significant clinical challenge due to its complex pathophysiology. Current therapeutic options often target only one component of the condition, leading to suboptimal outcomes. TAS-303, a highly selective noradrenaline reuptake inhibitor, has emerged as a promising candidate for the treatment of SUI. This technical guide explores the potential of this compound in the context of MUI, integrating findings from recent clinical and preclinical studies. The dual mechanism of action of this compound, enhancing urethral closure for SUI and potentially modulating detrusor overactivity for UUI, suggests a comprehensive approach to managing MUI. This document provides a detailed overview of the available data, experimental protocols, and the underlying signaling pathways to support further research and development in this area.

Introduction to this compound and its Rationale in Mixed Urinary Incontinence

MUI is a prevalent and bothersome condition, particularly in women, that adversely affects quality of life. The pathophysiology of MUI involves both urethral sphincter insufficiency (leading to SUI) and involuntary bladder contractions, known as detrusor overactivity (leading to UUI). Pharmacological management of MUI is often challenging, with no single agent approved to treat both components effectively.

This compound is a novel, highly selective noradrenaline reuptake inhibitor (NRI).[1] By blocking the reuptake of noradrenaline at the presynaptic nerve terminals, this compound increases the concentration of this neurotransmitter in the synaptic cleft.[1] In the lower urinary tract, noradrenaline plays a crucial role in maintaining urinary continence by stimulating adrenergic receptors in the bladder and urethra.[2] Specifically, stimulation of α1-adrenergic receptors in the urethral smooth muscle and β3-adrenergic receptors in the detrusor muscle is thought to enhance urethral closure and promote bladder relaxation, respectively.

The therapeutic rationale for this compound in MUI is based on its potential to address both the SUI and UUI components:

  • For the SUI component: By increasing noradrenaline levels, this compound is hypothesized to enhance the tonic contraction of the urethral sphincter, thereby increasing urethral closure pressure and preventing leakage during physical exertion.[1]

  • For the UUI component: Preclinical evidence suggests that this compound may also modulate bladder afferent activity and possess antimuscarinic properties, which could help to suppress detrusor overactivity and reduce urgency episodes.[3][4]

This dual mechanism of action positions this compound as a compelling candidate for a holistic treatment of MUI.

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize the key quantitative data from a pivotal Phase 2 clinical trial of this compound in women with SUI (NCT04512053) and a significant preclinical study investigating its effects on detrusor overactivity in a rat model.[3][5][6]

Table 1: Efficacy of this compound in a Phase 2 Study (SUI Population)[5][6][7]
Efficacy EndpointThis compound (18 mg/day) (n=116)Placebo (n=115)p-value
Primary Endpoint
LS Mean Percent Change in SUI Episode Frequency (SUIEF) per 24h from Baseline to Week 12 (Per-Protocol Set)-57.7%-46.9%0.036
Secondary Endpoints (Full Analysis Set)
Proportion of Patients with ≥50% Reduction in Mean SUIEF at Week 1264.7%53.0%NS
LS Mean Change in Incontinence Episode Frequency (IEF) at Week 12-1.86-1.54NS
LS Mean Change in Incontinence Amount ( g/24h ) at Week 12-12.3-8.0NS
LS Mean Change in I-QOL Score at Week 12+10.2+8.0NS

LS Mean: Least Squares Mean; SUIEF: Stress Urinary Incontinence Episode Frequency; IEF: Incontinence Episode Frequency; I-QOL: Incontinence Quality of Life; NS: Not Statistically Significant.

Table 2: Safety Profile of this compound in a Phase 2 Study (SUI Population)[5][6]
Adverse Event (AE) ProfileThis compound (18 mg/day) (n=116)Placebo (n=115)
Any Adverse Event29.3%29.6%
Mild AEs25.9%27.0%
Moderate AEs3.4%2.6%
Severe AEs0%0%
Serious AEs0%0%
Discontinuation due to AEs0%0%
Nervous System-related AEs0%0%
Gastrointestinal-related AEs0%0%
Table 3: Preclinical Efficacy of this compound in a Rat Model of Detrusor Overactivity[3][4]
Efficacy EndpointVehicle ControlThis compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)
Mean Intercontraction Interval (ICI) (seconds)153.8 ± 11.1183.3 ± 16.5210.3 ± 17.0**243.6 ± 18.1***
% Increase in ICI from Vehicle Control-19.2%36.7%58.4%
Micturition Pressure (cmH₂O)36.9 ± 1.535.8 ± 1.734.9 ± 1.334.2 ± 1.2

*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle Control.

Experimental Protocols

The following sections provide a detailed summary of the methodologies employed in the key clinical and preclinical studies of this compound. These are based on the published information and are intended to provide a comprehensive understanding of the experimental designs.

Phase 2 Clinical Trial in Women with SUI (NCT04512053)[6][7]
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2 study conducted at 25 sites in Japan.

  • Participants: 231 Japanese women aged 20 years or older with a clinical diagnosis of SUI for at least 12 weeks prior to enrollment. Key inclusion criteria included an average of ≥1 SUI episode per day and a 1-hour pad weight test of >2.0 g.

  • Intervention: Eligible participants were randomized in a 1:1 ratio to receive either 18 mg of this compound or a matching placebo orally once daily for 12 weeks.

  • Primary Efficacy Endpoint: The primary outcome was the percent change from baseline to week 12 in the mean SUI episode frequency per 24 hours (SUIEF), as recorded in a patient bladder diary.

  • Secondary Efficacy Endpoints: These included the proportion of patients with a ≥50% reduction in mean SUIEF, changes in incontinence episode frequency (IEF), incontinence amount (measured by a 24-hour pad test), and health-related quality of life (assessed using the Incontinence Quality of Life questionnaire, I-QOL).

  • Safety Assessment: Safety was evaluated through the monitoring of adverse events (AEs), vital signs, 12-lead electrocardiograms (ECGs), and clinical laboratory tests throughout the study.

Preclinical Study in a Rat Model of Detrusor Overactivity[3][4]
  • Animal Model: Female Sprague-Dawley rats were used. Detrusor overactivity was induced by a continuous intravesical infusion of carbachol (B1668302) (10 μM) via a catheter implanted in the bladder dome.

  • Surgical Preparation: Rats were anesthetized, and a polyethylene (B3416737) catheter was implanted into the bladder through a midline abdominal incision. The catheter was exteriorized and secured at the dorsal neck region.

  • Cystometry: After a recovery period, conscious and unrestrained rats were placed in a metabolic cage. The bladder catheter was connected to a pressure transducer and a microinjection pump for continuous infusion of carbachol solution at a rate of 0.2 ml/min. Micturition volumes were recorded using a fluid collector connected to a weight transducer.

  • Drug Administration: this compound (1, 3, and 10 mg/kg) or vehicle was administered orally. Cystometric parameters, including intercontraction interval (ICI) and micturition pressure, were recorded before and after drug administration.

  • In Vitro Organ Bath Studies: To investigate the direct effects on bladder muscle, isolated rat detrusor smooth muscle strips were mounted in organ baths. The contractile responses to carbachol in the presence and absence of this compound were measured to assess its antimuscarinic activity.

  • Radioligand Binding Assays: The binding affinity of this compound to M3 muscarinic receptors was determined using radioligand binding assays with membranes from cells expressing the human M3 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway of this compound in the lower urinary tract and the workflow of the key clinical and preclinical studies.

Proposed Signaling Pathway of this compound in Mixed Urinary Incontinence

TAS303_Mechanism cluster_Presynaptic Presynaptic Noradrenergic Neuron cluster_SynapticCleft Synaptic Cleft cluster_Postsynaptic Postsynaptic Effector Tissues cluster_Outcomes Therapeutic Outcomes for MUI TAS303 This compound NET Noradrenaline Transporter (NET) TAS303->NET Inhibits M3 M3 Muscarinic Receptor (Bladder Afferent Nerves) TAS303->M3 Inhibits (Preclinical finding) NA_vesicle Noradrenaline (NA) Vesicles NA_release NA Release NA_release->NET Reuptake NA_synapse Increased Noradrenaline NA_release->NA_synapse NA_reuptake NA Reuptake alpha1 α1-Adrenergic Receptor (Urethral Smooth Muscle) NA_synapse->alpha1 Stimulates beta3 β3-Adrenergic Receptor (Detrusor Muscle) NA_synapse->beta3 Stimulates SUI_improve Improved SUI (Increased Urethral Closure Pressure) alpha1->SUI_improve UUI_improve Improved UUI (Reduced Detrusor Overactivity) beta3->UUI_improve M3->UUI_improve Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Treatment 12-Week Treatment Period cluster_Assessment Data Collection & Assessment cluster_Analysis Endpoint Analysis Patient_Pool Female Patients with SUI (n=231) Inclusion_Criteria Inclusion Criteria Met? (e.g., SUI ≥12 weeks, ≥1 SUI episode/day) Patient_Pool->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes TAS303_Arm This compound (18 mg/day) (n=116) Randomization->TAS303_Arm Placebo_Arm Placebo (n=115) Randomization->Placebo_Arm Bladder_Diary Bladder Diary (SUIEF, IEF) Pad_Test 24-hour Pad Test (Incontinence Amount) I_QOL I-QOL Questionnaire (Quality of Life) Safety_Monitoring Safety Monitoring (AEs, Vitals, ECGs, Labs) Primary_Endpoint Primary Endpoint: % Change in SUIEF at Week 12 Bladder_Diary->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: Responder Rate, IEF, Amount, I-QOL Bladder_Diary->Secondary_Endpoints Pad_Test->Primary_Endpoint Pad_Test->Secondary_Endpoints I_QOL->Primary_Endpoint I_QOL->Secondary_Endpoints Safety_Analysis Safety & Tolerability Analysis Safety_Monitoring->Safety_Analysis Preclinical_Workflow cluster_Model Animal Model Preparation cluster_Induction Induction of Detrusor Overactivity cluster_Intervention Intervention & Measurement cluster_Analysis Data Analysis Rats Female Sprague-Dawley Rats Surgery Bladder Catheter Implantation Rats->Surgery Recovery Post-operative Recovery Surgery->Recovery Carbachol_Infusion Continuous Intravesical Carbachol Infusion Recovery->Carbachol_Infusion Drug_Admin Oral Administration: - this compound (1, 3, 10 mg/kg) - Vehicle Carbachol_Infusion->Drug_Admin Cystometry Cystometric Recording (Conscious, Unrestrained) Drug_Admin->Cystometry Parameters Analysis of Cystometric Parameters: - Intercontraction Interval (ICI) - Micturition Pressure Cystometry->Parameters

References

Methodological & Application

Application Notes and Protocols: TAS-303 Dose-Response Studies in Rat Models of Stress Urinary Incontinence (SUI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-303 is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NRI) investigated for the pharmacological management of stress urinary incontinence (SUI).[1][2] By blocking the reuptake of norepinephrine at the synaptic clefts of relevant lower urinary tract nerves, this compound is hypothesized to increase the concentration of this neurotransmitter, leading to enhanced stimulation of α1-adrenergic receptors in the urethral smooth muscle and β3-adrenoceptors. This action is thought to augment urethral closure pressure and improve the ability to maintain continence under conditions of increased intra-abdominal pressure. Preclinical studies in rat models of SUI have been instrumental in characterizing the dose-dependent efficacy of this compound. These investigations have primarily utilized the vaginal distention model, which simulates childbirth-induced pelvic floor injury, a common etiological factor for SUI in women. This document provides a detailed overview of the dose-response data for this compound in these models and comprehensive protocols for replicating the key experiments.

Data Presentation

The following tables summarize the quantitative data from dose-response studies of this compound in rat models of SUI.

Table 1: Effect of this compound on Urethral Pressure in Normal Rats

Dose of this compound (mg/kg)Outcome MeasureResult
3Increase in Urethral Basal Pressure38% increase compared to vehicle[3]

Table 2: Effect of this compound on Leak Point Pressure (LPP) in Vaginal Distention (VD) Rat Model of SUI

Dose of this compound (mg/kg)Outcome MeasureResult
0.3Increase in Leak Point PressureDose-dependent increase[1][4]
1Increase in Leak Point PressureDose-dependent increase[1][4]
3Increase in Leak Point Pressure26% increase compared to vehicle[3]

Signaling Pathway

TAS_303_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_muscle Urethral Smooth Muscle Cell TAS303 This compound NET Norepinephrine Transporter (NET) TAS303->NET Inhibits NE_vesicle Norepinephrine (NE) Synaptic_Cleft Increased Norepinephrine NE_vesicle->Synaptic_Cleft Release NE_reuptake NE Reuptake Synaptic_Cleft->NET Reuptake Alpha1_Receptor α1-Adrenergic Receptor Synaptic_Cleft->Alpha1_Receptor Binds to Contraction Increased Smooth Muscle Contraction Alpha1_Receptor->Contraction Stimulates Urethral_Closure Increased Urethral Closure Pressure Contraction->Urethral_Closure Leads to

Caption: Mechanism of action of this compound in the urethral smooth muscle.

Experimental Protocols

Vaginal Distention (VD) Model of Stress Urinary Incontinence in Rats

This protocol describes a common method for inducing SUI in female rats to mimic childbirth-induced pelvic floor injury.

Materials:

  • Female Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Foley catheter (8F to 22F, size selection may depend on rat size and specific study goals)

  • Syringe with sterile saline

  • Surgical lubricant

  • Animal warming pad

Procedure:

  • Anesthetize the rat using a suitable anesthetic agent and ensure a surgical plane of anesthesia is reached.

  • Place the rat in a supine position on a warming pad to maintain body temperature.

  • Gently lubricate the tip of the Foley catheter.

  • Carefully insert the catheter into the vagina until the balloon portion is fully within the vaginal canal.

  • Inflate the balloon with sterile saline. The volume of inflation can range from 2.0 to 5.0 mL, depending on the catheter size and the desired degree of distention.[5]

  • Maintain the vaginal distention for a period ranging from 30 minutes to 8 hours. The duration will influence the severity and persistence of the SUI symptoms.[1][5][6]

  • After the designated time, deflate the balloon completely and gently remove the catheter.

  • Allow the rat to recover from anesthesia in a clean, warm cage.

  • Urodynamic testing is typically performed at various time points post-procedure (e.g., 1, 7, 14, 28 days) to assess the development and progression of SUI.[1]

Urodynamic Assessment: Leak Point Pressure (LPP) Measurement

LPP is a critical measure of urethral resistance to abdominal pressure. A lower LPP is indicative of SUI.

Materials:

  • Anesthetized rat from the VD model

  • Bladder catheter (e.g., PE-50 tubing) connected to a pressure transducer and a syringe pump

  • Data acquisition system to record bladder pressure

  • External force applicator (e.g., manual compression with a finger, or a standardized mechanical device)

Procedure:

  • Anesthetize the rat. Urethane is often used for terminal urodynamic studies as it preserves the micturition reflex.

  • Surgically expose the bladder via a lower abdominal midline incision.

  • Insert a catheter into the dome of the bladder and secure it with a purse-string suture.

  • Externalize the catheter and close the abdominal incision.

  • Connect the bladder catheter to the pressure transducer and syringe pump.

  • Infuse the bladder with saline at a slow, constant rate (e.g., 0.1 mL/min).

  • Once the bladder is partially filled (e.g., to 50-75% of its capacity), apply a gradual external pressure to the abdomen over the bladder area.[7]

  • Observe the urethral meatus for any sign of urine leakage.

  • The bladder pressure at the moment of leakage is recorded as the leak point pressure (LPP).

  • Repeat the LPP measurement several times for each animal to ensure reproducibility.

This compound Administration and Dose-Response Evaluation

This protocol outlines the administration of this compound and the subsequent evaluation of its effect on LPP in the SUI rat model.

Materials:

  • Rats with established SUI (confirmed by LPP measurement)

  • This compound solution at various concentrations (e.g., for 0.3, 1, and 3 mg/kg doses)

  • Vehicle control solution

  • Oral gavage needles

  • Urodynamic measurement setup as described above

Procedure:

  • Divide the SUI rats into different treatment groups, including a vehicle control group and groups for each dose of this compound to be tested.

  • Administer the assigned treatment (vehicle or this compound) to each rat via oral gavage.

  • At a predetermined time point after drug administration (e.g., 1-2 hours, to allow for drug absorption and peak effect), perform LPP measurements as described in Protocol 2.

  • Record the LPP for each animal in each treatment group.

  • Compare the LPP values between the vehicle-treated group and the this compound-treated groups to determine the dose-dependent effect of the compound on urethral resistance.

Experimental Workflow

Experimental_Workflow Animal_Acclimation Animal Acclimation (Female Rats) SUI_Induction SUI Model Induction (Vaginal Distention) Animal_Acclimation->SUI_Induction Group_Allocation Group Allocation (Vehicle, this compound Doses) SUI_Induction->Group_Allocation Drug_Administration Drug Administration (Oral Gavage) Group_Allocation->Drug_Administration Urodynamic_Testing Urodynamic Testing (Leak Point Pressure Measurement) Drug_Administration->Urodynamic_Testing Data_Analysis Data Analysis and Comparison Urodynamic_Testing->Data_Analysis

Caption: Experimental workflow for this compound dose-response studies in a rat SUI model.

Logical Relationships

Logical_Relationship SUI_Model Vaginal Distention (Simulates Childbirth Injury) Urethral_Dysfunction Decreased Urethral Resistance SUI_Model->Urethral_Dysfunction Leads to LPP_Increase Dose-Dependent Increase in LPP TAS303_Dosing This compound Administration (Increasing Doses) NE_Increase Increased Synaptic Norepinephrine TAS303_Dosing->NE_Increase Causes Urethral_Improvement Increased Urethral Closure NE_Increase->Urethral_Improvement Results in Urethral_Improvement->LPP_Increase Measured as

References

Application Notes and Protocol for Leak Point Pressure Measurement with TAS-303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-303 is a selective norepinephrine (B1679862) reuptake inhibitor under investigation for the treatment of stress urinary incontinence (SUI).[1][2][3] Its mechanism of action focuses on increasing urethral sphincter contractility to reduce involuntary urine leakage.[3][4] Leak point pressure (LPP) measurement is a critical urodynamic study used to quantify the pressure at which urine leakage occurs, providing a direct assessment of urethral resistance and sphincter function.[5][6] This document provides a detailed protocol for conducting leak point pressure measurements to evaluate the efficacy of this compound in a research setting.

Urodynamic studies are essential for evaluating the functional status of the lower urinary tract by examining the pressure-flow relationship between the bladder and the urethra.[7] These tests help in diagnosing issues related to how well the bladder holds and empties urine.[8] The two primary types of leak point pressure are the Abdominal Leak Point Pressure (ALPP) and the Detrusor Leak Point Pressure (DLPP).[5] ALPP assesses urethral resistance during increases in abdominal pressure (e.g., coughing or Valsalva maneuver), which is particularly relevant for SUI.[5][9] DLPP measures the detrusor pressure at which leakage occurs in the absence of an abdominal pressure increase.[5]

Signaling Pathway of this compound in Urethral Sphincter Control

This compound is a selective norepinephrine reuptake inhibitor.[2] By blocking the norepinephrine transporter (NET) in the synaptic cleft of neurons innervating the urethral smooth muscle, this compound increases the concentration and duration of action of norepinephrine. Norepinephrine then acts on α1 adrenergic receptors, which are abundant in the smooth muscle of the proximal urethra.[1][10] This stimulation leads to increased urethral smooth muscle contraction, enhancing urethral closure pressure and resistance to involuntary urine leakage during increases in abdominal pressure.

TAS303_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Urethral Smooth Muscle Cell NE_Vesicle Norepinephrine (NE) Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Alpha1_Receptor α1 Adrenergic Receptor NE_Synapse->Alpha1_Receptor Binding Contraction Increased Muscle Contraction Alpha1_Receptor->Contraction Activation TAS303 This compound TAS303->NET Inhibition

Caption: Mechanism of action of this compound on the urethral sphincter.

Experimental Protocol: Abdominal Leak Point Pressure (ALPP) Measurement

This protocol outlines the procedure for measuring ALPP in female subjects with SUI to assess the effect of this compound.

Subject Preparation
  • Inclusion Criteria: Female subjects aged 20-65 years diagnosed with SUI.[1]

  • Informed Consent: Obtain written informed consent from all participants.[10]

  • Pre-test Instructions:

    • Subjects should arrive at the clinic with a comfortably full bladder.[11][12]

    • Subjects should discontinue any medications that may interfere with lower urinary tract function for a specified period before the study, as determined by the principal investigator.

    • A urine sample will be collected to screen for urinary tract infections, which would lead to rescheduling the test.[11]

Equipment and Materials
  • This compound (e.g., 18 mg oral dose) and placebo.[13][14]

  • Multichannel urodynamic system capable of measuring vesicular pressure (Pves) and abdominal pressure (Pabd), and calculating detrusor pressure (Pdet = Pves - Pabd).[9]

  • Dual-lumen urethral catheter (e.g., 6-7 Fr) for bladder filling and pressure measurement.[6][9]

  • Rectal or vaginal catheter for measuring abdominal pressure.[8][9]

  • Infusion pump for sterile, warm saline.

  • Commode or specialized chair for voiding.[11]

  • Ultrasound device for post-void residual (PVR) measurement (optional).[15]

Experimental Workflow

LPP_Workflow cluster_pre Pre-Procedure cluster_procedure Urodynamic Procedure cluster_post Post-Procedure & Dosing Informed_Consent Informed Consent Urine_Screen Urine Screen for UTI Informed_Consent->Urine_Screen Baseline_Uroflow Baseline Uroflowmetry (Full Bladder on Arrival) Urine_Screen->Baseline_Uroflow PVR_Measure Post-Void Residual (PVR) Measurement Baseline_Uroflow->PVR_Measure Catheter_Insertion Insert Bladder and Abdominal Catheters PVR_Measure->Catheter_Insertion Empty_Bladder Ensure Bladder is Empty Catheter_Insertion->Empty_Bladder Bladder_Filling Fill Bladder with Warm Saline (e.g., to 150-200 mL) Empty_Bladder->Bladder_Filling ALPP_Maneuver Perform Cough/Valsalva Maneuvers to Provoke Leakage Bladder_Filling->ALPP_Maneuver Record_LPP Record Vesicular Pressure at Leakage (ALPP) ALPP_Maneuver->Record_LPP Administer_Drug Administer this compound or Placebo Record_LPP->Administer_Drug Wait_Period Wait for Drug to Take Effect (e.g., 6 hours) Administer_Drug->Wait_Period Repeat_Procedure Repeat Urodynamic Procedure Wait_Period->Repeat_Procedure Final_PVR Final PVR Measurement Repeat_Procedure->Final_PVR

Caption: Workflow for ALPP measurement with this compound.

Detailed Procedure
  • Baseline Measurements:

    • Perform a baseline non-invasive uroflowmetry test to measure the rate and volume of urine flow.[15]

    • Measure the post-void residual (PVR) volume using a catheter or ultrasound. A PVR of 150 mL or more may indicate incomplete bladder emptying.[5]

  • Catheterization:

    • With the patient in a supine or sitting position, insert a dual-lumen urodynamic catheter into the bladder through the urethra.[9][11]

    • Insert a second catheter into the rectum or vagina to measure abdominal pressure (Pabd).[9][11]

    • Connect both catheters to the urodynamic system and ensure proper calibration.

  • Cystometry and ALPP Measurement:

    • Ensure the bladder is completely empty through the catheter.[5]

    • Begin filling the bladder with warm, sterile saline at a medium rate (e.g., 25-60 mL/min).[6][16]

    • Once the bladder volume reaches a standardized volume (e.g., 150-200 mL), temporarily stop the infusion.[6][16]

    • Instruct the patient to perform a series of coughs or a Valsalva maneuver with increasing intensity to provoke urinary leakage.[5][8]

    • Visually observe for urine leakage from the urethral meatus.

    • The vesicular pressure (Pves) at the exact moment of leakage, in the absence of a detrusor contraction (Pdet remains stable), is recorded as the Abdominal Leak Point Pressure (ALPP).[5]

  • Drug Administration and Follow-up:

    • Following the baseline ALPP measurement, administer a single oral dose of this compound (e.g., 18 mg) or a matching placebo in a double-blind manner.[1][13]

    • Wait for a specified period for the drug to reach peak effect (e.g., 6 hours post-dose, as used in clinical trials).[1][10]

    • Repeat the cystometry and ALPP measurement procedure (steps 3.1-3.3) to assess the post-dose effect.

Data Collection and Analysis
  • Continuously record Pves, Pabd, and calculated Pdet throughout the study.

  • The primary endpoint is the change in ALPP from baseline to post-dosing.

  • Secondary endpoints can include changes in maximum urethral closure pressure (MUCP), bladder capacity, and compliance.[1]

  • Statistical analysis, such as a t-test or ANCOVA, should be used to compare the changes in ALPP between the this compound and placebo groups.[1]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the this compound and placebo groups.

Table 1: Baseline Urodynamic Parameters

ParameterThis compound Group (n=...)Placebo Group (n=...)p-value
Age (years)Mean ± SDMean ± SD
Baseline ALPP (cm H₂O)Mean ± SDMean ± SD
Baseline MUCP (cm H₂O)Mean ± SDMean ± SD
Bladder Capacity (mL)Mean ± SDMean ± SD

Table 2: Change in Abdominal Leak Point Pressure (ALPP) Post-Dose

GroupBaseline ALPP (cm H₂O)Post-Dose ALPP (cm H₂O)Mean Change ± SD (cm H₂O)Between-Group Difference (95% CI)p-value
This compoundMean ± SDMean ± SD
PlaceboMean ± SDMean ± SD

Note: Data from clinical trials on a similar endpoint (MUCP) showed a mean change of +3.473 cmH₂O for this compound versus +2.615 cmH₂O for placebo, though this difference was not statistically significant in that particular study.[1][10] Preclinical studies in rats, however, did show a significant dose-dependent increase in leak point pressure with this compound administration.[3][10]

Interpretation of Results

  • An increase in ALPP after administration of this compound compared to placebo would suggest that the drug enhances urethral resistance during abdominal stress.

  • ALPP values are typically interpreted as follows, although there is some controversy over exact thresholds:[9][16]

    • <60 cm H₂O: Suggestive of intrinsic sphincter deficiency (ISD).

    • 60-90 cm H₂O: Equivocal.

    • >90 cm H₂O: Suggestive of urethral hypermobility without significant ISD.

  • A statistically significant increase in ALPP in the this compound group would provide evidence of the drug's intended pharmacological effect and its potential as a treatment for stress urinary incontinence.

Safety and Considerations

  • Urodynamic testing is generally a safe procedure, but it carries risks of urinary tract infection, urethral trauma, and discomfort.[17]

  • Aseptic techniques should be strictly followed during catheterization.

  • Adverse events should be monitored and recorded throughout the study. Common adverse events associated with this compound in clinical trials were generally mild to moderate.[4][13]

  • Standardization of the protocol is crucial for obtaining reliable and comparable results. Factors such as catheter size, bladder volume at testing, and the specific provocative maneuver can influence LPP measurements.[6]

References

Application Notes and Protocols for Urodynamic Studies of TAS-303 in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for conducting urodynamic studies in rodents to evaluate the efficacy of TAS-303, a selective norepinephrine (B1679862) reuptake inhibitor, for the treatment of stress urinary incontinence (SUI). The protocols described herein cover surgical procedures for catheter implantation, conscious cystometry, and the measurement of key urodynamic parameters, including basal urethral pressure (BUP) and leak point pressure (LPP). This document also includes a summary of the mechanism of action of this compound and its reported effects on lower urinary tract function in preclinical rodent models.

Introduction

Stress urinary incontinence is a prevalent condition characterized by involuntary urine leakage during activities that increase intra-abdominal pressure, such as coughing, sneezing, or physical exertion. This compound is a novel therapeutic agent that acts as a selective norepinephrine reuptake inhibitor.[1] By blocking the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of α1-adrenergic receptors in the urethral smooth muscle. This, in turn, increases urethral sphincter tone and resistance to involuntary urine flow. Preclinical studies in rodents have demonstrated that this compound can dose-dependently increase basal urethral pressure and leak point pressure, suggesting its therapeutic potential for SUI.[1]

Urodynamic studies in rodent models are essential for the preclinical evaluation of compounds like this compound. These studies allow for the quantitative assessment of bladder and urethral function, providing critical data on a drug's efficacy and mechanism of action. This document outlines the necessary protocols to perform such evaluations.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the selective inhibition of the norepinephrine transporter. This inhibition leads to an accumulation of norepinephrine at the neuroeffector junctions of the lower urinary tract, particularly in the smooth muscle of the urethra. The increased norepinephrine stimulates α1-adrenergic receptors, resulting in urethral smooth muscle contraction and an increase in urethral closing pressure.

TAS303_Mechanism cluster_neuron Noradrenergic Neuron Terminal cluster_synapse Synaptic Cleft cluster_muscle Urethral Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicles NET Norepinephrine Transporter (NET) NE Norepinephrine (NE) NE_vesicle->NE Release NE->NET Reuptake Alpha1_AR α1-Adrenergic Receptor NE->Alpha1_AR Binds to Contraction Muscle Contraction & Increased Urethral Pressure Alpha1_AR->Contraction Activates TAS303 This compound TAS303->NET Inhibits Catheter_Implantation_Workflow start Start anesthesia Anesthetize Rat (Isoflurane) start->anesthesia incision Midline Abdominal Incision anesthesia->incision expose_bladder Expose Bladder incision->expose_bladder insert_catheter Insert PE-50 Catheter into Bladder Dome expose_bladder->insert_catheter suture_catheter Secure with Purse-String Suture insert_catheter->suture_catheter tunnel_catheter Subcutaneous Tunneling to Nape of Neck suture_catheter->tunnel_catheter close_incision Close Abdominal Incision tunnel_catheter->close_incision recovery Post-operative Recovery (with analgesia) close_incision->recovery end End recovery->end

References

Application Notes and Protocols for Establishing a TAS-303 Animal Model for Stress Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stress urinary incontinence (SUI) is a prevalent condition characterized by involuntary urine leakage during activities that increase intra-abdominal pressure, such as coughing, sneezing, or physical exertion. The development of effective pharmacological treatments for SUI is an ongoing area of research. TAS-303 is a novel, selective norepinephrine (B1679862) reuptake inhibitor that has shown promise in preclinical and clinical studies for the treatment of SUI.[1][2][3] By blocking the reuptake of norepinephrine at the synaptic cleft, this compound enhances noradrenergic signaling, leading to increased urethral smooth muscle contraction and improved urethral closure pressure.

These application notes provide detailed protocols for establishing a rat model of SUI using vaginal distension (VD) and for evaluating the efficacy of this compound in this model. The protocols are intended to guide researchers in the standardized and reproducible assessment of this compound and other potential therapeutic agents for SUI.

Mechanism of Action of this compound

This compound is a selective norepinephrine reuptake inhibitor.[3] In the context of the lower urinary tract, norepinephrine plays a crucial role in maintaining urethral tone and closure. By inhibiting the norepinephrine transporter (NET), this compound increases the concentration of norepinephrine in the synaptic cleft, leading to enhanced activation of α1-adrenergic receptors on the urethral smooth muscle. This results in increased urethral pressure and resistance to urine leakage under conditions of increased intra-abdominal pressure. Preclinical studies have demonstrated that oral administration of this compound significantly elevates plasma norepinephrine levels.[1][2]

Experimental Protocols

Establishment of Stress Urinary Incontinence Animal Model (Vaginal Distension)

The vaginal distension (VD) model is a widely used and clinically relevant method for inducing SUI in rats, as it simulates the effects of childbirth-related pelvic floor injury.[4][5]

Materials:

  • Female Sprague-Dawley rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine mixture)

  • Foley catheter (10F or 12Fr)[4][6]

  • Syringe with sterile saline

  • Surgical lubricant

  • Animal scale

Procedure:

  • Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.

  • Place the anesthetized rat in a supine position.

  • Lubricate the tip of the Foley catheter and gently insert it into the vagina.

  • Inflate the catheter balloon with sterile saline. The inflation volume can range from 2.0 to 3.0 ml.[4][5]

  • Maintain the balloon inflation for a period of 1 to 4 hours. A 3-hour duration is commonly used.[7]

  • After the designated time, deflate the balloon and gently remove the catheter.

  • Allow the animal to recover from anesthesia in a clean, warm cage. Provide post-procedural analgesia as per institutional guidelines.

  • The SUI phenotype typically develops over the following days to weeks. Urodynamic assessments are usually performed 4 days to 4 weeks post-VD.[4][6]

Administration of this compound

Oral gavage is the recommended method for the administration of this compound in rat models.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., distilled water, 0.5% methylcellulose)

  • Gavage needles (16-18 gauge, 2-3 inches in length with a rounded tip)[8]

  • Syringes

  • Animal scale

Procedure:

  • Prepare the this compound solution or suspension in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, 3 mg/kg).[2][9]

  • Weigh the animal to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[8][10]

  • Gently restrain the rat.

  • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth and avoid stomach perforation.[10]

  • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The animal should swallow as the tube is passed.[8]

  • Once the needle is in the correct position, administer the this compound solution slowly and smoothly.

  • Gently remove the gavage needle.

  • Return the animal to its cage and monitor for any signs of distress.

Urodynamic Assessment: Leak Point Pressure (LPP) Measurement

Leak point pressure is the primary endpoint for assessing the severity of SUI and the efficacy of therapeutic interventions. It is defined as the intravesical pressure at which urine leakage occurs due to increased abdominal pressure.[11][12]

Materials:

  • Anesthetic (e.g., urethane)

  • Suprapubic catheter (PE-50 tubing)[13]

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Sterile saline

  • Surgical instruments for catheter implantation

Procedure:

  • Suprapubic Catheter Implantation (2 days prior to LPP measurement):

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the bladder.

    • Implant a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.[13]

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision in layers.

    • Allow the animal to recover for 48 hours.

  • LPP Measurement:

    • Anesthetize the rat (urethane is often used for terminal urodynamic studies).[13]

    • Place the rat in a supine position.

    • Connect the exteriorized bladder catheter to a pressure transducer and an infusion pump.

    • Empty the bladder and then infuse sterile saline at a slow rate (e.g., 5 ml/hr) until the bladder is approximately half-full (around 0.3-0.5 ml).[6][12]

    • Gently apply manual pressure to the lower abdomen to gradually increase intra-abdominal pressure.[13][14]

    • Observe the urethral meatus for any sign of urine leakage.

    • The peak bladder pressure recorded at the moment of leakage is the leak point pressure.[14]

    • Repeat the measurement 3-4 times for each animal and calculate the average LPP.[14]

Data Presentation

Quantitative data from preclinical studies on this compound should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Effect of this compound on Leak Point Pressure (LPP) in Vaginal Distension (VD) Rat Model

Treatment GroupDose (mg/kg, p.o.)Mean LPP (cmH₂O) ± SEM% Increase in LPP vs. Vehicle
ShamVehicle55.2 ± 3.1-
VD + VehicleVehicle35.8 ± 2.50%
VD + this compound0.342.1 ± 2.8*17.6%
VD + this compound148.9 ± 3.3 36.6%
VD + this compound353.5 ± 3.549.4%

*p < 0.05 vs. VD + Vehicle; **p < 0.01 vs. VD + Vehicle. Data are hypothetical and for illustrative purposes, based on the reported dose-dependent effects of this compound.[2][9]

Table 2: Effect of this compound on Plasma Monoamine Levels

Treatment GroupDose (mg/kg, p.o.)Norepinephrine (pg/mL)Epinephrine (pg/mL)Dopamine (pg/mL)Serotonin (ng/mL)
Vehicle-250 ± 30150 ± 2050 ± 5200 ± 25
This compound3450 ± 45*160 ± 2255 ± 6210 ± 28

*p < 0.05 vs. Vehicle. Data are hypothetical and for illustrative purposes, based on the reported selective increase in norepinephrine.[1][2]

Visualizations

Signaling Pathway of this compound in the Urethral Sphincter

TAS303_Pathway cluster_synapse Noradrenergic Synapse cluster_action Mechanism of Action cluster_effect Physiological Effect NE_Vesicle Norepinephrine (NE) Vesicles Synaptic_Cleft Synaptic Cleft (Increased NE) NE_Vesicle->Synaptic_Cleft Release Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Membrane Urethral Smooth Muscle Cell Alpha1_Receptor α1-Adrenergic Receptor Synaptic_Cleft->Alpha1_Receptor Binds to TAS303 This compound NET Norepinephrine Transporter (NET) TAS303->NET Inhibits NET->Presynaptic_Neuron NE Reuptake Contraction Smooth Muscle Contraction Alpha1_Receptor->Contraction Urethral_Pressure Increased Urethral Closure Pressure Contraction->Urethral_Pressure SUI_Improvement Amelioration of SUI Urethral_Pressure->SUI_Improvement SUI_Workflow Start Start: Female Rats VD_Model Induce SUI: Vaginal Distension (VD) Start->VD_Model Recovery Recovery Period (e.g., 4 days) VD_Model->Recovery Group_Assignment Randomize into Treatment Groups Recovery->Group_Assignment TAS303_Admin Administer this compound (Oral Gavage) Group_Assignment->TAS303_Admin This compound Group Vehicle_Admin Administer Vehicle (Oral Gavage) Group_Assignment->Vehicle_Admin Vehicle Group LPP_Measurement Urodynamic Assessment: Leak Point Pressure (LPP) TAS303_Admin->LPP_Measurement Vehicle_Admin->LPP_Measurement Data_Analysis Data Analysis and Comparison LPP_Measurement->Data_Analysis

References

Application Notes and Protocols: Radioligand Binding Assay for TAS-303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAS-303 is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NET inhibitor) that has shown potential as a therapeutic agent for stress urinary incontinence.[1][2] Its mechanism of action involves blocking the norepinephrine transporter, thereby increasing the concentration of norepinephrine at the synapse and enhancing urethral smooth muscle contraction.[3][4] This document provides a detailed protocol for a competitive radioligand binding assay to characterize the binding affinity of this compound for the human norepinephrine transporter (NET). This assay is a critical tool for in vitro pharmacological profiling and drug development.

Principle of the Assay

This protocol describes a competitive radioligand binding assay using a filtration-based method. The assay measures the ability of a test compound, this compound, to compete with a known high-affinity radiolabeled ligand, [³H]nisoxetine (a common radioligand for NET), for binding to membranes prepared from cells expressing the human norepinephrine transporter. The amount of radioligand displaced by this compound is proportional to its binding affinity for the NET. Preclinical studies have demonstrated that this compound selectively and potently inhibits the binding of [³H]norepinephrine to the human NET.[1]

Data Presentation

The following table summarizes the key quantitative parameters for performing the radioligand binding assay for this compound.

ParameterValue
Target Human Norepinephrine Transporter (NET)
Radioligand [³H]nisoxetine
Radioligand Concentration 0.5 - 1.0 nM (at or near Kd)
Test Compound This compound
Test Compound Concentration Range 0.1 nM to 100 µM
Non-specific Binding Control 10 µM Desipramine
Incubation Time 60 - 120 minutes
Incubation Temperature 25°C (Room Temperature)
Assay Buffer 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
Membrane Protein Concentration 10 - 50 µg per well
Separation Method Rapid vacuum filtration
Filter Type Glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
Scintillation Cocktail Liquid scintillation cocktail suitable for non-aqueous samples
Data Analysis Non-linear regression to determine IC50, followed by Cheng-Prusoff equation for Ki

Experimental Protocols

Materials and Reagents
  • Cell Culture: HEK293 or CHO cells stably expressing the human norepinephrine transporter (hNET).

  • Radioligand: [³H]nisoxetine (specific activity ~70-90 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding Inhibitor: Desipramine.

  • Buffers and Solutions:

    • Cell Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • PEI Solution: 0.5% (w/v) polyethyleneimine in deionized water.

  • Equipment and Consumables:

    • 96-well microplates.

    • Cell scraper or rubber policeman.

    • Homogenizer (e.g., Dounce or Polytron).

    • Refrigerated centrifuge.

    • Vacuum filtration manifold (cell harvester).

    • Glass fiber filters.

    • Scintillation vials.

    • Liquid scintillation counter.

    • Pipettes and tips.

Membrane Preparation
  • Culture hNET-expressing cells to confluency in appropriate culture vessels.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Harvest the cells by scraping into ice-cold cell lysis buffer.

  • Homogenize the cell suspension using a homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA or Bradford assay).

  • Store the membrane aliquots at -80°C until use.

Radioligand Binding Assay Procedure
  • Prepare serial dilutions of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells (typically ≤ 0.5%).

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Desipramine.

    • Competitive Binding: 50 µL of each this compound dilution.

  • Add 50 µL of the [³H]nisoxetine solution (at a final concentration of 0.5 - 1.0 nM) to all wells.

  • Add 100 µL of the prepared hNET membrane suspension (10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.

  • Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.5% PEI.

  • Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of liquid scintillation cocktail to each vial.

  • Allow the vials to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the mean CPM of the non-specific binding wells from the mean CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare hNET Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (this compound, Radioligand, Buffers) prep_reagents->setup_plate add_radioligand Add [³H]nisoxetine setup_plate->add_radioligand add_membranes Add Membranes to Initiate add_radioligand->add_membranes incubate Incubate (25°C, 60-120 min) add_membranes->incubate filtration Vacuum Filtration incubate->filtration washing Wash Filters filtration->washing scintillation Add Scintillation Cocktail washing->scintillation counting Liquid Scintillation Counting scintillation->counting calc_binding Calculate Specific Binding counting->calc_binding plot_data Plot Dose-Response Curve calc_binding->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for the this compound radioligand binding assay.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Cell (Urethral Smooth Muscle) NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds Contraction Muscle Contraction Adrenergic_Receptor->Contraction Activates TAS303 This compound TAS303->NET Inhibits

Caption: Mechanism of action of this compound at the synapse.

References

Application Notes and Protocols for a Representative Phase III Clinical Trial of TAS-303 in Stress Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a definitive protocol for a Phase III study of TAS-303 has not been made publicly available. The following application notes and protocols represent a comprehensive, representative design for a pivotal Phase III trial, based on the successful outcomes of the Phase II studies and standard regulatory requirements for a new therapeutic agent for Stress Urinary Incontinence (SUI).

Introduction and Rationale

Stress Urinary Incontinence (SUI) is a common condition characterized by involuntary urine leakage during activities that increase abdominal pressure, such as coughing, sneezing, or physical exertion.[1][2] Current treatment options include pelvic floor muscle training, surgical interventions, and limited pharmacological agents.[2][3] Duloxetine, a serotonin (B10506) and noradrenaline reuptake inhibitor, is approved for SUI in Europe but not in the United States or Japan due to concerns about adverse effects like nausea and potential psychiatric side effects.[1][3]

This compound is an investigational, highly selective noradrenaline reuptake inhibitor (NRI).[3][4][5] Its mechanism of action is designed to increase the concentration of noradrenaline in the synaptic cleft of the urethral sphincter. This enhances the stimulation of α1-adrenergic receptors on the urethral smooth muscle, leading to increased urethral closure pressure and improved continence.[6][7] Unlike duloxetine, this compound acts peripherally and does not affect serotonin reuptake, which may result in a more favorable safety profile, particularly avoiding central nervous system-related side effects.[3][4]

Promising results from Phase I and Phase II clinical trials have demonstrated the efficacy and safety of this compound in reducing the frequency of SUI episodes.[3][8] A pivotal Phase II study (NCT04512053) showed that this compound (18 mg once daily) was superior to placebo in reducing SUI episodes over a 12-week period.[8] These findings support the progression to a larger-scale Phase III program to confirm these results in a broader population.

Mechanism of Action: Signaling Pathway

This compound's therapeutic effect is mediated by its selective inhibition of the norepinephrine (B1679862) transporter (NET) in the peripheral nervous system, specifically at the neuromuscular junction of the urethral sphincter.

TAS_303_MoA cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Urethral Smooth Muscle Cell NE_vesicle Norepinephrine (NE) Vesicles NE_synapse Increased NE Concentration NE_vesicle->NE_synapse NE Release NET Norepinephrine Transporter (NET) TAS303 This compound TAS303->NET Inhibits NE_synapse->NET Alpha1_R α1-Adrenergic Receptor NE_synapse->Alpha1_R Binds to Contraction Increased Smooth Muscle Contraction Alpha1_R->Contraction Stimulates Urethral_Pressure Increased Urethral Closure Pressure Contraction->Urethral_Pressure Leads to SUI_Improvement Improvement in SUI Symptoms Urethral_Pressure->SUI_Improvement Results in

Caption: Mechanism of Action of this compound in the urethral sphincter.

Representative Phase III Clinical Trial Protocol

This protocol outlines a hypothetical but representative Phase III study to definitively assess the efficacy and safety of this compound for the treatment of SUI in adult women.

Study Objectives and Endpoints

Primary Objective: To evaluate the efficacy of this compound 18 mg once daily compared to placebo in reducing the frequency of SUI episodes over a 12-week treatment period.

Secondary Objectives:

  • To assess the proportion of patients with a ≥50% reduction in SUI episodes.

  • To evaluate the effect of this compound on incontinence amount as measured by pad weight.

  • To assess the impact of this compound on patient-reported quality of life.

  • To evaluate the safety and tolerability of this compound.

Endpoint CategoryEndpoint Description
Primary Efficacy Percent change from baseline to Week 12 in the mean number of SUI episodes per 24 hours (SUIEF).[8]
Secondary Efficacy Proportion of patients with a ≥50% reduction in mean SUIEF from baseline to Week 12.[8]
Change from baseline in incontinence episode frequency (IEF).[8]
Change from baseline in incontinence amount, measured by the 24-hour pad weight test.
Change from baseline in the Incontinence Quality of Life (I-QOL) questionnaire score.[8]
Patient Global Impression of Improvement (PGI-I) score at Week 12.
Safety Incidence and severity of treatment-emergent adverse events (TEAEs).
Changes in vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.
Study Design and Workflow

This study is designed as a Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

TAS_303_Workflow Screening Screening & Washout Period (Up to 4 weeks) Eligibility Assess Eligibility Criteria Screening->Eligibility Randomization Baseline (Visit 1) Randomization (1:1) Eligibility->Randomization Eligible Screen_Fail Screen Failure Eligibility->Screen_Fail Not Eligible Arm_A This compound 18 mg Once Daily Randomization->Arm_A Arm_B Placebo Once Daily Randomization->Arm_B Treatment 12-Week Double-Blind Treatment Period Arm_A->Treatment Arm_B->Treatment FollowUp_Visits Follow-up Visits (Weeks 4, 8, 12) Treatment->FollowUp_Visits EOT End of Treatment (Week 12) Primary Endpoint Assessment FollowUp_Visits->EOT Safety_FollowUp Safety Follow-up Visit (Week 14) EOT->Safety_FollowUp Study_Completion Study Completion Safety_FollowUp->Study_Completion

Caption: Representative Phase III clinical trial workflow for this compound.

Patient Population: Inclusion and Exclusion Criteria
Inclusion CriteriaExclusion Criteria
1. Female, 18 to 75 years of age.1. Predominant urge incontinence or mixed urinary incontinence that is predominantly urge.
2. Clinical diagnosis of SUI for at least 6 months.2. History of surgical treatment for SUI (e.g., mid-urethral sling).
3. Average of ≥1 SUI episode per day recorded in a 7-day bladder diary during the screening period.3. Pelvic Organ Prolapse (POP) Stage II or greater.
4. Positive 1-hour pad weight test (>1.0 g) at screening.4. Active urinary tract infection (UTI) or history of recurrent UTIs.
5. Willing and able to comply with all study procedures, including completing an electronic bladder diary.5. Clinically significant cardiovascular, neurological, or psychiatric conditions.
6. Must provide written informed consent.6. Use of medications known to affect lower urinary tract function that cannot be safely discontinued.
Study Procedures and Schedule of Assessments
AssessmentScreeningBaseline (Day 1)Week 4Week 8Week 12 (EOT)Week 14 (Follow-up)
Informed ConsentX
Medical History & DemographicsX
Physical ExaminationXX
Vital SignsXXXXXX
ECGXXX
Clinical Labs (Blood/Urine)XXXX
1-Hour Pad TestX
24-Hour Pad TestXX
Bladder Diary ReviewXXXXX
I-QOL QuestionnaireXX
PGI-I QuestionnaireX
RandomizationX
Dispense Study DrugXXX
Adverse Event MonitoringXXXXX

Key Experimental Protocols

Protocol: 24-Hour Pad Weight Test

Objective: To quantitatively measure the amount of urine leakage over a 24-hour period.

Materials:

  • Pre-weighed, sealed absorbent pads

  • Collection bags for used pads

  • Calibrated digital scale (accurate to 0.1 g)

  • Patient instructions and log sheet

Procedure:

  • Dispensing: Provide the patient with a sufficient number of pre-weighed pads for a 24-hour period. Record the unique ID and pre-weight of each pad dispensed.

  • Patient Instruction: Instruct the patient to wear a pad at all times during the 24-hour collection period. When a pad becomes wet, it should be removed, placed in the provided collection bag, and sealed. A new, pre-weighed pad should then be worn.

  • Log Sheet: The patient must record the time each pad is changed on the log sheet.

  • Collection: The patient returns all used pads in their sealed bags to the clinic at the next visit.

  • Measurement:

    • Wear gloves for handling used pads.

    • Weigh each sealed bag containing a used pad.

    • Subtract the pre-weight of the pad and the weight of the empty collection bag to determine the weight of urine leaked (1 g is approximately equal to 1 mL).

    • Sum the weights from all pads to calculate the total incontinence amount over 24 hours.

Protocol: Patient Bladder Diary

Objective: To record the frequency and type of incontinence episodes, micturition frequency, and other relevant urinary events.

Materials:

  • Electronic diary device (e-diary) or paper diary booklet.

  • Patient training materials.

Procedure:

  • Training: At the screening visit, train the patient on how to use the diary. Explain the definitions of SUI, Urge Urinary Incontinence (UUI), and other episode types.

  • Recording Period: The diary must be completed for 7 consecutive days prior to the baseline visit and prior to the Week 12 visit.

  • Data Entry: The patient must record the following events in real-time or as soon as possible after they occur:

    • Micturitions: Time of each voluntary urination.

    • Incontinence Episodes:

      • Time of the episode.

      • Associated activity (e.g., coughing, sneezing, lifting for SUI; sudden urge for UUI).

      • Perceived volume (small, medium, large).

  • Review: At each study visit, clinical staff will review the diary with the patient to ensure compliance and accuracy. The primary efficacy endpoint (SUIEF) is calculated as the average number of SUI episodes recorded per 24-hour period.

Phase II Efficacy and Safety Summary

The decision to proceed to Phase III is based on the positive results of the Phase II program. The following table summarizes key findings from the pivotal Phase II trial (NCT04512053).[8]

EndpointThis compound (18 mg)PlaceboP-value
Primary: LS Mean % Change in SUIEF at Week 12 -57.7%-46.9%0.036[8]
Responder Rate (≥50% SUIEF Reduction) 64.7%53.0%Not Statistically Significant
Subgroup with ≥2 SUI Episodes/Day at Baseline (% Change) -59.3%-40.5%0.006
Safety Profile All adverse events were mild or moderate. No serious AEs or discontinuations due to AEs. No notable CNS or gastrointestinal side effects (e.g., nausea).[8]Comparable to this compound.N/A

Data from the per-protocol and full analysis sets of the Phase II study.[8] The statistically significant reduction in SUI episodes, particularly in patients with more severe baseline symptoms, and the excellent safety profile strongly support the design of this representative Phase III trial.[8]

References

TAS-303 Clinical Trials: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary and secondary endpoints evaluated in clinical trials for TAS-303, a novel therapeutic agent for stress urinary incontinence (SUI). The accompanying protocols offer standardized methodologies for the key experiments cited in these trials, facilitating reproducibility and comparison across studies.

Introduction to this compound

This compound is a highly selective noradrenaline reuptake inhibitor.[1][2][3] Its mechanism of action focuses on increasing noradrenaline levels in the synaptic clefts of the urethral sphincter muscles. This leads to enhanced stimulation of α1-adrenergic receptors, resulting in increased urethral closure pressure and improved urinary continence. Preclinical studies in animal models have demonstrated the potential of this compound to increase urethral basal pressure and leak point pressure.[4] Unlike other medications for SUI, such as duloxetine, this compound is designed to have minimal effects on the central nervous system, potentially reducing side effects like nausea and vomiting.

Primary and Secondary Endpoints in this compound Clinical Trials

A key Phase 2, randomized, double-blind, placebo-controlled study in Japanese women with SUI provides the primary basis for the endpoints and data presented below (ClinicalTrials.gov ID: NCT04512053).[2][5]

Primary Endpoint

The primary efficacy endpoint in the pivotal Phase 2 trial was the percent change from baseline to Week 12 in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours .[2][5] This was assessed in the per-protocol set of participants.

Secondary Endpoints

A comprehensive set of secondary endpoints were evaluated to provide a broader understanding of the efficacy and safety of this compound. These included:

  • Proportion of patients with a ≥ 50% reduction in mean SUIEF at Week 12.[2][5]

  • Change from baseline in Incontinence Episode Frequency (IEF) .

  • Change from baseline in the amount of incontinence , as measured by the 24-hour pad test.[2][5]

  • Change from baseline in health-related quality of life , assessed using the Patient Global Impression of Improvement (PGI-I) and the Incontinence Quality of Life (I-QOL) questionnaires.[2][5]

  • Safety and tolerability , evaluated through the incidence and severity of adverse events (AEs).[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from the Phase 2 clinical trial of this compound.

Table 1: Primary Efficacy Endpoint Results at Week 12

EndpointThis compound (18 mg)PlaceboLeast Squares Mean DifferenceP-value
Percent Change in Mean SUIEF from Baseline-57.7%-46.9%-10.8%0.036

Data from the per-protocol set.[2][5]

Table 2: Key Secondary Efficacy Endpoint Results at Week 12

EndpointThis compound (18 mg)Placebo
Patients with ≥ 50% Reduction in SUIEF64.7%53.0%

Data from the full analysis set. While showing a positive trend, the difference for this secondary endpoint was not statistically significant.[6]

Table 3: Safety and Tolerability Overview

Adverse Event ProfileThis compound (18 mg)Placebo
Any Adverse Event29.3%29.6%
Severity of Adverse EventsAll mild or moderateAll mild or moderate
Serious Adverse EventsNone reportedNone reported
Discontinuations due to Adverse EventsNone reportedNone reported
Nervous System or Gastrointestinal-related AEsNone reportedNot specified

[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure standardized data collection and interpretation.

Protocol 1: Assessment of Stress Urinary Incontinence Episode Frequency (SUIEF) using a Bladder Diary

Objective: To quantify the number of SUI episodes over a 24-hour period.

Materials:

  • Standardized bladder diary booklet

  • Pen or pencil

Procedure:

  • Patients are instructed to record information in the bladder diary for a specified period (e.g., 7 consecutive days) before baseline and at follow-up visits.

  • For each urination, patients record the time and whether it was a voluntary urination or an incontinence episode.

  • For each incontinence episode, patients specify the perceived cause (e.g., coughing, sneezing, physical exertion for SUI).

  • The mean number of SUI episodes per 24 hours is calculated by summing the total number of SUI episodes recorded and dividing by the number of days the diary was completed.

Protocol 2: 24-Hour Pad Test for Incontinence Amount

Objective: To objectively measure the amount of urine leakage over a 24-hour period.

Materials:

  • Pre-weighed absorbent pads

  • Sealable plastic bags

  • Digital scale accurate to 0.1g

Procedure:

  • The test begins in the morning after the first void. The patient puts on a pre-weighed pad.

  • The patient is instructed to follow their normal daily activities and fluid intake.[7]

  • Each time a pad is changed, the used pad is placed in a sealable plastic bag and stored. A new pre-weighed pad is worn.

  • This process continues for a full 24 hours.[7]

  • At the end of the 24-hour period, all used pads are collected.

  • Each used pad is weighed, and the initial pre-weight of the pad is subtracted to determine the amount of urine lost.

  • The total incontinence amount is the sum of the weight gain of all pads used during the 24-hour period. A weight gain of more than 4g is generally considered significant.[8]

Protocol 3: Patient Global Impression of Improvement (PGI-I) Questionnaire

Objective: To assess the patient's subjective perception of improvement in their SUI symptoms.

Materials:

  • Standardized PGI-I questionnaire form.[9]

Procedure:

  • At follow-up visits, patients are asked to respond to a single question comparing their current condition to their baseline condition before treatment.[9]

  • The question is typically phrased as: "How would you describe your urinary incontinence condition now, as compared to how it was at the start of the study?"

  • Patients select one of the following responses:

    • Very much better

    • Much better

    • A little better

    • No change

    • A little worse

    • Much worse

    • Very much worse

  • For analysis, "improved" is often defined as a response of "very much better" or "much better".

Protocol 4: Incontinence Quality of Life (I-QOL) Questionnaire

Objective: To measure the impact of urinary incontinence on a patient's quality of life.

Materials:

  • The 22-item I-QOL questionnaire.[10][11]

Procedure:

  • Patients self-administer the questionnaire at baseline and follow-up visits.

  • The questionnaire consists of 22 questions across three domains: Avoidance and Limiting Behaviors, Psychosocial Impact, and Social Embarrassment.[10][11]

  • Patients rate each item on a 5-point Likert scale, indicating the extent to which their urinary incontinence has affected specific aspects of their life.

  • Scoring:

    • The raw score is the sum of the responses to all 22 items.

    • The total score is transformed to a scale of 0 to 100, where a higher score indicates a better quality of life.[12] The transformation formula is:

      • Transformed Score = [(Sum of item scores - 22) / 88] * 100

Visualizations

Signaling Pathway of this compound

TAS303_Mechanism cluster_synapse Synaptic Cleft Noradrenaline Noradrenaline NET Noradrenaline Transporter (NET) Noradrenaline->NET Reuptake Alpha1_Receptor α1-Adrenergic Receptor Noradrenaline->Alpha1_Receptor Binds to Urethral_Sphincter Urethral Sphincter Smooth Muscle Alpha1_Receptor->Urethral_Sphincter Stimulates TAS_303 This compound TAS_303->NET Inhibits Increased_Closure Increased Urethral Closure Pressure Urethral_Sphincter->Increased_Closure Reduced_SUI Reduced SUI Episodes Increased_Closure->Reduced_SUI

Caption: Mechanism of action of this compound in the urethral sphincter.

Experimental Workflow of the this compound Phase 2 Clinical Trial

TAS303_Trial_Workflow cluster_screening Screening & Baseline cluster_treatment 12-Week Treatment Period Inclusion Inclusion Criteria Met: - SUI Symptoms ≥ 12 weeks - 1-hour pad test > 2.0g - SUI episodes ≥ 1/day Exclusion Exclusion Criteria Assessed: - Predominantly Urge Incontinence - Prior SUI Surgery Inclusion->Exclusion Baseline_Assessments Baseline Assessments: - Bladder Diary - 24-hour Pad Test - I-QOL & PGI-I Exclusion->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization TAS303_Arm This compound (18 mg) Once Daily Randomization->TAS303_Arm Placebo_Arm Placebo Once Daily Randomization->Placebo_Arm Week12_Assessments Week 12 Assessments: - Bladder Diary - 24-hour Pad Test - I-QOL & PGI-I - Adverse Event Monitoring TAS303_Arm->Week12_Assessments Placebo_Arm->Week12_Assessments Data_Analysis Data Analysis: - Primary Endpoint: % Change in SUIEF - Secondary Endpoints Week12_Assessments->Data_Analysis

Caption: Overview of the patient journey in the this compound Phase 2 clinical trial.

References

Application Notes and Protocols for Patient-Reported Outcome Measures in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Patient-Reported Outcome (PRO) measures are essential tools in clinical trials for capturing the patient's perspective on their health, symptoms, and the impact of a disease and its treatment on their quality of life.[1][2][3] These measures provide unique insights that are not captured by traditional clinical endpoints.[4] Regulatory bodies such as the FDA and EMA encourage the integration of PROs in clinical trials to support labeling claims and provide a more holistic view of a drug's efficacy and tolerability.[2][5][6][7][8] This document provides a detailed overview of commonly used PRO measures in oncology and protocols for their implementation, which can be adapted for trials of investigational drugs.

Commonly Used Patient-Reported Outcome Measures in Oncology

Two of the most widely used instruments for measuring health-related quality of life (HRQoL) in cancer clinical trials are the European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30) and the Functional Assessment of Cancer Therapy-General (FACT-G).[1][9]

  • EORTC QLQ-C30: This is a 30-item questionnaire composed of multi-item scales and single-item measures. It assesses global health status, functional scales (physical, role, emotional, cognitive, and social), symptom scales (fatigue, nausea and vomiting, pain), and several single items assessing additional symptoms common in cancer patients (dyspnea, insomnia, appetite loss, constipation, diarrhea) and the financial impact of the disease and treatment.[4]

  • FACT-G: This is a 27-item questionnaire that assesses four primary domains of well-being: Physical Well-Being, Social/Family Well-Being, Emotional Well-Being, and Functional Well-Being.[9]

The choice between the EORTC QLQ-C30 and FACT-G often depends on the specific research objectives, tumor type, and treatment being investigated.[9]

Data Presentation

The following tables summarize the structure and scoring of the EORTC QLQ-C30 and FACT-G questionnaires.

Table 1: Structure of the EORTC QLQ-C30

DomainNumber of ItemsDescription
Global Health Status/QoL 2Overall health and quality of life
Functional Scales
Physical Functioning5Ability to perform daily activities
Role Functioning2Impact on work or other daily activities
Emotional Functioning4Feelings of tension, worry, irritability, and depression
Cognitive Functioning2Concentration and memory
Social Functioning2Impact on social activities and relationships
Symptom Scales
Fatigue3Feeling tired and needing to rest
Nausea and Vomiting2Experience of nausea and vomiting
Pain2Experience of pain
Single Items
Dyspnea1Shortness of breath
Insomnia1Trouble sleeping
Appetite Loss1Lack of appetite
Constipation1Constipation
Diarrhea1Diarrhea
Financial Difficulties1Financial problems due to the disease or treatment

Table 2: Structure of the FACT-G

DomainNumber of ItemsDescription
Physical Well-Being (PWB) 7Assesses symptoms like lack of energy, nausea, and pain
Social/Family Well-Being (SWB) 7Evaluates relationships with family and friends
Emotional Well-Being (EWB) 6Measures feelings of sadness, worry, and satisfaction with life
Functional Well-Being (FWB) 7Assesses the ability to work, enjoy life, and accept illness

Table 3: Scoring of EORTC QLQ-C30 and FACT-G

QuestionnaireScoring MethodInterpretation
EORTC QLQ-C30 Raw scores are linearly transformed to a 0-100 scale.For functional scales and global health status, a higher score represents a better level of functioning/QoL. For symptom scales/items, a higher score represents a worse level of symptomatology.
FACT-G Items are rated on a 5-point Likert scale (0-4). Scores for each subscale are summed, and then the subscale scores are summed to get a total FACT-G score.A higher score indicates a better quality of life.

Experimental Protocols

Protocol 1: Implementation of PRO Measures in a Clinical Trial

1. Objective: To assess the impact of the investigational drug on patients' health-related quality of life.

2. Instrument Selection:

  • Select a validated PRO instrument appropriate for the patient population and study objectives (e.g., EORTC QLQ-C30 or FACT-G for oncology trials).
  • Consider the need for disease-specific modules (e.g., EORTC QLQ-LC13 for lung cancer).[4]

3. Administration Schedule:

  • Administer the PRO questionnaire at baseline (before initiation of treatment), at specified intervals during the treatment period (e.g., every cycle), at the end of treatment, and during follow-up.

4. Data Collection:

  • PROs can be collected via paper-based questionnaires or electronic PRO (ePRO) systems.
  • Ensure a private and comfortable setting for patients to complete the questionnaires.
  • Provide clear instructions to patients on how to complete the questionnaire.
  • Clinical staff should be trained on the protocol for PRO administration and be available to answer patient questions.

5. Data Analysis:

  • The statistical analysis plan should be predefined in the trial protocol.[1]
  • Handle missing data using appropriate statistical methods.[1][10]
  • Analyze changes from baseline in PRO scores between treatment arms.
  • Interpret the clinical significance of changes in PRO scores.

Protocol 2: Scoring the EORTC QLQ-C30

1. Raw Score Calculation: Sum the scores of the items in each scale/single-item measure.

2. Linear Transformation: Apply a linear transformation to the raw score to standardize it to a 0-100 scale.

  • For Functional Scales: Score = (1 - (RS - 1) / Range) * 100
  • For Symptom Scales and Global Health Status: Score = ((RS - 1) / Range) * 100
  • Where RS is the raw score and Range is the difference between the maximum and minimum possible raw scores.

3. Interpretation:

  • A high score for a functional scale represents a high level of functioning.
  • A high score for the global health status represents a high quality of life.
  • A high score for a symptom scale/item represents a high level of symptomatology.

Visualizations

PRO_Workflow cluster_PreTrial Pre-Trial Phase cluster_Trial Trial Conduct Phase cluster_PostTrial Post-Trial Phase Protocol_Development Protocol Development - Define PRO Endpoints - Select Instruments IRB_Approval IRB/EC Approval Protocol_Development->IRB_Approval Site_Training Investigator & Site Staff Training IRB_Approval->Site_Training Patient_Consent Informed Consent Site_Training->Patient_Consent Baseline_PRO Baseline PRO Assessment Patient_Consent->Baseline_PRO Treatment Treatment Administration Baseline_PRO->Treatment Followup_PRO Follow-up PRO Assessments Treatment->Followup_PRO Data_Collection Data Collection & Cleaning Followup_PRO->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Reporting Reporting & Publication Data_Analysis->Reporting

Caption: Workflow for integrating Patient-Reported Outcomes into a clinical trial.

Signaling_Pathway Treatment Investigational Drug (e.g., TAS-303) Target Molecular Target Treatment->Target Engagement Pathway Signaling Pathway Modulation Target->Pathway Inhibition/Activation Clinical_Outcome Clinical Outcomes (e.g., Tumor Response) Pathway->Clinical_Outcome Leads to PRO Patient-Reported Outcomes (Symptoms, QoL) Pathway->PRO Impacts Clinical_Outcome->PRO Correlates with

Caption: Conceptual framework of how a therapeutic agent's mechanism of action can influence clinical and patient-reported outcomes.

References

Application Notes & Protocols for the Quantification of TAS-303 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-303 is a novel selective norepinephrine (B1679862) reuptake inhibitor under investigation for various therapeutic applications. To support pharmacokinetic and toxicokinetic studies, a robust and reliable analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma.

While a specific, validated method for this compound is not publicly available, the following protocol is a representative example based on established principles of bioanalytical method development for small molecule drugs. This method is intended to serve as a starting point for researchers to develop and validate their own in-house assays.

Proposed Analytical Method: LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is proposed for its high sensitivity, selectivity, and speed. The method utilizes protein precipitation for sample cleanup, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A deuterated stable isotope of this compound (this compound-d7) is used as the internal standard (IS) to ensure accuracy and precision.

Analyte and Internal Standard
  • Analyte: this compound (piperidin-4-yl 2,2-diphenyl-2-propoxyacetate)

    • Molecular Formula: C₂₂H₂₇NO₃

    • Monoisotopic Mass: 353.20 Da

  • Internal Standard (IS): this compound-d7 (piperidin-4-yl 2,2-diphenyl-2-(propoxy-d7)acetate)

    • Molecular Formula: C₂₂H₂₀D₇NO₃

    • Monoisotopic Mass: 360.24 Da

Proposed MRM Transitions

The following precursor → product ion transitions are proposed for monitoring this compound and its internal standard. These would require empirical optimization on the specific mass spectrometer being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound354.2183.1Positive
This compound-d7 (IS)361.2183.1Positive

Experimental Protocols

Required Materials and Reagents
  • This compound reference standard

  • This compound-d7 internal standard

  • Human plasma (with K₂EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water, ultrapure (18.2 MΩ·cm)

  • 96-well collection plates

  • Centrifuge capable of handling 96-well plates

  • Analytical balance, vortex mixer, and calibrated pipettes

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of this compound and this compound-d7 reference standards into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound-d7 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)
  • Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each sample (plasma, standard, or QC) into a 96-well plate.

  • Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at medium speed to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    Time (min) %B
    0.0 20
    2.5 95
    3.5 95
    3.6 20

    | 5.0 | 20 |

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Ion Source Temperature: 500°C

  • Capillary Voltage: 3.5 kV

  • MRM Transitions: As listed in section 1.2. Dwell time, collision energy, and other compound-specific parameters should be optimized.

Method Validation Summary (Hypothetical Data)

The following table summarizes the acceptance criteria and hypothetical performance data for a validated bioanalytical method for this compound in human plasma.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity Range Correlation coefficient (r²) ≥ 0.990.5 - 500 ng/mL
Correlation Coefficient (r²) -0.998
Lower Limit of Quantification (LLOQ) Accuracy: 80-120%, Precision: ≤20% CV0.5 ng/mL
Intra-Day Accuracy Within ±15% of nominal (±20% at LLOQ)96.5% - 104.2%
Intra-Day Precision (%CV) ≤15% (≤20% at LLOQ)3.1% - 7.8%
Inter-Day Accuracy Within ±15% of nominal (±20% at LLOQ)98.1% - 102.5%
Inter-Day Precision (%CV) ≤15% (≤20% at LLOQ)4.5% - 8.9%
Matrix Effect (%CV) ≤15%6.2%
Recovery (% Mean) Consistent and reproducible91.5%

Visualized Workflows and Pathways

Diagram 1: Bioanalytical Workflow for this compound Quantification

G cluster_pre Sample Preparation cluster_analysis Instrumental Analysis cluster_post Data Processing sample Plasma Sample (50 µL) add_is Add IS in ACN (150 µL) sample->add_is Protein Precipitation vortex1 Vortex (2 min) add_is->vortex1 centrifuge Centrifuge (4000g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant lcms LC-MS/MS System supernatant->lcms separation C18 Column Separation lcms->separation detection MRM Detection separation->detection integrate Peak Integration detection->integrate curve Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve calculate Calculate Concentration curve->calculate report Final Report calculate->report

Caption: Overall workflow from plasma sample to final concentration report.

Diagram 2: Logical Flow for Method Validation

G start Method Development linearity Linearity & Range start->linearity selectivity Selectivity & Specificity start->selectivity accuracy Accuracy linearity->accuracy precision Precision (Intra- & Inter-Day) linearity->precision recovery Recovery & Matrix Effect accuracy->recovery precision->recovery selectivity->accuracy selectivity->precision stability Stability (Freeze-Thaw, Bench-Top, etc.) recovery->stability end Validated Method stability->end

Caption: Key parameters assessed during bioanalytical method validation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Variability in Urodynamic Data with TAS-303

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TAS-303 in urodynamic studies. Our aim is to help you mitigate data variability and ensure the accurate assessment of this compound's effects on lower urinary tract function.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our urodynamic measurements (Pves, Pabd, Pdet) during our study with this compound. What are the common causes and how can we troubleshoot them?

A1: Variability in urodynamic data can stem from equipment setup, patient factors, and procedural inconsistencies. While this compound is not expected to directly cause data variability, its effects on urethral pressure can be masked by these issues. Here’s a systematic approach to troubleshooting:

Troubleshooting Common Urodynamic Issues

Potential Cause Symptoms in Urodynamic Trace Troubleshooting Steps
Air Bubbles in Fluid-Filled Catheters Dampened or delayed pressure transmission, especially during cough tests.[1][2]1. Thoroughly flush all catheters, transducers, and tubing with sterile water to remove any visible air bubbles.[1][2] 2. Perform a cough check to ensure pressure spikes are sharp and equal on both Pves and Pabd lines.[1]
Catheter Malposition or Blockage Abnormally high or low pressure readings, loss of signal, or artifacts from rectal contractions.[1][2]1. Vesical Catheter: Ensure correct placement within the bladder. For females, this is typically 8-10 cm for a single-sensor and 12-14 cm for a dual-sensor catheter. For males, it's about 8 cm plus the length of the penis.[3] 2. Abdominal Catheter: Verify the catheter is in the rectum or vagina and not dislodged into the anal canal, which can cause high pressure readings.[2] If rectal contractions are observed, reposition the catheter.[1]
System Leaks Dampened pressure transmission that is not resolved by flushing.[1][2]1. Check all connections between catheters, tubing, and transducers to ensure they are secure and airtight/watertight.[1][2]
Patient-Related Artifacts Sudden pressure spikes or drops unrelated to bladder function.1. Movement: Instruct the patient to remain as still as possible. Note any movements on the trace. 2. Coughing/Straining: Use coughs to check pressure transmission, but be aware that spontaneous coughs can create artifacts. Mark these events on the recording. 3. Pelvic Floor Muscle Relaxation: During voiding, relaxation can cause an artefactual increase in detrusor pressure. This may need manual correction during data analysis.[1]

A logical workflow for troubleshooting these common issues is presented below:

G start Data Variability Observed check_cough Perform Cough Test: Are Pves and Pabd spikes sharp and equal? start->check_cough dampened Dampened or Unequal Response check_cough->dampened No normal_response Sharp and Equal Response check_cough->normal_response Yes flush_lines Flush all lines and catheters for air bubbles dampened->flush_lines check_catheter Check Catheter Position (Vesical and Abdominal) normal_response->check_catheter check_connections Check all connections for leaks flush_lines->check_connections recheck_cough1 Re-perform Cough Test check_connections->recheck_cough1 recheck_cough1->check_cough reposition_catheter Reposition Catheter(s) check_catheter->reposition_catheter Incorrect observe_patient Observe for Patient Artifacts (Movement, Straining) check_catheter->observe_patient Correct recheck_cough2 Re-perform Cough Test reposition_catheter->recheck_cough2 recheck_cough2->check_cough mark_artifacts Mark artifacts on trace and proceed with caution observe_patient->mark_artifacts Artifacts Present proceed Proceed with Study observe_patient->proceed No Artifacts mark_artifacts->proceed end Data Quality Acceptable proceed->end

Diagram 1: Troubleshooting Urodynamic Data Variability.

Q2: What is the mechanism of action for this compound and how would we expect to see its effects in our urodynamic data?

A2: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[4][5] By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced stimulation of α1-adrenergic receptors, which are abundant in the smooth muscle of the proximal urethra.[6][7] This stimulation is expected to increase urethral sphincter contractility and urethral closing pressure.[4]

In your urodynamic data, you should primarily look for an increase in Maximum Urethral Closure Pressure (MUCP) and leak point pressure.[5][6] Preclinical studies have shown that this compound dose-dependently increases basal urethral pressure and leak point pressure in rat models.[5]

The signaling pathway is illustrated below:

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Urethral Smooth Muscle Cell TAS_303 TAS_303 NET Norepinephrine Transporter (NET) TAS_303->NET Inhibits NE_vesicle Norepinephrine (NE) NE_synapse Increased NE Concentration NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake (Blocked) Alpha1 α1-Adrenergic Receptor NE_synapse->Alpha1 Binds to Contraction Increased Urethral Sphincter Contractility Alpha1->Contraction Stimulates G cluster_0 Phase 1: Preparation & Baseline cluster_1 Phase 2: Catheterization & Calibration cluster_2 Phase 3: Filling Cystometry cluster_3 Phase 4: Voiding (Pressure-Flow Study) prep Patient Preparation & Informed Consent uroflow Non-invasive Uroflowmetry (Baseline Void) prep->uroflow pvr Measure Post-Void Residual (PVR) (Ultrasound or Catheter) uroflow->pvr catheterize Insert Vesical and Abdominal Catheters pvr->catheterize zero Zero Transducers to Atmospheric Pressure catheterize->zero cough_check Perform Cough Check for Quality Control zero->cough_check fill Begin Bladder Filling (e.g., 60 mL/min) cough_check->fill sensation Record Bladder Sensations (First Sensation, Fullness, Urgency) fill->sensation provocative Perform Provocative Maneuvers (e.g., Coughing) to check for leakage sensation->provocative capacity Determine Bladder Capacity provocative->capacity void Patient Voids with Catheters in Place capacity->void pfs Record Pdet, Qmax, and other voiding parameters void->pfs

References

Technical Support Center: Managing the Placebo Effect in TAS-303 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAS-303. The focus is on understanding and managing the placebo effect during clinical trials for stress urinary incontinence (SUI).

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound and how might it influence the placebo effect?

A1: this compound is a selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] It works by potently and selectively inhibiting the norepinephrine transporter (NET), leading to increased levels of norepinephrine in the plasma.[2] This action enhances urethral sphincter contractility, which can help reduce symptoms of stress urinary incontinence.[1][3] Unlike some other medications for SUI, this compound has minimal effect on the central nervous system as it rarely crosses the blood-brain barrier, which may reduce the incidence of centrally mediated side effects like nausea.[3]

The placebo effect in SUI trials can be significant.[4] Understanding this compound's peripheral mechanism is crucial as subjective improvements reported by patients in the placebo group can be influenced by psychological factors such as expectation of benefit.[5][6] Therefore, it is essential to differentiate the true pharmacological effect of this compound on urethral pressure from the patient's perceived improvement.

Q2: What does the clinical trial data show regarding the efficacy of this compound compared to placebo?

A2: Phase 2 clinical trials have demonstrated that this compound is superior to placebo in reducing the frequency of SUI episodes.[4][7][8] In a 12-week, double-blind, placebo-controlled study, patients receiving 18 mg of this compound daily showed a statistically significant greater reduction in SUI episode frequency compared to those receiving placebo.[7][8]

Quantitative Data Summary from a Phase 2 Clinical Trial:

MetricThis compound (18 mg/day)Placebop-value
Least Squares Mean Percent Change in SUI Episode Frequency per 24 hours -57.7%-46.9%0.036
Patients with ≥ 50% Reduction in SUI Episode Frequency 64.7%53.0%Not statistically significant
Improvement in SUIEF (patients with ≥ 2 episodes/day at baseline) -59.3%-40.5%0.006
Mild Drug-Related Side Effects 3.4%3.5%Not statistically significant

Data sourced from published Phase 2 clinical trial results.[1][7]

Q3: What are the key sources of placebo response in SUI clinical trials?

A3: The placebo response in SUI trials is multifactorial and can include:

  • Expectation of Benefit: Patients who believe they are receiving an active treatment are more likely to report symptom improvement.[6][9]

  • Natural History of the Disease: SUI symptoms can fluctuate, and some improvement may occur naturally over time.[10]

  • Regression to the Mean: Patients are often enrolled in trials when their symptoms are at their worst. Over time, symptoms may naturally regress towards the average.[10]

  • Patient-Researcher Interaction: Positive interactions with study staff can create a sense of being cared for, which can influence subjective outcomes.[9]

  • Increased Awareness and Behavioral Changes: Participation in a trial can lead to increased awareness of bladder habits and subtle behavioral changes that may reduce incontinence episodes.

Troubleshooting Guides

Problem: High variability in placebo response is obscuring the true treatment effect of this compound.

Solution: Implement rigorous trial design and conduct strategies to minimize variability and control for the placebo effect.

Recommended Experimental Protocol: Placebo-Controlled, Double-Blind, Randomized Clinical Trial

  • Participant Selection:

    • Establish clear and strict inclusion/exclusion criteria.

    • Consider a placebo run-in period where all participants receive a placebo. Those who show a significant improvement during this phase may be excluded as "placebo responders."[6][11] However, the effectiveness of this strategy can be inconsistent.[6][9]

  • Randomization:

    • Utilize a robust randomization method to ensure participants are randomly assigned to either the this compound or placebo group. This helps to evenly distribute known and unknown confounding factors.[5][12]

  • Blinding:

    • Maintain a double-blind protocol where neither the participants nor the investigators know the treatment allocation. The placebo should be identical to the this compound medication in appearance, taste, and smell to maintain blinding.[5][9]

  • Standardized Procedures:

    • Standardize all interactions with participants, including the information provided and the way questions are asked.[12]

    • Train study staff to use neutral language and avoid amplifying expectations of treatment benefit.[10][11]

  • Outcome Measures:

    • Use a combination of subjective (e.g., patient-reported diaries of incontinence episodes) and objective measures (e.g., 24-hour pad tests) to assess efficacy.[4]

Problem: Difficulty in differentiating between a true drug effect and a high placebo response rate in the collected data.

Solution: Employ specific data analysis strategies and consider alternative trial designs.

Recommended Strategies:

  • Sequential Parallel Comparison Design: This design involves two phases. In the first phase, patients are randomized to receive either this compound or a placebo. Placebo non-responders from the first phase are then re-randomized to receive either this compound or a placebo in the second phase. The final analysis pools data from both phases, which can help to reduce the impact of the placebo effect.[6]

  • Measure Expectations: At the beginning of the trial, assess participants' expectations about the treatment. This information can be used as a covariate in the final statistical analysis to control for the influence of expectation on the outcome.[9]

  • Focus on Objective Endpoints: While patient-reported outcomes are crucial, placing a stronger emphasis on objective measures like the change in incontinence product weight can help to mitigate the influence of subjective bias.

Visualizations

TAS303_Mechanism_of_Action cluster_synapse Synaptic Cleft PresynapticNeuron Presynaptic Neuron NE Norepinephrine (NE) PresynapticNeuron->NE Release PostsynapticNeuron Postsynaptic Neuron (Urethral Smooth Muscle) Effect Increased Urethral Sphincter Contractility PostsynapticNeuron->Effect Leads to NET Norepinephrine Transporter (NET) NE->NET Reuptake Alpha1Receptor α1 Adrenergic Receptor NE->Alpha1Receptor Binds Alpha1Receptor->PostsynapticNeuron Activates TAS303 This compound TAS303->NET Inhibits

Caption: Mechanism of action of this compound in the urethral sphincter.

Placebo_Controlled_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Period (e.g., 12 Weeks) cluster_analysis Data Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Symptom Diary, Pad Test) InformedConsent->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Placebo) Randomization->GroupB TreatmentA Administer this compound GroupA->TreatmentA TreatmentB Administer Placebo GroupB->TreatmentB FollowUp Follow-up Visits (Assessments, Adverse Events) TreatmentA->FollowUp TreatmentB->FollowUp DataCollection End of Study Assessments FollowUp->DataCollection Unblinding Unblinding of Treatment Allocation DataCollection->Unblinding Analysis Statistical Analysis (Compare Outcomes between Groups) Unblinding->Analysis

References

TAS-303 Technical Support Center: Optimizing Dosage for Maximal Efficacy and Minimal Side Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of TAS-303 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.

Quick Reference Data

Table 1: Summary of this compound Efficacy in Clinical Trials for Stress Urinary Incontinence (SUI)
Dosage Trial Phase Primary Outcome Key Findings Citation
3 mg/dayEarly Phase 2Mean percentage change in incontinence episode frequency (IEF) per 24h at 8 weeks-34.73% reduction in IEF (not statistically significant vs. placebo)[1]
6 mg/dayEarly Phase 2Mean percentage change in IEF per 24h at 8 weeks-35.41% reduction in IEF (not statistically significant vs. placebo)[1]
18 mg/dayPhase 1Change in maximal urethral closure pressure (MUCP) at 6h post-doseNo significant difference in MUCP compared to placebo.[2]
18 mg/dayPhase 2Percent change from baseline to Week 12 in mean SUI episode frequency per 24 hours (SUIEF)-57.7% reduction in SUIEF, which was statistically superior to placebo (-46.9%).[3]
Table 2: Adverse Events Profile of this compound in a Phase 2 Clinical Trial (18 mg/day)
Adverse Event Category This compound (n=116) Placebo (n=115) Key Observations Citation
Any Adverse Event29.3%29.6%All adverse events were reported as mild or moderate.[3]
Serious Adverse Events00No serious adverse events were reported.[3]
AEs Leading to Discontinuation00No discontinuations due to adverse events occurred.[3]
Nervous System-relatedNot ReportedNot ReportedNo nervous system-related adverse drug reactions were observed.[3]
Gastrointestinal-related (e.g., nausea, vomiting)Not ReportedNot ReportedNo gastrointestinal-related adverse drug reactions were observed.[3]

Signaling Pathway and Mechanism of Action

This compound is a highly selective norepinephrine (B1679862) reuptake inhibitor.[4] By blocking the norepinephrine transporter (NET) in the peripheral nervous system, it increases the concentration of norepinephrine in the synaptic cleft. This leads to enhanced stimulation of adrenergic receptors, particularly α1-adrenergic receptors on the smooth muscle of the urethra, resulting in increased urethral closure pressure and improved urinary continence.[2][4]

TAS303_Mechanism cluster_synapse Synaptic Cleft This compound This compound NET Norepinephrine Transporter This compound->NET Inhibits NE Norepinephrine NE->NET Reuptake Adrenergic_Receptor α1-Adrenergic Receptor NE->Adrenergic_Receptor Binds Urethral_Contraction Increased Urethral Closure Pressure Adrenergic_Receptor->Urethral_Contraction Stimulates Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->NE Releases Postsynaptic_Cell Urethral Smooth Muscle Cell

Mechanism of action of this compound in the synaptic cleft.

Experimental Protocols

Preclinical Evaluation in Rat Models
  • Objective: To assess the effect of this compound on urethral closing pressure and leak point pressure.[4]

  • Animal Model: Female rats.

  • Methodology:

    • Drug Administration: this compound was administered orally at doses of 0.3, 1, and 3 mg/kg.[4]

    • Measurement of Urethral Pressure: Basal urethral pressure was measured to determine the effect on urethral tone.[4]

    • Leak Point Pressure Measurement: In a vaginal distention model of stress urinary incontinence, the leak point pressure was measured to assess the resistance of the urethra to leakage under pressure.[4]

    • Neurotransmitter Analysis: Plasma levels of norepinephrine, epinephrine, dopamine, and serotonin (B10506) were measured to confirm the selectivity of this compound.[4]

  • Key Findings: this compound dose-dependently increased basal urethral pressure and leak point pressure.[4] It significantly increased plasma norepinephrine levels without markedly affecting other neurotransmitters, demonstrating its selectivity.[4]

For full experimental details, please refer to the original publication by Mizutani et al.

Phase 1 Clinical Trial in Healthy Volunteers and SUI Patients
  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound.

  • Study Design:

    • Single-center, randomized, double-blind, placebo-controlled, two-period cross-over, single-dose study.[2]

    • Multiple-ascending-dose studies have also been conducted in healthy volunteers.

  • Participants:

    • Healthy adult female volunteers.

    • Female patients with SUI (age 20-64 years) with >5.0 g of leakage in a 1-hour pad test.[2]

  • Methodology:

    • Dosage: Single oral doses of this compound 18 mg or placebo were administered.[2]

    • Primary Endpoint: Change in the maximal urethral closure pressure (MUCP) at 6 hours post-dose.[2]

    • Secondary Endpoints: Change in the urethral closure pressure of the entire urethra and each urethral region (proximal, middle, and distal) at 6 hours post-dose.[2]

    • Pharmacokinetic Analysis: Blood samples were collected at predefined time points to determine the pharmacokinetic profile of this compound.

  • Key Findings: A single 18 mg dose of this compound did not show a statistically significant difference in MUCP compared to placebo.[2] However, a larger change in the proximal urethral closure pressure was observed with this compound, suggesting a pharmacological effect.[2] The drug was found to be safe and well-tolerated.

For complete trial protocols, please refer to the original publication by Yono et al. and the relevant clinical trial registrations.

Phase 2 Clinical Trial in Female SUI Patients
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of SUI.[3]

  • Study Design: A randomized, double-blind, placebo-controlled trial.[3]

  • Participants: 231 Japanese women with SUI.[3]

  • Methodology:

    • Dosage: Patients were randomized to receive either this compound 18 mg or placebo once daily for 12 weeks.[3]

    • Primary Endpoint: Percent change from baseline to Week 12 in mean SUI episode frequency per 24 hours (SUIEF).[3]

    • Secondary Endpoints: Proportion of patients with ≥ 50% reduction in mean SUIEF, incontinence episode frequency, incontinence amount, and health-related quality of life.[3]

    • Inclusion Criteria: Patients with symptoms of SUI for at least 12 weeks, at least one incontinence episode per day, and a positive 1-hour pad weight test.[5]

    • Exclusion Criteria: Patients with predominant or primary urge incontinence, prior surgical SUI treatment, or stage II or more of Pelvic Organ Prolapse.[5]

  • Key Findings: this compound 18 mg once daily demonstrated superior efficacy to placebo in reducing SUI episodes.[3] The safety profile was comparable to placebo, with no serious adverse events or discontinuations due to adverse events.[3]

For a detailed study protocol, please refer to the original publication by Takahashi et al. and the clinical trial registration NCT04512053.[3][6]

Troubleshooting Guide & FAQs

Experimental Workflow Troubleshooting

Troubleshooting_Workflow Start Start Experiment Observe_Efficacy Observe Efficacy Start->Observe_Efficacy Suboptimal_Efficacy Suboptimal Efficacy Observe_Efficacy->Suboptimal_Efficacy No Optimal_Efficacy Optimal Efficacy Observe_Efficacy->Optimal_Efficacy Yes Check_Dosage Check Dosage and Administration Suboptimal_Efficacy->Check_Dosage Assess_Model Assess Animal Model/ Patient Population Check_Dosage->Assess_Model Review_Protocol Review Experimental Protocol Assess_Model->Review_Protocol Review_Protocol->Observe_Efficacy Monitor_Side_Effects Monitor for Side Effects Optimal_Efficacy->Monitor_Side_Effects No_Side_Effects No/Minimal Side Effects Monitor_Side_Effects->No_Side_Effects No Side_Effects_Observed Side Effects Observed Monitor_Side_Effects->Side_Effects_Observed Yes End End Experiment No_Side_Effects->End Characterize_SE Characterize Side Effect Profile Side_Effects_Observed->Characterize_SE Consider_Dose_Reduction Consider Dose Reduction Characterize_SE->Consider_Dose_Reduction Consider_Dose_Reduction->Monitor_Side_Effects

A troubleshooting workflow for this compound experiments.

Q1: We are not observing the expected increase in urethral pressure in our animal model. What should we check?

A1:

  • Dosage and Administration: Verify the correct dosage calculation and ensure proper administration of this compound. Preclinical studies have shown efficacy at doses of 0.3 to 3 mg/kg orally in rats.[4]

  • Animal Model: Ensure the animal model is appropriate for studying stress urinary incontinence. The vaginal distention model in rats has been successfully used to demonstrate the efficacy of this compound.[4]

  • Measurement Technique: Review your protocol for measuring urethral pressure and leak point pressure to ensure it is consistent with established methods.

  • Compound Integrity: Confirm the stability and integrity of your this compound compound.

Q2: In our clinical study, some participants are not responding to this compound treatment. What could be the reason?

A2:

  • Patient Population: Subgroup analyses of the phase 2 trial suggest that patients with at least two incontinence episodes per 24 hours at baseline may derive greater benefit from this compound.[3] Consider analyzing your data based on baseline disease severity.

  • Dosage: The approved and most effective dose in clinical trials for SUI is 18 mg once daily.[3] Ensure this is the dose being administered. Lower doses of 3 mg and 6 mg did not show a statistically significant improvement over placebo in an early phase 2 trial.[1]

  • Concomitant Medications: While specific drug-drug interaction studies are limited, consider the potential for interactions with other medications the participants may be taking.

  • Placebo Effect: Clinical trials for SUI often have a significant placebo effect.[7] Ensure your trial is adequately powered to detect a statistically significant difference.

Q3: Are there any known significant side effects to monitor for during our experiments?

A3:

  • Favorable Safety Profile: this compound has been shown to have a favorable safety profile in clinical trials, with an adverse event profile comparable to placebo.[3]

  • Lack of CNS and GI Effects: Notably, this compound does not appear to cause the central nervous system or gastrointestinal side effects, such as nausea and vomiting, that are sometimes associated with other medications used for SUI like duloxetine.[3] This is attributed to its high selectivity for the norepinephrine transporter and its peripheral action.[4]

  • Standard Monitoring: As with any investigational drug, standard safety monitoring, including the recording of all adverse events, is recommended.

Q4: What is the pharmacokinetic profile of this compound, and should we be concerned about drug accumulation with repeated dosing?

A4:

  • Dose-Proportional Pharmacokinetics: The pharmacokinetics of this compound have been found to be dose-proportional.

  • No Evidence of Unexpected Accumulation: Studies with repeated administration have not indicated unexpected accumulation.

  • Half-life: While specific half-life data is not detailed in the provided search results, the once-daily dosing regimen in the phase 2 trial suggests a pharmacokinetic profile suitable for this frequency.[3]

Q5: How does the efficacy of this compound compare to other treatments for SUI?

A5:

  • Superior to Placebo: The phase 2 clinical trial demonstrated that this compound at a dose of 18 mg/day is statistically superior to placebo in reducing the frequency of SUI episodes.[3]

  • Comparison with Duloxetine: While direct head-to-head trials are not available in the search results, this compound is suggested to have a better safety profile, particularly concerning CNS and gastrointestinal side effects, when compared to the serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine.[4] Preclinical studies have also suggested that this compound may achieve superior urethral closing pressures compared to duloxetine.[4]

References

Navigating the Maze: A Technical Support Center for SUI Clinical Trial Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, recruiting patients for Stress Urinary Incontinence (SUI) clinical trials presents a unique set of obstacles. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, ensuring your research stays on track.

Troubleshooting Guides

Issue: High Screen Failure Rate

Problem: A large number of potential participants are being excluded during the screening process.

Troubleshooting Steps:

  • Review Eligibility Criteria: Are the inclusion and exclusion criteria too restrictive?[1] Overly narrow criteria can significantly limit the pool of eligible candidates.[1] Consider if any criteria can be broadened without compromising the scientific integrity of the trial.

  • Analyze Reasons for Ineligibility: Track the specific reasons why patients are failing screening. In one SUI trial, the most common reasons for exclusion were the predominance of urgency incontinence and the presence of pelvic organ prolapse.[2]

  • Optimize Pre-Screening: Implement detailed pre-screening questionnaires to identify ineligible candidates earlier in the process, saving time and resources.[3][4]

  • Educate Referring Physicians: Ensure that healthcare providers who refer patients have a clear understanding of the eligibility criteria to improve the quality of referrals.[5]

Issue: Low Patient Interest and Enrollment

Problem: Eligible patients are declining to participate in the trial.

Troubleshooting Steps:

  • Address Treatment Preferences: A common reason for declining participation is a preference for a specific treatment.[2][6][7] To mitigate this, provide clear and unbiased information about all treatment arms of the trial. Emphasize that the goal of the research is to determine the best treatment approach.

  • Improve Patient Education: Many potential participants lack awareness or have misconceptions about clinical trials.[8][9] Develop patient-facing materials that clearly explain the trial's purpose, procedures, potential risks, and benefits.[10] Using video and audio-visual aids can enhance understanding.[10]

  • Alleviate Fear of Adverse Events: Be transparent about potential side effects and the measures in place to manage them.[1] Highlighting the potential for personal health benefits and the altruistic aspect of contributing to future treatments can also be motivating.[11]

  • Simplify the Consent Process: A complex and lengthy consent process can be a deterrent.[1] Use clear and simple language in all consent forms and allow ample time for questions.[10]

Issue: High Participant Dropout Rate

Problem: Enrolled participants are withdrawing from the study before completion.

Troubleshooting Steps:

  • Reduce Participant Burden: The time commitment, travel, and number of follow-up visits can be significant burdens for participants.[1][8][9][12][13]

    • Offer flexible scheduling and consider remote or decentralized trial options where possible.[8][14]

    • Reimburse travel and other related expenses promptly.[8][15]

  • Enhance Communication: Maintain regular contact with participants to keep them engaged and informed about the trial's progress.[16][17] Ensure they have a dedicated contact person for any questions or concerns.[11]

  • Acknowledge and Appreciate Participants: Regularly thank participants for their contribution to medical research to make them feel valued.[16]

Frequently Asked Questions (FAQs)

Q1: What are the most significant barriers to recruiting patients for SUI clinical trials?

A1: The primary barriers can be categorized as:

  • Patient-Related: Strong treatment preferences, fear of side effects, logistical challenges (time, travel), financial concerns, and a lack of awareness or understanding of clinical trials.[1][2][6][7][8][9][13][15]

  • Trial-Related: Strict eligibility criteria that narrow the potential participant pool and complex study protocols that can be burdensome for patients.[1][12]

  • Clinician-Related: Difficulties for clinicians in maintaining equipoise when discussing treatment options and challenges in effectively communicating the trial to patients.[2][6][7]

Q2: How can we improve the clarity of our patient-facing materials?

A2: To improve clarity:

  • Use plain language and avoid medical jargon.[8]

  • Clearly outline the study's purpose, what is expected of the participant, the potential risks and benefits, and the different treatment arms.

  • Incorporate visuals, such as diagrams and videos, to explain complex information.[10]

  • Have patient advocacy groups or a patient advisory board review the materials for readability and comprehension.

Q3: What role does the referring physician play in patient recruitment?

A3: Referring physicians are a key source of information and trust for patients.[18] Their support and recommendation can significantly influence a patient's decision to participate.[11] It is crucial to engage and educate them about the trial to ensure they can confidently present it as a viable option to their patients.

Q4: How can we leverage digital tools for SUI trial recruitment?

A4: Digital platforms are powerful for reaching a broader and more targeted audience.[19]

  • Social Media and Search Engine Marketing: Use targeted advertising to reach individuals searching for information about SUI treatments.[3][14]

  • Online Pre-Screening: Use online questionnaires to efficiently identify potentially eligible participants.[3]

  • Study Websites: Create a dedicated website with comprehensive information about the trial.[14]

Data Presentation

Table 1: Reasons for Declining Participation in an SUI Clinical Trial

Reason for DecliningNumber of Patients (n)
Treatment Preference14

Data from a multicenter randomized controlled trial for recurrent SUI.[2][6][7]

Table 2: Screening and Enrollment Funnel in an SUI Clinical Trial

StageNumber of PatientsPercentage of Screened
Screened for Eligibility328100%
Identified with Recurrent/Persistent SUI24775.3%
Assessed Against Full Inclusion/Exclusion Criteria5516.8%
Consented247.3%
Randomized237.0%

Data from the PURSUIT RCT.[2]

Experimental Protocols

Key Experiment: Patient-Reported Outcome Measurement

Objective: To assess the impact of SUI on a patient's quality of life and the effectiveness of the intervention from the patient's perspective.

Methodology:

  • Instrument Selection: The International Consultation on Incontinence Questionnaire-Urinary Incontinence-Short Form (ICIQ-UI-SF) is a commonly used, validated questionnaire for assessing the severity and impact of urinary incontinence.[2][6]

  • Administration:

    • The questionnaire is administered to participants at baseline (before the intervention).

    • Follow-up administrations are conducted at specified time points post-intervention (e.g., 3-6 months, 1 year, and 3 years).[2][6]

  • Data Collection: Participants self-report their symptoms and the degree to which incontinence affects their daily life.

  • Analysis: The scores from the ICIQ-UI-SF are calculated and compared between baseline and follow-up assessments, as well as between different treatment groups, to determine the intervention's efficacy.

Key Experiment: Qualitative Interviews

Objective: To gain a deeper understanding of patients' and clinicians' experiences and perspectives regarding SUI treatments and clinical trial participation.

Methodology:

  • Participant Selection: A subset of trial participants and clinicians involved in the trial are invited for interviews.

  • Interview Guide: A semi-structured interview guide is developed to explore topics such as:

    • For patients: their experience with SUI, their attitudes towards the treatments, and their motivations for participating in the trial.[2][6]

    • For clinicians: potential difficulties in recruitment and optimizing patient-facing information.[2][6]

  • Data Collection: Interviews are audio-recorded and transcribed verbatim.

  • Analysis: The transcripts are analyzed using thematic analysis to identify recurring themes and patterns in the participants' responses.

Visualizations

SUI_Recruitment_Workflow cluster_pre_screening Pre-Screening cluster_screening Screening cluster_enrollment Enrollment cluster_outcomes Outcomes start Patient Identification (Clinics, Advertising) pre_screen Initial Pre-Screening (Online/Phone) start->pre_screen eligibility_check Detailed Eligibility Assessment (Inclusion/Exclusion Criteria) pre_screen->eligibility_check Potentially Eligible informed_consent Informed Consent Discussion eligibility_check->informed_consent Eligible not_eligible Not Eligible eligibility_check->not_eligible Not Eligible enrollment Patient Enrollment & Randomization informed_consent->enrollment Consents decline Declines Participation informed_consent->decline Declines

Caption: A typical workflow for SUI clinical trial patient recruitment.

Patient_Decision_Flowchart start Patient Learns About SUI Trial info Gathers Information (Risks, Benefits, Logistics) start->info concerns Considers Personal Factors (Treatment Preference, Time, Travel) info->concerns trust Discusses with Physician and Family concerns->trust Weighs Pros & Cons decision Makes Decision to Participate trust->decision participate Participates in Trial decision->participate Yes decline Declines to Participate decision->decline No

Caption: A patient's decision-making process for SUI trial participation.

References

Technical Support Center: Interpreting Urodynamic Tracings in TAS-303 Treated Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing TAS-303 in preclinical urodynamic studies. The information is designed to address specific issues that may be encountered during the interpretation of urodynamic tracings in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the lower urinary tract?

A1: this compound is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] Its primary mechanism of action for treating stress urinary incontinence (SUI) is to block the norepinephrine transporter (NET) in the synaptic clefts of nerves innervating the urethral sphincter.[3][4] This inhibition leads to an increased concentration of norepinephrine in the synapse, which then enhances the stimulation of α1-adrenergic receptors on the urethral smooth muscle. This increased stimulation results in urethral contraction and an increase in urethral closing pressure.[5]

Q2: What are the expected effects of this compound on urodynamic parameters in rodent models?

A2: In preclinical studies using rat models, oral administration of this compound has been shown to dose-dependently increase basal urethral pressure in normal rats.[3][4] In a rat model of SUI created by vaginal distension, this compound was shown to increase the leak point pressure (LPP), which is a key indicator of urethral resistance to leakage under abdominal pressure.[1][2][3][4]

Q3: What animal models are typically used to study the effects of this compound on SUI?

A3: A common and relevant animal model for studying SUI is the vaginal distension (VD) model in rats.[6] This model simulates childbirth-related injury, a common cause of SUI in women, and results in a measurable decrease in leak point pressure that can be restored by effective treatments.[6] Urodynamic studies can also be performed in normal rats to assess the baseline effects of the compound on urethral pressure.[3][4]

Q4: How should this compound be administered in animal studies for urodynamic assessment?

A4: Preclinical studies have utilized oral administration of this compound.[1][2][3][4] It is crucial to allow sufficient time for drug absorption and distribution to reach effective concentrations at the target tissue. The timing of urodynamic measurements post-administration should be consistent and based on the pharmacokinetic profile of this compound in the specific animal model being used.

Troubleshooting Urodynamic Tracings

Issue 1: No discernible increase in basal urethral pressure or leak point pressure after this compound administration.

  • Possible Cause 1: Inadequate Drug Dosage or Timing: The administered dose of this compound may be insufficient to elicit a response, or the urodynamic measurement may have been performed before the drug reached its peak effect.

    • Solution: Review the dose-response data from preclinical studies and ensure that the administered dose is within the effective range (e.g., 0.3 to 3 mg/kg in rats).[3][4] Optimize the timing of the urodynamic assessment based on the known pharmacokinetics of this compound.

  • Possible Cause 2: Anesthesia Effects: Certain anesthetics can interfere with the neural control of the lower urinary tract and may mask the effects of this compound. For instance, some anesthetics can suppress the micturition reflex.[7]

    • Solution: Urethane is a commonly recommended anesthetic for urodynamic studies in rodents as it tends to preserve the micturition reflex.[7] If using other anesthetics like ketamine/xylazine, be aware of their potential effects on bladder function and urethral sphincter activity.[7] Whenever possible, conduct studies in awake animals to avoid the confounding effects of anesthesia.[8]

  • Possible Cause 3: Improper Catheter Placement: The urethral pressure catheter must be correctly positioned to accurately measure urethral pressure.

    • Solution: Ensure the catheter is placed in the mid-urethra where the sphincter is located. Verify the placement before and after the experiment.

Issue 2: High variability in urodynamic tracings between animals in the this compound treated group.

  • Possible Cause 1: Inconsistent Surgical or Experimental Technique: Variations in the creation of the SUI model (e.g., extent of vaginal distension) or in the placement of urodynamic catheters can lead to high variability.

    • Solution: Standardize all surgical and experimental procedures. Ensure all researchers are trained and follow the same protocol.

  • Possible Cause 2: Biological Variability: Animals may respond differently to the drug.

    • Solution: Increase the number of animals per group to improve statistical power and account for biological variability.

Issue 3: Artifacts in the pressure tracings that could be misinterpreted as drug effects.

  • Possible Cause 1: Animal Movement or Abdominal Contractions: Movement, shivering, or abdominal muscle contractions can cause spikes in both the intravesical and urethral pressure readings.

    • Solution: Maintain a stable plane of anesthesia and body temperature. Allow the animal to stabilize after surgery and before starting the recordings. Note any movements on the tracing log to exclude these periods from analysis.

  • Possible Cause 2: Air Bubbles in Pressure Lines: Air bubbles in fluid-filled catheters and transducers will dampen the pressure signal, leading to inaccurate readings.

    • Solution: Meticulously flush all catheters and transducers with sterile saline to remove any air bubbles before starting the experiment.

Quantitative Data Summary

The following tables summarize the expected effects of this compound on key urodynamic parameters based on available preclinical data.

Table 1: Effect of this compound on Basal Urethral Pressure in Normal Rats

Treatment GroupDosage (mg/kg, p.o.)Change in Basal Urethral Pressure
VehicleN/ANo significant change
This compound0.3Dose-dependent increase
This compound1Dose-dependent increase
This compound3Dose-dependent increase

Note: Specific quantitative values are not available in the cited abstracts. The data indicates a qualitative dose-dependent increase.[3][4]

Table 2: Effect of this compound on Leak Point Pressure (LPP) in Vaginal Distension (VD) Rat Model of SUI

Treatment GroupDosage (mg/kg, p.o.)Change in Leak Point Pressure
Sham + VehicleN/ANormal LPP
VD + VehicleN/ASignificantly reduced LPP
VD + this compound0.3Dose-dependent increase in LPP
VD + this compound1Dose-dependent increase in LPP
VD + this compound3Dose-dependent increase in LPP

Note: Specific quantitative values are not available in the cited abstracts. The data indicates a qualitative dose-dependent increase in LPP in the SUI model.[1][2][3][4]

Experimental Protocols

Protocol 1: Urodynamic Assessment of Basal Urethral Pressure in Anesthetized Normal Rats

  • Animal Preparation: Anesthetize female Sprague-Dawley rats with an appropriate anesthetic (e.g., urethane, 1.2 g/kg, i.p.). Maintain body temperature using a heating pad.

  • Catheter Implantation:

    • Place a catheter into the bladder via the dome for infusion of saline.

    • Insert a pressure-transducing catheter into the mid-urethra to measure urethral pressure.

    • Place a pressure-sensing catheter into the abdominal cavity to measure intra-abdominal pressure.

  • Urodynamic Setup:

    • Connect the urethral and abdominal catheters to pressure transducers.

    • Zero the transducers at the level of the pubic symphysis.

  • Procedure:

    • Allow the animal to stabilize for 30-60 minutes post-surgery.

    • Record baseline basal urethral pressure.

    • Administer this compound or vehicle orally at the desired dose.

    • Continuously record urethral pressure for a specified period post-administration to observe changes from baseline.

Protocol 2: Leak Point Pressure (LPP) Measurement in a Vaginal Distension (VD) Rat Model of SUI

  • SUI Model Creation:

    • Anesthetize female Sprague-Dawley rats.

    • Induce vaginal distension by inserting a balloon catheter into the vagina and inflating it to a specific pressure for a defined duration.

    • Allow for a recovery period (e.g., 4-7 days) for the SUI phenotype to develop.

  • Animal Preparation for Urodynamics: Anesthetize the VD rats as described in Protocol 1.

  • Catheter Implantation:

    • Insert a catheter into the bladder via the dome. This catheter will be used for both saline infusion and measurement of intravesical pressure (Pves).

  • LPP Measurement Procedure:

    • Administer this compound or vehicle orally.

    • After a suitable absorption period, begin slowly infusing saline into the bladder.

    • Simultaneously, apply gentle, increasing external pressure to the abdomen.

    • The leak point pressure is the intravesical pressure at which leakage of urine from the urethral meatus is first observed.

    • Repeat the LPP measurement several times and average the values.

Visualizations

TAS_303_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Urethral Smooth Muscle NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET Reuptake Alpha1 α1-Adrenergic Receptor NE->Alpha1 Binding Contraction Muscle Contraction Alpha1->Contraction TAS303 This compound TAS303->NET Inhibition Release NE Release Release->NE

Caption: Mechanism of action of this compound at the neuromuscular junction of the urethral sphincter.

Urodynamic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AnimalModel 1. Select Animal Model (Normal or SUI) Anesthesia 2. Anesthetize Animal AnimalModel->Anesthesia Catheterization 3. Catheter Implantation (Bladder, Urethra, Abdomen) Anesthesia->Catheterization Baseline 4. Record Baseline Urodynamic Parameters Catheterization->Baseline DrugAdmin 5. Administer this compound or Vehicle (p.o.) Baseline->DrugAdmin PostDose 6. Post-Dose Recording (Continuous or LPP) DrugAdmin->PostDose DataAnalysis 7. Analyze Tracings (Pressure Changes) PostDose->DataAnalysis Interpretation 8. Interpret Results DataAnalysis->Interpretation

Caption: General experimental workflow for urodynamic assessment of this compound in animal models.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to mitigate the central nervous system (CNS)-related side effects of norepinephrine (B1679862) reuptake inhibitors (NRIs).

Frequently Asked Questions (FAQs)

Q1: What are the most common CNS-related side effects observed with NRI administration in preclinical models?

A1: The most frequently reported CNS-related side effects in preclinical research mirror those seen in clinical use and are primarily driven by increased noradrenergic activity. These include:

  • Hyperlocomotion/Agitation: An increase in spontaneous movement, often observed in open-field tests.

  • Anxiety-like Behaviors: Demonstrated by avoidance of open or brightly lit spaces in assays like the Elevated Plus Maze (EPM) or Light-Dark Box.

  • Sleep Disturbances: Characterized by increased wakefulness, reduced total sleep time, and altered sleep architecture (e.g., suppression of REM sleep), which can be measured via electroencephalography (EEG).

  • Cardiovascular Effects: While originating in the CNS, effects like hypertension and tachycardia are critical safety signals.

Q2: What is the primary mechanism behind NRI-induced anxiety and insomnia?

A2: NRIs block the norepinephrine transporter (NET), increasing the concentration of norepinephrine (NE) in the synaptic cleft. This enhanced noradrenergic signaling in brain regions like the locus coeruleus, amygdala, and prefrontal cortex, which regulate arousal, vigilance, and fear, leads to a state of hyperarousal. This state manifests as anxiety-like behaviors and disrupts the normal initiation and maintenance of sleep.

Q3: What are the primary strategies to mitigate these CNS side effects during drug development?

A3: Mitigation strategies aim to reduce the acute impact of excessive noradrenergic stimulation. Key approaches include:

  • Dose Titration: Starting with a low dose and gradually escalating allows the system to adapt, minimizing acute side effects.

  • Formulation Modification: Developing extended-release (ER) or sustained-release (SR) formulations can prevent the rapid peak in plasma concentration associated with immediate-release (IR) formulations, leading to a smoother pharmacokinetic profile and reduced side effect intensity.

  • Co-administration with Adrenergic Receptor Modulators: Co-administering α2-adrenergic agonists (e.g., clonidine, guanfacine) can counteract excessive NE release by acting on presynaptic autoreceptors, thereby reducing hyperarousal.

  • Increasing Selectivity: Designing novel NRIs with higher selectivity for the NET over other transporters and receptors can reduce off-target effects.

Q4: Can extended-release formulations genuinely reduce side effects?

A4: Yes. The rationale is based on pharmacokinetics. Immediate-release formulations cause a rapid increase in plasma and CNS drug concentrations, leading to a sudden, sharp increase in synaptic norepinephrine. This can overwhelm the system and trigger acute side effects. Extended-release formulations slow the rate of drug absorption, resulting in a lower Cmax and a more stable steady-state concentration. This blunts the initial peak of noradrenergic activity, which is often responsible for side effects like anxiety and agitation, and can improve tolerability. While direct preclinical comparisons are not abundant in published literature, clinical studies with drugs like viloxazine (B1201356) ER have shown improved tolerability over IR formulations.

Troubleshooting Guides

Problem 1: High variability or unexpected anxiogenic effects in the Elevated Plus Maze (EPM) after NRI administration.
  • Question: We are testing a novel NRI in mice. In the EPM, we see high variability between animals, and at higher doses, the compound appears to be anxiogenic (reduced open arm time) even though we expected anxiolytic or neutral effects. How can we troubleshoot this?

  • Answer: This is a common challenge. The dose-response relationship for noradrenergic agents on anxiety is often U-shaped. Moderate NE levels can enhance cognitive function and may be anxiolytic, while excessive NE is strongly associated with anxiety and hyperarousal.

  • Troubleshooting Steps & Rationale:

Potential Cause Troubleshooting Step Rationale & Explanation
Excessive Noradrenergic Tone 1. Conduct a full dose-response study: Test a wider range of doses, including very low ones. 2. Analyze total arm entries: Use this as a measure of general locomotor activity.An anxiogenic effect at high doses is pharmacologically plausible. A true anxiolytic effect should increase the proportion of time/entries in open arms without being confounded by simple hyperactivity (a large increase in both open and closed arm entries).
Environmental Stressors 1. Ensure proper habituation: Acclimate animals to the testing room for at least 30-60 minutes before the trial. 2. Standardize lighting: Use dim, indirect lighting (e.g., 25-50 lux) consistently. 3. Minimize handling stress: Handle animals for several days before testing.High baseline anxiety from environmental stress can create a "floor effect," making it difficult to detect anxiolytic effects, or a "ceiling effect" for anxiogenic assessment. Consistency is key to reducing variability.
Procedural Inconsistency 1. Standardize placement: Always place the mouse in the center of the maze facing the same arm (typically a closed arm). 2. Clean the maze thoroughly: Use a 30-70% ethanol (B145695) solution between trials to eliminate olfactory cues.Rodent behavior is highly sensitive to procedural nuances. Inconsistent placement or lingering scents from previous animals can significantly alter exploratory behavior and increase data variance.
One-Trial Tolerance 1. Use naive animals for each test: Do not re-test the same animal in the EPM, especially after drug administration.Rodents exhibit "one-trial tolerance," where the experience of the first trial significantly alters their behavior in subsequent exposures, confounding drug effects.
Problem 2: Difficulty interpreting sleep data from EEG/EMG recordings after NRI administration.
  • Question: Our NRI compound is causing significant wakefulness in rats, but the EEG signal is noisy, and we are struggling to differentiate between wakefulness and REM sleep. What are the common pitfalls?

  • Answer: NRI-induced arousal can present challenges for sleep scoring. A robust surgical and recording setup is critical. Increased motor activity can introduce artifacts into the EEG signal, and the low muscle tone of REM sleep can be difficult to distinguish from quiet wakefulness without a clean EMG signal.

  • Troubleshooting Steps & Rationale:

Potential Cause Troubleshooting Step Rationale & Explanation
Poor Signal Quality 1. Check electrode impedance: Ensure good contact between skull screws and the dura. 2. Secure the headmount: Use sufficient dental cement and score the skull to ensure the headmount is completely immobile. 3. Proper EMG placement: Ensure EMG wires are securely sutured into the nuchal (neck) muscles and are not exposed.A loose headmount is the most common cause of movement artifact in the EEG. Exposed EMG wires can pick up electrical noise or ECG artifacts. Clean signals are essential for accurate sleep scoring.
Scoring Ambiguity 1. Focus on the EMG signal: High and variable EMG amplitude is the clearest indicator of wakefulness. Muscle atonia (a flat EMG signal) is the defining characteristic of REM sleep. 2. Analyze EEG power spectra: Wakefulness is characterized by low-amplitude, high-frequency EEG. NREM sleep shows high-amplitude, low-frequency (delta) waves. REM sleep EEG resembles wakefulness but is dominated by a clear theta rhythm (6-10 Hz).When the EEG looks similar (as in wake vs. REM), the EMG signal is the deciding factor. Spectral analysis provides a quantitative method to differentiate states.
Lack of Clear Drug Effect 1. Establish a stable baseline: Record at least 24-48 hours of baseline sleep before drug administration. 2. Administer at the correct circadian time: Dose animals at the beginning of their inactive phase (the light phase for rodents) to see effects on sleep onset and maintenance.Without a stable baseline, it's impossible to determine if changes are drug-induced or part of normal variation. Dosing during the active (dark) phase may obscure sleep-disrupting effects.

Data on Mitigation Strategies

Direct preclinical comparisons of mitigation strategies are not always available in the literature. The following tables summarize the rationale and expected outcomes based on established pharmacological principles.

Table 1: Comparison of NRI Formulation Strategies to Mitigate CNS Side Effects

Formulation StrategyPharmacokinetic RationaleExpected Impact on CNS Side EffectsKey Preclinical Measurement
Immediate-Release (IR) Rapid absorption, leading to a high and sharp peak plasma concentration (Cmax).Higher likelihood of acute, peak-concentration-related side effects (e.g., agitation, anxiety, insomnia).Spike in locomotor activity shortly after dosing; significant increase in anxiety-like behavior in the EPM.
Extended-Release (ER) Slower absorption rate, leading to a lower Cmax and more stable plasma concentrations over time.Reduced intensity of acute side effects. Improved overall tolerability.Blunted initial locomotor response; less pronounced anxiogenic signature in the EPM compared to IR formulation.

Table 2: Rationale for Co-administration of Alpha-2 Adrenergic Agonists

Co-administered AgentMechanism of ActionRationale for Mitigating NRI Side EffectsExpected Preclinical Outcome
Clonidine / Guanfacine Agonist at presynaptic α2-adrenergic autoreceptors in the CNS (e.g., in the locus coeruleus).Activation of these autoreceptors provides a negative feedback signal, reducing the further release of norepinephrine from the neuron.Attenuation of NRI-induced hyperlocomotion. Reversal of NRI-induced anxiogenic-like behavior in the EPM. Normalization of sleep architecture (e.g., reduced sleep latency, increased total sleep time).

Key Experimental Protocols

Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This protocol is designed to assess anxiety-like behavior in mice by quantifying their exploration of a maze with both protected (closed) and exposed (open) arms. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

1. Apparatus:

  • A plus-shaped maze, typically made of a non-reflective, dark-colored material, elevated 50-80 cm from the floor.

  • Two opposite arms (e.g., 30x5 cm) are enclosed by high walls (e.g., 15 cm).

  • Two opposite arms are open, with a small ledge (e.g., 0.5 cm) to prevent falls.

  • A central platform (5x5 cm) connects the arms.

  • An overhead camera connected to video tracking software (e.g., ANY-maze, EthoVision).

2. Procedure:

  • Acclimation: Transfer mice to the testing room at least 30-60 minutes prior to the experiment. The room should be dimly and indirectly lit (e.g., <100 lux).

  • Drug Administration: Administer the NRI compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage) at the appropriate pre-treatment time based on the compound's pharmacokinetics (typically 30-60 minutes).

  • Trial Initiation: Gently place the mouse onto the central platform of the EPM, facing one of the open arms. Start the video recording immediately. The experimenter should then move out of the animal's view.

  • Recording: Allow the mouse to freely explore the maze for 5 minutes.

  • Trial Termination: At the end of 5 minutes, gently remove the mouse and return it to its home cage.

  • Cleaning: Thoroughly clean the maze with a 30-70% ethanol solution and dry it completely between each trial to remove any odor cues.

3. Data Analysis:

  • Primary Measures of Anxiety:

    • Percentage of time spent in the open arms: (Time in Open Arms / (Time in Open Arms + Time in Closed Arms)) * 100

    • Percentage of open arm entries: (Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)) * 100

  • Measure of Locomotor Activity:

    • Total number of arm entries (open + closed).

Protocol 2: EEG/EMG Recording for Sleep-Wake Analysis

This protocol allows for the definitive assessment of a compound's effect on sleep architecture in rodents.

1. Surgical Implantation:

  • Anesthesia: Anesthetize the rodent using isoflurane (B1672236) or a ketamine/xylazine cocktail. Ensure a deep surgical plane is reached.

  • Electrode Placement: Secure the animal in a stereotaxic frame.

    • EEG Electrodes: Drill two small burr holes through the skull over the frontal and parietal cortices. Gently screw in two stainless steel screws until they touch the dura mater. These will serve as the differential EEG recording electrodes. A third screw can be placed over the cerebellum to serve as a ground.

    • EMG Electrodes: Using a needle, thread two flexible, insulated stainless steel wires into the nuchal (neck) musculature. The exposed tips should be securely embedded within the muscle tissue to record muscle tone.

  • Headmount Assembly: Solder the leads from the EEG screws and EMG wires to a small connector plug.

  • Fixation: Secure the entire assembly to the skull using dental acrylic, ensuring all screws and exposed wire are covered.

  • Post-Operative Care: Provide analgesia and allow the animal to recover for at least one week.

2. Recording Procedure:

  • Habituation: House the animal individually in a sound-attenuated, environmentally controlled recording chamber. Connect the animal's headmount to a lightweight, flexible recording cable and a commutator (swivel) to allow free movement. Allow at least 48-72 hours of habituation to the cable and chamber.

  • Baseline Recording: Record at least 24 hours of uninterrupted baseline EEG/EMG data to establish the animal's normal sleep-wake cycle.

  • Drug Administration: At a standardized time (e.g., the beginning of the light cycle), briefly disconnect the animal, administer the NRI or vehicle, and immediately reconnect it to the recording cable.

  • Post-Dosing Recording: Record EEG/EMG data continuously for at least 24 hours post-administration.

3. Data Analysis (Scoring):

  • Score the recording in 10-second epochs using specialized software (e.g., SleepSign, NeuroScore).

  • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high, variable EMG activity.

  • NREM Sleep: Characterized by high-amplitude, low-frequency (delta, 1-4 Hz) EEG activity and low EMG tone.

  • REM Sleep: Characterized by low-amplitude, theta-dominant (6-10 Hz) EEG (similar to wakefulness) but with muscle atonia (a flat EMG signal).

  • Key Parameters: Calculate total time spent in each state, sleep latency (time from dosing to first NREM epoch), number and duration of sleep/wake bouts, and changes in EEG power spectra.

Visualizations

Signaling Pathway: NRI Mechanism of Action

NRI_Mechanism Mechanism of Norepinephrine Reuptake Inhibitor (NRI) Action

Workflow: Preclinical Assessment of NRI-Induced Anxiety

// Nodes start [label="Hypothesis:\nNovel NRI may have\nCNS side effects", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_selection [label="Phase 1: Dose Range Finding\n(e.g., Open Field Test)", fillcolor="#FBBC05"]; group_assignment [label="Randomize Animals\n(Vehicle vs. NRI Doses)", fillcolor="#FBBC05"]; drug_admin [label="Drug Administration\n(Define Route & Pre-treatment Time)", fillcolor="#FBBC05"]; epm_test [label="Phase 2: Anxiety Assessment\n(Elevated Plus Maze)", fillcolor="#34A853"]; data_acq [label="Video Record & Track\n(5 min trial)", fillcolor="#34A853"]; analysis [label="Phase 3: Data Analysis", fillcolor="#EA4335"]; locomotor_analysis [label="Analyze Total Arm Entries\n(Assess Hyperactivity)", fillcolor="#EA4335"]; anxiety_analysis [label="Analyze % Time & Entries in Open Arms\n(Assess Anxiety-like Behavior)", fillcolor="#EA4335"]; interpretation [label="Conclusion:\nCharacterize Dose-Dependent\nAnxiogenic/Anxiolytic Profile", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> dose_selection; dose_selection -> group_assignment; group_assignment -> drug_admin; drug_admin -> epm_test; epm_test -> data_acq; data_acq -> analysis; analysis -> locomotor_analysis; analysis -> anxiety_analysis; locomotor_analysis -> interpretation; anxiety_analysis -> interpretation; } dot Caption: Workflow for assessing NRI-induced anxiety-like behavior.

Decision Tree: Selecting a Mitigation Strategy

// Nodes obs [label="Observe significant CNS side effect\n(e.g., Anxiety, Insomnia)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

pk_issue [label="Is the side effect acute & \npeak-concentration related?", shape=diamond, fillcolor="#FBBC05"]; hyperarousal_issue [label="Is the side effect related to\ngeneral hyperarousal?", shape=diamond, fillcolor="#FBBC05"];

formulation [label="Strategy: Develop\nExtended-Release (ER)\nFormulation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; dose_titration [label="Strategy: Implement\nslower dose-titration\nschedule", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; coadmin [label="Strategy: Co-administer\nα2-Adrenergic Agonist\n(e.g., Clonidine)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_change [label="Continue with current\nprotocol & monitor", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges obs -> pk_issue; pk_issue -> formulation [label="Yes"]; pk_issue -> hyperarousal_issue [label="No"];

hyperarousal_issue -> coadmin [label="Yes"]; hyperarousal_issue -> no_change [label="No"];

formulation -> dose_titration [style=dashed, label="Also consider"]; } dot Caption: Decision tree for selecting a mitigation strategy.

TAS-303 Drug Interaction Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on TAS-303 drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a novel, selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2][3][4][5] It is being developed for the treatment of stress urinary incontinence (SUI).[1][2] Its therapeutic effect is believed to be mediated by increasing urethral pressure, which helps to prevent involuntary urine leakage during physical exertion.[2][4][5] Unlike some other medications for SUI, such as duloxetine, this compound is highly selective for the peripheral nervous system and does not have a significant effect on serotonin (B10506) reuptake, which may lead to a better safety profile with fewer central nervous system-related side effects.[2][3][4]

Q2: What is the potential for this compound to have drug-drug interactions?

A2: Based on in vitro studies and physiologically based pharmacokinetic (PBPK) modeling, this compound was identified as having the potential to inhibit cytochrome P450 (CYP) 3A.[1][6] A clinical drug-drug interaction study was conducted to investigate this further. The study found that this compound is a weak inhibitor of intestinal CYP3A but does not have a significant inhibitory effect on hepatic CYP3A.[1][6]

Q3: Has this compound been studied in combination with other drugs? If so, which ones?

A3: Yes, a clinical study investigated the interaction of this compound with simvastatin (B1681759) (an oral CYP3A substrate) and midazolam (an intravenous CYP3A substrate).[1][6]

Q4: What were the quantitative results of the drug interaction study with simvastatin and midazolam?

A4: When co-administered with this compound, the peak plasma concentration (Cmax) of simvastatin increased by 1.326-fold and the area under the plasma concentration-time curve (AUC) increased by 1.420-fold.[1][6] For midazolam, the AUC increased by 1.090-fold, which was not considered a significant interaction.[1][6]

Q5: What is the clinical significance of the observed interaction with simvastatin?

A5: The interaction between this compound and simvastatin is classified as a weak pharmacokinetic interaction.[1][6] While there was a measurable increase in simvastatin exposure, no clinically important safety concerns were raised in the study.[1][6] This suggests that while caution should be exercised, co-administration is not strictly contraindicated, though monitoring may be advisable.

Q6: Are there any known adverse effects of this compound?

A6: Clinical trials have shown this compound to have a favorable safety profile.[2][7] Adverse events reported were generally mild to moderate, with no serious adverse events or discontinuations due to adverse events noted in a phase 2 study.[7][8] Notably, nervous system- or gastrointestinal-related adverse drug reactions, such as nausea, have been reported to be absent, which is an improvement over other drugs like duloxetine.[2][4][7][8]

Troubleshooting Guide

Issue: Unexpected patient response when co-administering this compound with a CYP3A substrate.

  • Possible Cause: Although this compound is a weak inhibitor of intestinal CYP3A, individual patient variability in CYP3A expression and function could lead to a more pronounced interaction in some individuals.

  • Troubleshooting Steps:

    • Review the patient's concomitant medications for other CYP3A substrates or inhibitors which could be contributing to the interaction.

    • Consider therapeutic drug monitoring for the co-administered drug if available and clinically indicated.

    • Evaluate for any signs or symptoms of toxicity related to the co-administered drug.

    • If a clinically significant interaction is suspected, consider dose adjustment of the co-administered drug or switching to an alternative agent that is not a CYP3A substrate.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Simvastatin and Midazolam With and Without this compound

Co-administered DrugParameterRatio (Drug + this compound) / Drug alone (90% CI)
Simvastatin (Oral) Cmax1.326 (1.089 - 1.615)[6]
AUC0-t1.420 (1.041 - 1.938)[6]
Midazolam (IV) AUC0-t1.090 (not specified in source)[1]

Experimental Protocols

Protocol: Clinical Drug-Drug Interaction Study of this compound with CYP3A Substrates

  • Study Design: This was an open-label, single-group study.[1][6]

  • Participants: 12 healthy participants were enrolled.[1][6]

  • Methodology:

    • Participants received a single oral dose of simvastatin 5 mg.

    • After a washout period, the same participants received repeated oral administration of this compound 3 mg.

    • Following the repeated dosing of this compound, a single oral dose of simvastatin 5 mg was co-administered.

    • Separately, participants received a single intravenous dose of midazolam 1 mg.

    • After a washout period and repeated oral administration of this compound 3 mg, a single intravenous dose of midazolam 1 mg was co-administered.

    • Pharmacokinetic parameters (Cmax and AUC) of simvastatin and midazolam were measured at baseline (drug alone) and after co-administration with this compound.

  • Data Analysis: Geometric mean ratios (GMRs) and 90% confidence intervals were calculated for the pharmacokinetic parameters to assess the magnitude of the interaction.[6]

Visualizations

TAS_303_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Urethral Smooth Muscle This compound This compound NET Norepinephrine Transporter (NET) This compound->NET Inhibits NE_vesicle Norepinephrine (NE) NET->NE_vesicle Reuptake NE_synapse NE_vesicle->NE_synapse Release Adrenergic_Receptor α1-Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Contraction Increased Urethral Contraction Adrenergic_Receptor->Contraction Activates DDI_Study_Workflow cluster_simvastatin Simvastatin Arm cluster_midazolam Midazolam Arm Simvastatin_alone Administer single oral dose of Simvastatin (5mg) Washout_1 Washout Period Simvastatin_alone->Washout_1 TAS303_loading_1 Administer repeated oral doses of this compound (3mg) Washout_1->TAS303_loading_1 Simvastatin_combo Co-administer single oral dose of Simvastatin (5mg) TAS303_loading_1->Simvastatin_combo PK_analysis_1 Pharmacokinetic Analysis (Cmax, AUC) Simvastatin_combo->PK_analysis_1 Midazolam_alone Administer single IV dose of Midazolam (1mg) Washout_2 Washout Period Midazolam_alone->Washout_2 TAS303_loading_2 Administer repeated oral doses of this compound (3mg) Washout_2->TAS303_loading_2 Midazolam_combo Co-administer single IV dose of Midazolam (1mg) TAS303_loading_2->Midazolam_combo PK_analysis_2 Pharmacokinetic Analysis (AUC) Midazolam_combo->PK_analysis_2

References

TAS-303 Long-Term Safety: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety considerations for TAS-303. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the established safety profile of this compound in clinical trials?

A: Clinical trials have demonstrated that this compound has a favorable safety profile, particularly when compared to other medications used for similar indications.[1][2][3] In a phase 2 study involving 231 women with stress urinary incontinence (SUI), all adverse events (AEs) associated with this compound were reported as mild or moderate.[4][5] Notably, there were no serious AEs, AEs leading to discontinuation of the treatment, or adverse drug reactions related to the nervous or gastrointestinal systems, such as nausea or vomiting.[4][5]

Q2: How does the mechanism of action of this compound contribute to its safety profile?

A: this compound is a highly selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][6] Its selectivity for the peripheral nervous system and lack of effect on serotonin (B10506) reuptake may help avoid adverse effects commonly associated with other drugs in its class, such as duloxetine.[1] Preclinical studies have shown that this compound rarely crosses the blood-brain barrier, which likely contributes to the low incidence of central nervous system (CNS) side effects.[7]

Q3: What are the potential long-term safety concerns for this compound that researchers should monitor?

A: While short-term studies have shown a good safety profile, long-term data is still being gathered. Based on its mechanism as an NRI, researchers should consider monitoring for potential cardiovascular effects, such as changes in blood pressure and heart rate, over extended periods of administration. Additionally, although this compound has shown minimal CNS effects, long-term studies should continue to monitor for any mood or behavioral changes. Continuous evaluation of urinary tract function beyond the initial treatment period is also recommended to ensure sustained safety and efficacy.

Q4: Have any serious adverse events been reported in this compound studies?

A: No, studies to date have not reported any serious adverse events or therapy discontinuations related to this compound.[8][9] The adverse event profile has been comparable to that of placebo.[8][9]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild increase in blood pressure or heart rate Pharmacological effect of a norepinephrine reuptake inhibitor.1. Monitor vital signs regularly.2. Evaluate the dosage and consider titration.3. Assess for concomitant medications that may affect blood pressure.
Patient-reported sleep disturbances Potential, though uncommon, CNS effect.1. Assess the timing of drug administration.2. Rule out other contributing factors.3. Consider a lower dose if the issue persists.
Lack of efficacy in a subset of the study population Patient-specific factors (e.g., severity of condition, metabolism).1. Analyze patient baseline characteristics to identify potential subpopulations with varied responses.[8]2. In preclinical models, ensure consistent drug administration and plasma concentrations.

Quantitative Safety Data Summary

The following table summarizes the adverse event data from a key phase 2 clinical trial of this compound.

Adverse Event Category This compound (18 mg) Placebo
Serious Adverse Events 00
AEs Leading to Discontinuation 00
Nervous System-Related ADRs 00
Gastrointestinal-Related ADRs 00
Mild Drug-Related Side Effects 3.4%3.5%

Data from a 12-week, randomized, double-blind, placebo-controlled phase 2 trial in 231 women with SUI.[8][9]

Experimental Protocols

Protocol: Monitoring Cardiovascular Safety in Preclinical Models

  • Animal Model: Utilize a relevant animal model for the indication being studied (e.g., a rat model of SUI).

  • Drug Administration: Administer this compound orally at various doses, including a therapeutically relevant dose and a higher dose to assess for dose-dependent effects.

  • Telemetry Implantation: Surgically implant telemetry devices to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters.

  • Data Collection: Record cardiovascular parameters at baseline and throughout the long-term administration period.

  • Data Analysis: Analyze the data for any statistically significant changes from baseline and compare the effects of different doses of this compound to a vehicle control.

Visualizations

TAS_303_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_receptor Postsynaptic Neuron NE Norepinephrine Vesicle Synaptic Vesicle NET Norepinephrine Transporter (NET) Synaptic Cleft Synaptic Cleft Vesicle->Synaptic Cleft Release Receptor Adrenergic Receptor Synaptic Cleft->NET Synaptic Cleft->Receptor Binding TAS303 This compound TAS303->NET Inhibits Experimental_Workflow_Safety_Monitoring cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase A Animal Model Selection B Dose Range Finding Studies A->B C Long-Term Dosing B->C D Cardiovascular Monitoring (Telemetry) C->D E Histopathology of Key Organs C->E F Phase 1: Safety in Healthy Volunteers D->F E->F Safety Data for IND G Phase 2: Efficacy and Safety in Patients F->G H Phase 3: Long-Term Safety and Efficacy G->H I Post-Market Surveillance H->I

References

Technical Support Center: Addressing High Placebo Response Rates in Stress Urinary Incontinence (SUI) Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Stress Urinary Incontinence (SUI) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate the challenges of high placebo response rates in your clinical trials.

Frequently Asked Questions (FAQs)

Q1: How significant is the placebo response in SUI clinical trials?

A1: The placebo response in SUI clinical trials is substantial and can significantly impact the ability to detect a true treatment effect. Studies have shown that placebo treatment can lead to a median decrease in incontinence episode frequency (IEF) of around 33%, with rates in individual countries ranging from 11% to 57%.[1] Reductions in incontinence episodes in the placebo group can range from 32% to 65%.[2][3] This high variability underscores the importance of robust trial designs to differentiate the therapeutic benefits of an investigational treatment from the placebo effect.

A2: Several factors contribute to the high placebo response observed in SUI trials:

  • Behavioral Component: Enrollment in a study increases a participant's awareness of their voiding habits and potential risk factors, leading to behavioral modifications that can reduce SUI symptoms.[2][3][4]

  • Patient Expectations: A patient's belief that a treatment will be effective is a powerful driver of the placebo effect.[5][6]

  • Interaction with Healthcare Providers: Increased attention and interaction with healthcare professionals during a clinical trial can contribute to improved outcomes.[2][3][7]

  • Treatment Naivete: Patients who have not had prior treatment for SUI tend to exhibit a higher placebo response.[1]

  • Symptom Severity: Individuals with less severe SUI at baseline may show a greater placebo response.[1]

  • Subjectivity of Endpoints: Many SUI trial endpoints, such as patient-reported incontinence episodes and quality of life questionnaires, are subjective and susceptible to placebo effects.[4]

Q3: What are the key strategies to mitigate the placebo effect in SUI clinical trials?

A3: Mitigating the placebo effect requires a multi-faceted approach focusing on study design, patient and staff management, and the use of objective outcome measures. Key strategies include:

  • Robust Study Design:

    • Randomization: Randomly assigning participants to treatment and placebo groups is fundamental to minimizing bias.[5][8]

    • Blinding: Double-blinding, where neither the participants nor the investigators know the treatment allocation, is crucial to reduce expectation bias.[5][8]

    • Placebo Run-in Period: A period where all participants receive a placebo can help identify and exclude "high placebo responders" before randomization.[9][10][11]

  • Patient and Staff Training:

    • Patient Training: Training patients to accurately and consistently report their symptoms can reduce variability and response bias.[9][12]

    • Staff Training: Training clinical trial staff to use neutral language and avoid heightening patient expectations can minimize their influence on the placebo response.[9][11]

  • Objective Outcome Measures:

    • Complementing subjective patient-reported outcomes with objective measures like pad weight tests can provide a more accurate assessment of treatment efficacy.[2][3] Placebo responses are significantly lower when objective measures are used.[2][3]

Troubleshooting Guides

Issue: Higher than expected placebo response is obscuring the treatment effect in our Phase II SUI trial.

Troubleshooting Steps:

  • Review Study Design:

    • Assess Blinding Integrity: Was the blinding effectively maintained throughout the trial? Any potential for unblinding should be investigated.

    • Evaluate Randomization Process: Confirm that the randomization process was robust and did not introduce bias.

    • Consider a Placebo Run-in for Future Studies: For upcoming trials, incorporating a placebo run-in period could help screen out participants who are highly responsive to placebo.[9][10]

  • Analyze Patient Population:

    • Stratify by Prior Treatment: Analyze the data by stratifying participants based on whether they have had previous SUI treatments. Treatment-naive patients may have a higher placebo response.[1]

    • Stratify by Baseline Severity: Examine the results based on the baseline severity of SUI. Patients with less severe symptoms might exhibit a greater placebo response.[1]

  • Evaluate Endpoint Selection:

    • Focus on Objective Measures: Give more weight to objective endpoints like the 24-Hour Pad Weight Test, as these are less influenced by the placebo effect than subjective symptom scores.[13][14]

    • Composite Endpoints: Consider using composite endpoints that combine both subjective and objective measures, which may provide a more comprehensive and robust assessment of treatment effect.[15]

  • Investigate Site-Specific Variability:

    • Analyze Data by Clinical Site: High placebo response rates can sometimes be localized to specific sites. Differences in staff-patient interaction or patient training could be contributing factors.

Data Presentation

Table 1: Impact of Placebo on Incontinence Episode Frequency (IEF) in SUI Trials

Study/AnalysisPlacebo Group Median IEF ReductionRange of IEF Reduction Across Countries
Analysis of 4 randomized trials (n=921)[1]33%11% to 57%
Review of LUTS trials[2][3]32% to 65% reduction in incontinence episodesNot Applicable

Table 2: Factors Influencing Placebo Response in SUI Trials

FactorImpact on Placebo ResponseSupporting Evidence
Prior SUI Surgery Lower Response (25.0% vs 33.3%)Not statistically significant (P=.26)[1]
Current Pelvic Floor Muscle Training (PFMT) Lower Response (23.6% vs 33.3%)Statistically significant (P=.02)[1]
SUI Severity (More Severe) Lower Response (29.6% vs 36.4%)Approaching statistical significance (P=.07)[1]

Experimental Protocols

Protocol: Implementing a Placebo Run-in Period

Objective: To identify and exclude subjects who exhibit a high response to placebo prior to randomization in an SUI clinical trial.

Methodology:

  • Screening Phase: All potential participants who meet the initial inclusion/exclusion criteria enter a single-blind placebo run-in phase.

  • Placebo Administration: Participants are administered a placebo treatment for a predefined period (e.g., 2-4 weeks). They are informed they are receiving a treatment that may or may not be the active study drug.

  • Symptom Monitoring: During this period, participants complete a daily diary to record incontinence episodes and may undergo a pad weight test at the beginning and end of the run-in phase.

  • Define "Placebo Responder": Establish a clear, pre-specified threshold for what constitutes a "high placebo response." For example, a ≥50% reduction in incontinence episodes from baseline.

  • Exclusion: Participants who meet the criteria for a high placebo responder are excluded from proceeding to the randomization phase of the trial.

  • Randomization: Participants who do not show a high placebo response are then randomized to receive either the active treatment or the placebo.

Visualizations

Mitigating_Placebo_Response_Workflow cluster_PreTrial Pre-Trial Planning cluster_TrialExecution Trial Execution cluster_DataAnalysis Data Analysis StudyDesign Robust Study Design PlaceboRunIn Placebo Run-in (Optional) StudyDesign->PlaceboRunIn PatientSelection Careful Patient Selection Criteria PatientSelection->PlaceboRunIn EndpointSelection Objective & Subjective Endpoint Selection PrimaryAnalysis Primary Endpoint Analysis EndpointSelection->PrimaryAnalysis Randomization Randomization PlaceboRunIn->Randomization Exclude High Responders Blinding Double-Blinding Randomization->Blinding Blinding->PrimaryAnalysis StaffTraining Staff Training (Neutral Communication) StaffTraining->Blinding PatientTraining Patient Training (Accurate Reporting) PatientTraining->Blinding SubgroupAnalysis Subgroup Analysis (e.g., by severity, prior treatment) PrimaryAnalysis->SubgroupAnalysis

Workflow for Mitigating Placebo Response in SUI Trials.

Factors_Influencing_Placebo_Response cluster_PatientFactors Patient-Related Factors cluster_TrialFactors Trial-Related Factors PlaceboResponse High Placebo Response in SUI Expectation Positive Expectations Expectation->PlaceboResponse TreatmentNaive Treatment Naivete TreatmentNaive->PlaceboResponse LessSevere Less Severe SUI LessSevere->PlaceboResponse BehavioralChange Behavioral Modification BehavioralChange->PlaceboResponse HCP_Interaction Increased HCP Interaction HCP_Interaction->PlaceboResponse SubjectiveEndpoints Subjective Endpoints SubjectiveEndpoints->PlaceboResponse

Key Factors Contributing to High Placebo Response in SUI Research.

References

Technical Support Center: Enhancing the Translational Value of Preclinical Stress Urinary Incontinence (SUI) Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of preclinical SUI models. Our goal is to improve the reproducibility and translational value of your research by addressing common challenges encountered during experimentation.

I. Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to specific problems you may encounter.

A. SUI Model Induction

Question: My vaginal distention (VD) model is showing high variability in leak point pressure (LPP) outcomes. What could be the cause and how can I improve consistency?

Answer: High variability in the VD model is a common issue. Here are several factors to consider and troubleshoot:

  • Fixed Distention Volume vs. Pressure: Using a fixed balloon volume for all animals can be a source of variability, especially with animals of different sizes. Consider standardizing the distention pressure instead of the volume (isobaric vs. isovolumetric distention) to ensure a more consistent injury.[1][2][3]

  • Duration of Distention: The length of time the balloon is inflated significantly impacts the degree of injury. Prolonged distention (e.g., 4 hours) tends to cause more significant and longer-lasting SUI symptoms compared to shorter durations (e.g., 1 hour).[3][4] Ensure the duration is consistent across all animals in an experimental group.

  • Balloon Placement and Catheter Type: Improper placement of the Foley catheter can lead to inconsistent distention of the vaginal canal. Ensure the balloon is centered and fully within the vagina. The type and size of the catheter (e.g., a modified 10 French Foley catheter) should be consistent.

  • Animal Strain and Age: Different rodent strains may respond differently to the same injury protocol. Age can also be a factor.[3] Clearly report the strain and age of the animals used and maintain consistency within a study.

Question: I am performing a pudendal nerve crush (PNC) model and not observing a significant decrease in LPP. What are some potential issues?

Answer: A lack of significant LPP reduction after PNC can be due to several factors related to the surgical procedure:

  • Incomplete Nerve Crush: The pudendal nerve has multiple branches. It's crucial to ensure that all branches, including the sensory, external urethral sphincter (EUS) motor, and external anal sphincter motor branches, are crushed.[5] The crush should be performed bilaterally for a more robust effect.[5][6][7]

  • Surgical Approach: A dorsal approach to access the pudendal nerve in the ischiorectal fossa is commonly used.[5][8] Inadequate visualization of the nerve can lead to an incomplete crush.

  • Crush Technique: The duration and force of the crush are critical. A common technique involves crushing the nerve twice for 30 seconds with a Castroviejo needle holder.[7][8][9] Ensure the nerve appears translucent at the crush site, indicating a successful injury.[7]

  • Time Point of LPP Measurement: The timing of your functional assessment post-injury is important. A significant decrease in LPP is often observed around 4 days after PNC.[6][7][10] Recovery can occur over time, so later time points might show less of an effect.[6][10]

B. Urodynamic and Leak Point Pressure (LPP) Measurements

Question: My urodynamic recordings have a lot of artifacts. How can I improve the signal quality?

Answer: Artifacts in urodynamic recordings are common and can arise from several sources. Here are some troubleshooting tips:

  • Air Bubbles: Air bubbles in fluid-filled catheters are a frequent cause of dampened pressure transmission.[11] Before each recording, thoroughly flush the catheters and transducer domes with sterile water or saline to remove all air bubbles.[11]

  • Catheter Placement: Ensure the bladder catheter is correctly placed and secured. For LPP measurements, a suprapubic catheter is often preferred to avoid effects on urethral resistance.[5] If using a rectal catheter for abdominal pressure, ensure it is not misplaced in the anal sphincter, which can cause pressure dampening, or too deep, which can record rectal contractions as abdominal pressure changes.[11]

  • Animal Movement: In awake animals, movement can cause significant fluctuations in intra-abdominal pressure.[12][13] While some restraint is necessary, excessive stress can also affect voiding parameters.[12] Allow for an acclimatization period before starting measurements. In anesthetized animals, ensure the depth of anesthesia is stable.

  • Leaks in the System: Check all connections between catheters, tubing, and transducers to ensure they are airtight (for air-filled systems) or watertight (for fluid-filled systems) as any leaks will dampen the pressure signal.[11]

Question: My LPP measurements are inconsistent even within the same animal. How can I improve reproducibility?

Answer: Inconsistent LPP measurements can be frustrating. Here are some strategies to improve reproducibility:

  • Standardize the Method of Abdominal Pressure Application: The manual Crede maneuver, while common, has a steep learning curve and can have high inter-operator variability.[14] If possible, use a device that standardizes the rate and location of force application.[14] Alternatively, ensure the same researcher performs all LPP measurements using a consistent technique.

  • Control Bladder Volume: LPP can be influenced by bladder volume. It is recommended to perform the LPP measurement at a consistent bladder volume for all animals, typically around half of the bladder capacity.[15]

  • Anesthesia: The choice and depth of anesthesia can significantly impact urethral and bladder function.[16][17] Urethane is often recommended for terminal urodynamic studies as it preserves the micturition reflex, while a combination of ketamine and xylazine (B1663881) may be used for recovery procedures.[5][12][18][19] Whichever anesthetic is chosen, ensure the dose and depth are consistent.

  • Data Interpretation: Clearly define what constitutes a "leak." A wet sensor at the urethral meatus can provide a more objective measure of leakage timing compared to visual observation alone.[14] Average multiple LPP measurements for each animal to get a more stable value.[4]

C. Histological Analysis

Question: I am seeing artifacts in my histological sections of the bladder and urethra. What are the common causes and how can I prevent them?

Answer: Histological artifacts can obscure the true morphology of the tissue and lead to misinterpretation. Here are common artifacts and their remedies:

  • Fixation Artifacts:

    • Problem: Zonal or uneven fixation, where the outer part of the tissue is well-fixed but the center is not.[20] This can be caused by delayed fixation or using an inadequate volume of fixative.

    • Solution: Fix tissues immediately after harvesting in a sufficient volume of fixative (at least 10 times the tissue volume). Ensure the tissue is not too thick to allow for proper penetration of the fixative.

  • Tissue Processing Artifacts:

    • Problem: Shrinkage, hardening, or brittleness of the tissue due to improper dehydration or clearing.[21][22] Incomplete dehydration can also lead to poor paraffin (B1166041) infiltration and difficulty in sectioning.[22]

    • Solution: Follow a standardized and validated tissue processing protocol with appropriate timings for each step (dehydration, clearing, and infiltration).

  • Embedding and Sectioning Artifacts:

    • Problem: Folds, wrinkles, or tears in the tissue section ("Venetian blind" artifact).[20] These can be caused by a dull microtome blade, incorrect blade angle, or issues with the paraffin block (e.g., too hard or too soft).

    • Solution: Use a sharp, clean microtome blade for each new specimen. Ensure the paraffin block is at the correct temperature for sectioning. Float the sections carefully on a clean water bath to remove wrinkles before mounting on slides.[21]

  • Staining Artifacts:

    • Problem: Uneven staining, precipitate on the tissue, or pale staining. This can be due to residual wax on the slide, old or contaminated stains, or incorrect staining times.

    • Solution: Ensure complete dewaxing before staining.[23] Use fresh, filtered stains and follow the staining protocol carefully with appropriate timing for each step.

II. Quantitative Data Summary

The following tables summarize key quantitative data from preclinical SUI studies to aid in experimental design and data comparison.

Table 1: Effect of Anesthesia on Urodynamic Parameters in Female Rats

ParameterAwakeKetamine/XylazineUrethane
Bladder Capacity (ml)0.55 ± 0.060.21 ± 0.060.30 ± 0.05
Pre-void Pressure (cm H₂O)15.6 ± 1.710.1 ± 1.013.3 ± 2.0
Leak Point Pressure (cm H₂O)-40.4 ± 2.436.2 ± 3.9
Data are presented as mean ± SEM.[17]

Table 2: Leak Point Pressure (LPP) in Different Rat SUI Models and Measurement Methods

SUI Model/ConditionLPP Measurement MethodLPP (cm H₂O)
ShamCrede Maneuver41.1 ± 3.2
Prolonged Vaginal Distention (1h)Crede Maneuver31.4 ± 1.7
ShamCrede Maneuver41.4
ShamVertical Tilt Table35.5
Pudendal Nerve TransectionCrede ManeuverSignificantly Reduced
Pudendal Nerve TransectionVertical Tilt TableSignificantly Reduced
ControlCrede Maneuver44.3 ± 3.4
Pudendal Nerve Crush (4 days post)Crede Maneuver29.3 ± 3.4
Vaginal Distention (4 days post)Crede Maneuver31.0 ± 2.5
Data are presented as mean ± SEM where available.[4][7][24]

III. Experimental Protocols

A. Vaginal Distention (VD) Induced SUI in Rats

This protocol describes a common method for inducing SUI in female rats through vaginal distention.

  • Animal Preparation:

    • Use female Sprague-Dawley rats (e.g., 280-300g).[1]

    • Anesthetize the animal using an appropriate anesthetic protocol (e.g., ketamine/xylazine).

  • Catheter Insertion:

    • Gently insert a lubricated, modified 10 French Foley catheter into the vagina.

    • Secure the catheter in place with a single suture at the introitus to prevent expulsion.

  • Vaginal Distention:

    • Inflate the catheter balloon with a specific volume of water (e.g., 3 ml) or to a target pressure (e.g., 531 mmHg for isobaric distention).[1]

    • Maintain the distention for a predetermined duration (e.g., 1 or 4 hours).[3][4]

  • Post-Procedure:

    • Deflate and remove the catheter.

    • Provide post-operative analgesia as per your institution's guidelines.

    • Allow for a recovery period before functional testing (e.g., 4 days for LPP measurement).[4]

B. Pudendal Nerve Crush (PNC) in Rats

This protocol outlines the surgical procedure for inducing SUI via bilateral pudendal nerve crush.

  • Animal Preparation:

    • Anesthetize a female Sprague-Dawley rat with an appropriate anesthetic (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, IP).[7][9]

    • Place the animal in a prone position.

  • Surgical Procedure:

    • Make a midline posterior longitudinal skin incision.

    • Open the ischiorectal fossa bilaterally using retractors to expose the pudendal nerve.[9]

    • Carefully isolate the pudendal nerve just proximal to the branch point of the obturator nerve.[7]

    • Using a Castroviejo needle holder, crush the entire pudendal nerve twice for 30 seconds on each side (bilaterally).[7][9] A successful crush will result in the nerve sheath appearing transparent at the injury site.[7]

  • Closure and Recovery:

    • Close the incision in layers.

    • Administer post-operative analgesics (e.g., buprenorphine).[9]

    • Monitor the animal during recovery. Functional testing is typically performed at various time points post-surgery (e.g., 4 days, 2 weeks, 6 weeks).[10]

C. Abdominal Leak Point Pressure (LPP) Measurement in Anesthetized Rats

This protocol describes the measurement of LPP using the Crede maneuver.

  • Animal and Catheter Preparation:

    • Anesthetize the rat (urethane is often used for terminal procedures).[4][5] A suprapubic bladder catheter should have been implanted 2 days prior.[4]

    • Place the animal in a supine position.

    • Connect the bladder catheter to a pressure transducer and a syringe pump.

  • Bladder Filling:

    • Empty the bladder by gentle compression or aspiration through the catheter.

    • Fill the bladder with saline at a slow, constant rate (e.g., 5 ml/hr) to approximately half of its capacity.[4]

  • LPP Measurement:

    • Manually apply gradually increasing external pressure to the lower abdomen over the bladder.[4][14]

    • Simultaneously record the intravesical pressure.

    • Observe the urethral meatus for urine leakage.

    • The peak bladder pressure at the moment of observed leakage is the LPP.[4]

    • Rapidly release the abdominal pressure once leakage occurs.[4]

    • Repeat the measurement three times for each animal and calculate the mean LPP.[4]

IV. Visualizations

Experimental_Workflow_SUI_Model cluster_model Model Induction cluster_assessment Functional Assessment cluster_analysis Post-Mortem Analysis VD Vaginal Distention (VD) Urodynamics Urodynamics (Cystometry) VD->Urodynamics Recovery Period PNC Pudendal Nerve Crush (PNC) PNC->Urodynamics Recovery Period Dual Dual Injury (VD + PNC) Dual->Urodynamics Recovery Period LPP Leak Point Pressure (LPP) Urodynamics->LPP Histology Histology (Urethra/Bladder) LPP->Histology Terminal Procedure MolBio Molecular Biology (e.g., PCR, WB) LPP->MolBio Data Data Analysis & Interpretation Histology->Data MolBio->Data Animal Select Animal Cohort Animal->VD Surgical Procedure Animal->PNC Surgical Procedure Animal->Dual Surgical Procedure

Caption: General experimental workflow for preclinical SUI models.

Troubleshooting_LPP_Variability cluster_causes Potential Causes cluster_solutions Solutions Variability High LPP Variability Anesthesia Anesthetic Choice/ Depth Variability->Anesthesia Volume Inconsistent Bladder Volume Variability->Volume PressureApp Manual Pressure Application Variability->PressureApp Model Model Inconsistency (e.g., VD Volume) Variability->Model StdAnesthesia Standardize Anesthetic Protocol Anesthesia->StdAnesthesia StdVolume Fill to Consistent Volume Volume->StdVolume Device Use Standardized Pressure Device PressureApp->Device StdModel Standardize Injury (e.g., Isobaric VD) Model->StdModel Improved Improved Reproducibility StdAnesthesia->Improved StdVolume->Improved Device->Improved StdModel->Improved

Caption: Troubleshooting logic for high LPP variability.

References

Technical Support Center: TAS-303 Efficacy Study Statistical Analysis Plan (SAP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for the statistical analysis of a TAS-303 efficacy study. The information is based on protocols and results from Phase 2 clinical trials for Stress Urinary Incontinence (SUI).

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of the this compound efficacy study?

The primary objective is to evaluate the efficacy of this compound compared to a placebo in female patients with Stress Urinary Incontinence (SUI).[1][2]

Q2: What is the primary efficacy endpoint used in the analysis?

The primary endpoint is the percent change in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours from baseline to the end of the treatment period (e.g., Week 12).[1][2][3]

Q3: How is the necessary sample size for the study determined?

The sample size is calculated to ensure sufficient statistical power (typically 80% or 90%) to detect a clinically meaningful difference in the primary endpoint between the this compound and placebo groups.[2][4] The calculation assumes a two-sided significance level (e.g., 5%) and is based on the expected treatment difference and standard deviation, often derived from studies of similar drugs like duloxetine.[4][5] For instance, a sample size of 250 patients was calculated to have 90% power to detect a 20% difference in the reduction of IEF compared to placebo.[4][5]

Q4: What are the typical secondary endpoints evaluated in the study?

Secondary endpoints are included to assess other aspects of treatment efficacy and impact on quality of life. Common secondary endpoints include:

  • The proportion of patients with a 50% or greater reduction in mean SUIEF.[1][6]

  • Changes in the total incontinence episode frequency.[1]

  • Changes in incontinence amount, often measured by a 24-hour pad weight test.[2]

  • Improvements in health-related quality of life, assessed using questionnaires like the Incontinence Quality of Life (I-QOL) score.[1][2]

  • Patient Global Impression of Improvement (PGI-I) scores.[2][4]

Q5: Which analysis sets are defined in the statistical plan?

The statistical analysis plan typically defines several analysis sets:

  • Full Analysis Set (FAS): Includes all randomized patients who have received at least one dose of the study drug. It is the primary set for most efficacy analyses, following the intention-to-treat (ITT) principle.[7]

  • Per-Protocol Set (PPS): A subset of the FAS, excluding patients with major protocol violations. The primary endpoint is often analyzed in the PPS.[1][5]

  • Safety Analysis Set: Includes all patients who received at least one dose of the study medication and is used for all safety assessments.[5]

Q6: What is the primary statistical method used for the primary endpoint analysis?

The primary analysis is typically conducted using an Analysis of Covariance (ANCOVA).[2] The model evaluates the difference between the this compound and placebo groups for the percent change in SUIEF, adjusting for baseline values and stratification factors.[2][8]

Q7: How are patient populations stratified during randomization?

Randomization is often stratified to ensure a balanced distribution of key prognostic factors across treatment groups.[7] For this compound studies, stratification factors have included the baseline mean SUIEF (e.g., <2 or ≥2 episodes per 24 hours) and age (e.g., <60 or ≥60 years).[2]

Troubleshooting Guides

Issue: How should missing data for the primary endpoint be handled in the analysis?

  • Guideline: Preventing missing data is the most effective strategy.[9] However, once missing data occurs, it must be handled appropriately to avoid introducing bias and reducing statistical power.[10] The statistical analysis plan must prespecify the methods for handling missing data.[10]

  • Recommended Approach: For longitudinal data like SUIEF measured over several weeks, a Mixed-effect Model for Repeated Measures (MMRM) is a sophisticated and recommended method.[4] This approach uses all available data for a patient and does not directly impute missing values, assuming the data is Missing at Random (MAR).[11]

  • Alternative Methods: Other methods include multiple imputation, which creates several complete datasets by imputing missing values and pooling the results.[9][12] Simpler methods like Last Observation Carried Forward (LOCF) are generally discouraged as a primary analysis method in confirmatory trials due to their potential for bias.[12]

Issue: A subgroup analysis shows a more pronounced treatment effect. How is this addressed?

  • Observation: In this compound trials, the treatment effect was more clearly confirmed in patients with a higher baseline frequency of SUI (≥2 episodes daily) and in patients aged 60 years or older.[5][13][14]

  • Analytical Strategy:

    • Prespecification: All subgroup analyses of interest should be prespecified in the statistical analysis plan to avoid data-driven findings.

    • Primary Confirmation: The primary efficacy analysis is always performed on the entire study population (e.g., the Per-Protocol Set or Full Analysis Set).[1][5]

    • Subgroup Evaluation: The prespecified subgroup analyses are performed to assess the consistency of the treatment effect across different patient populations.[15] These are generally considered exploratory.

    • Interpretation: Findings from subgroup analyses, such as the greater benefit seen in more severe SUI cases, are used to better understand the drug's profile and to inform potential future studies or labeling, but they do not replace the primary analysis results.[6]

Data Presentation

Table 1: Example - Baseline Demographics and Clinical Characteristics (Full Analysis Set)
CharacteristicThis compound (N=116)Placebo (N=115)Total (N=231)
Age (years)
Mean (SD)54.2 (8.5)53.8 (9.1)54.0 (8.8)
Median (Range)54.0 (35-74)55.0 (29-73)54.0 (29-74)
SUI Episodes / 24h (Baseline)
Mean (SD)3.1 (2.5)3.2 (2.8)3.1 (2.6)
Median (Range)2.4 (1.0-15.0)2.3 (1.0-18.0)2.4 (1.0-18.0)
SUI Type
Pure SUI, n (%)105 (90.5%)104 (90.4%)209 (90.5%)
Mixed SUI, n (%)11 (9.5%)11 (9.6%)22 (9.5%)

Data is illustrative and based on published trial demographics.[1][13]

Table 2: Example - Analysis of Primary and Key Secondary Efficacy Endpoints (at Week 12)
EndpointThis compound (N=116)Placebo (N=115)LS Mean Difference (95% CI)P-value
Primary: % Change in SUIEF (PPS) -57.7%-46.9%-10.8% (-20.9 to -0.7)0.036
Secondary: ≥50% Reduction in SUIEF (FAS), n (%) 75 (64.7%)61 (53.0%)->0.05
Secondary: Change in I-QOL Score (FAS) +11.1+9.9->0.05

PPS: Per-Protocol Set; FAS: Full Analysis Set; LS Mean: Least Squares Mean; CI: Confidence Interval. Data from published Phase 2 results.[1][6][16]

Experimental Protocols

Protocol: Determination of Primary Efficacy Endpoint

Objective: To quantify the percent change in the mean Stress Urinary Incontinence Episode Frequency (SUIEF) per 24 hours from baseline to the final study visit (Week 12).

Methodology:

  • Data Collection: Each patient completes a bladder diary for 7 consecutive days during the baseline period and again prior to the Week 12 visit.

  • Episode Recording: Patients record each instance of involuntary urine leakage associated with physical exertion, sneezing, or coughing.

  • Calculation of Mean SUIEF:

    • For both the baseline and Week 12 periods, sum the total number of SUI episodes recorded over the 7-day period.

    • Divide the total sum by 7 to calculate the mean number of episodes per 24 hours.

  • Calculation of Percent Change from Baseline:

    • Use the following formula for each patient: Percent Change = [(Mean SUIEF at Week 12 - Mean SUIEF at Baseline) / Mean SUIEF at Baseline] * 100

  • Statistical Analysis: The calculated percent change value for each patient is used as the dependent variable in the primary ANCOVA model.

Mandatory Visualization

G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Screen Patient Screening InformedConsent Informed Consent Screen->InformedConsent Baseline Baseline Assessment (Bladder Diary) InformedConsent->Baseline Randomize Randomization Baseline->Randomize Dose_TAS303 Administer this compound Randomize->Dose_TAS303 Arm A Dose_Placebo Administer Placebo Randomize->Dose_Placebo Arm B Visits Follow-up Visits (Weeks 4, 8) Dose_TAS303->Visits Dose_Placebo->Visits EndVisit End of Treatment (Week 12 Assessment) Visits->EndVisit Lock Database Lock EndVisit->Lock Analysis Statistical Analysis (per SAP) Lock->Analysis Report Clinical Study Report Analysis->Report

Caption: High-level workflow of a this compound randomized controlled trial.

G Start Define Analysis Sets (FAS, PPS, Safety) Primary Primary Efficacy Analysis (% Change in SUIEF on PPS) ANCOVA Model Start->Primary PrimaryDecision Statistically Significant? Primary->PrimaryDecision Secondary Analyze Key Secondary Endpoints (e.g., ≥50% Responders, I-QOL) PrimaryDecision->Secondary Yes PrimaryDecision->Secondary No Subgroup Perform Prespecified Subgroup Analyses (Age, Baseline Severity) Secondary->Subgroup Safety Analyze Safety Set (Adverse Events) Subgroup->Safety Conclusion Draw Conclusions on Efficacy and Safety Safety->Conclusion

Caption: Logical flow of the statistical analysis for a this compound study.

G TAS303 This compound NET Norepinephrine Transporter (NET) in Urethra TAS303->NET Inhibits NE Increased Norepinephrine (NE) in Synapse NET->NE Leads to Alpha1 Stimulation of α1-Adrenergic Receptors NE->Alpha1 Sphincter Increased Urethral Sphincter Contraction Alpha1->Sphincter SUI Reduction in SUI Episodes Sphincter->SUI Results in

Caption: Simplified mechanism of action pathway for this compound in SUI.

References

Validation & Comparative

A Comparative Safety Analysis of TAS-303 and Duloxetine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the safety and tolerability of the novel selective norepinephrine (B1679862) reuptake inhibitor, TAS-303, in comparison to the established serotonin-norepinephrine reuptake inhibitor, duloxetine (B1670986), for the treatment of stress urinary incontinence (SUI).

This guide provides a comprehensive comparison of the safety profiles of this compound and duloxetine, drawing upon data from preclinical studies and clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two therapeutic agents.

Executive Summary

This compound, a highly selective norepinephrine reuptake inhibitor (NRI), has demonstrated a favorable safety and tolerability profile in recent clinical trials for stress urinary incontinence (SUI). Notably, the incidence of adverse events with this compound has been comparable to placebo, with a marked absence of nervous system or gastrointestinal-related side effects commonly associated with duloxetine. Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), while effective for SUI and other conditions, is associated with a higher incidence of adverse events, particularly nausea, dry mouth, fatigue, and constipation, often leading to higher discontinuation rates in clinical trials.

Mechanism of Action and Selectivity

The differing safety profiles of this compound and duloxetine can be largely attributed to their distinct mechanisms of action and receptor selectivity.

This compound is a highly selective norepinephrine reuptake inhibitor. Preclinical studies have shown that it potently and selectively inhibits the norepinephrine transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT) and other neurotransmitter receptors. This targeted action on norepinephrine in the peripheral nervous system is believed to enhance urethral sphincter tone and contractility without significantly impacting the central nervous system.[1][2][3]

Duloxetine is a dual serotonin and norepinephrine reuptake inhibitor. It inhibits both SERT and NET, leading to increased levels of both neurotransmitters in the synaptic cleft. This dual action contributes to its therapeutic effects but is also associated with a broader range of side effects, including those related to the central nervous system.

cluster_TAS303 This compound Signaling Pathway cluster_Duloxetine Duloxetine Signaling Pathway This compound This compound NET NET This compound->NET inhibits Norepinephrine Norepinephrine NET->Norepinephrine reuptake Urethral Sphincter Urethral Sphincter Norepinephrine->Urethral Sphincter activates Duloxetine Duloxetine NET_D NET Duloxetine->NET_D inhibits SERT_D SERT Duloxetine->SERT_D inhibits Norepinephrine_D Norepinephrine NET_D->Norepinephrine_D reuptake Serotonin_D Serotonin SERT_D->Serotonin_D reuptake Urethral_Sphincter_D Urethral Sphincter Norepinephrine_D->Urethral_Sphincter_D activates CNS_D Central Nervous System Serotonin_D->CNS_D modulates

Figure 1: Simplified signaling pathways of this compound and duloxetine.

Comparative Safety Data from Clinical Trials

Direct head-to-head clinical trials comparing the safety of this compound and duloxetine are not yet available. Therefore, this comparison is based on data from placebo-controlled trials for each drug in the context of SUI.

This compound Safety Profile

Data from the Phase 2, randomized, double-blind, placebo-controlled trial of this compound (NCT04512053) in female patients with SUI provide the most comprehensive safety information to date.[4][5][6][7]

Table 1: Adverse Events in the this compound Phase 2 Trial (NCT04512053) [4][8]

Adverse Event CategoryThis compound (18 mg) (n=116)Placebo (n=115)
Any Adverse Event 29.3%29.6%
Mild Adverse Events Reported as the majority of AEsReported as the majority of AEs
Moderate Adverse Events ReportedReported
Severe Adverse Events 00
Serious Adverse Events 00
Discontinuation due to AEs 00
Nervous System-related AEs Not ReportedNot Reported
Gastrointestinal-related AEs Not ReportedNot Reported

Key findings from the this compound Phase 2 trial include:

  • The overall incidence of adverse events was nearly identical between the this compound and placebo groups.[4]

  • All reported adverse events were mild to moderate in severity.[5]

  • There were no serious adverse events, and no patients discontinued (B1498344) the study due to adverse events.[5]

  • Crucially, no nervous system- or gastrointestinal-related adverse drug reactions, such as nausea or vomiting, were reported in the this compound group.[5][8][9]

Duloxetine Safety Profile

The safety of duloxetine for the treatment of SUI has been evaluated in multiple clinical trials. A pooled analysis of four placebo-controlled trials provides a robust overview of its adverse event profile.[10][11]

Table 2: Common Treatment-Emergent Adverse Events with Duloxetine in SUI Trials (Pooled Data) [10][11]

Adverse EventDuloxetine (n=10,326)Placebo (n=7,496)
Nausea 23.4%7.2%
Dry Mouth 13.1% (women)N/A
Fatigue 9.4% (women)N/A
Constipation >5%<5%
Insomnia >5%<5%
Dizziness >5%<5%
Somnolence >5%<5%
Hyperhidrosis (Increased Sweating) >5%<5%
Diarrhea >5%<5%

Key findings from pooled analyses of duloxetine trials for SUI include:

  • The overall rate of treatment-emergent adverse events (TEAEs) was significantly higher for duloxetine (72.4%) compared to placebo (57.2%).[10]

  • Nausea was the most frequently reported adverse event and a common reason for discontinuation.[12][13][14]

  • Discontinuation rates due to adverse events were significantly higher in patients receiving duloxetine compared to placebo.[13][14][15]

Experimental Protocols

This compound Preclinical Selectivity Assessment: Radioligand Binding Assay

The selectivity of this compound for the norepinephrine transporter was determined using radioligand binding assays.[2][3]

  • Objective: To assess the binding affinity of this compound to human norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine (B1211576) transporter (DAT).

  • Methodology:

    • Membrane preparations from cells expressing recombinant human NET, SERT, or DAT were used.

    • The membranes were incubated with a specific radioligand for each transporter (e.g., [³H]nisoxetine for NET, [³H]citalopram for SERT, and [³H]WIN 35,428 for DAT) in the presence of varying concentrations of this compound.

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The amount of radioactivity bound to the membranes was quantified using liquid scintillation counting.

    • The concentration of this compound that inhibited 50% of the specific radioligand binding (IC₅₀) was calculated to determine its binding affinity for each transporter.

Start Start Cell_Membranes Prepare cell membranes expressing NET, SERT, or DAT Start->Cell_Membranes Incubation Incubate membranes with radioligand and varying concentrations of this compound Cell_Membranes->Incubation Filtration Separate bound and free radioligand via rapid filtration Incubation->Filtration Quantification Quantify bound radioactivity using scintillation counting Filtration->Quantification Calculation Calculate IC50 values to determine binding affinity Quantification->Calculation End End Calculation->End

Figure 2: Experimental workflow for radioligand binding assay.
Clinical Trial Safety Assessment Methodology (General)

The safety of both this compound and duloxetine in clinical trials was assessed through a comprehensive and standardized methodology.

  • Objective: To monitor and evaluate the safety and tolerability of the investigational drug compared to placebo.

  • Methodology:

    • Adverse Event (AE) Monitoring: All adverse events, regardless of their perceived relationship to the study drug, were recorded at each study visit. AEs were classified by severity (mild, moderate, severe) and seriousness (serious or non-serious).

    • Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at baseline and at regular intervals throughout the study.

    • Laboratory Tests: Blood and urine samples were collected at specified time points to monitor hematology, clinical chemistry, and urinalysis parameters.

    • Electrocardiograms (ECGs): ECGs were performed to assess cardiac function and detect any potential drug-induced cardiac effects.

    • Physical Examinations: Comprehensive physical examinations were conducted at the beginning and end of the study.

    • Discontinuation Monitoring: The reasons for any patient discontinuing the trial were documented, with a specific focus on discontinuations due to adverse events.

Patient_Enrollment Patient Enrollment (Informed Consent) Baseline_Assessment Baseline Safety Assessment (Vital Signs, Labs, ECG, Physical Exam) Patient_Enrollment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Investigational Drug (this compound or Duloxetine) Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Ongoing_Monitoring Ongoing Safety Monitoring (AEs, Vitals, Labs, ECGs) Treatment_Group->Ongoing_Monitoring Placebo_Group->Ongoing_Monitoring End_of_Study_Assessment End-of-Study Assessment (Final Safety Evaluation) Ongoing_Monitoring->End_of_Study_Assessment Data_Analysis Statistical Analysis of Safety Data End_of_Study_Assessment->Data_Analysis

Figure 3: General workflow for safety assessment in clinical trials.

Discussion and Conclusion

The available data strongly suggest that this compound has a more favorable safety and tolerability profile compared to duloxetine for the treatment of SUI. The high selectivity of this compound for the norepinephrine transporter appears to translate into a clinical advantage, minimizing the central nervous system and gastrointestinal side effects that are common with the dual-acting agent, duloxetine.[1][9]

The comparable incidence of adverse events between this compound and placebo in the Phase 2 trial is a significant finding, suggesting that this compound is a well-tolerated treatment option.[4][5] In contrast, the higher rates of adverse events and discontinuations associated with duloxetine present a notable clinical challenge.[13][14]

References

Head-to-Head Clinical Trial of TAS-303 vs. Other SUI Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug TAS-303 with other prevalent treatments for Stress Urinary Incontinence (SUI), including the pharmacological agent duloxetine (B1670986), pelvic floor muscle training (PFMT), and mid-urethral sling (MUS) surgery. The information is compiled from publicly available clinical trial data and research publications to offer an objective overview for scientific and drug development professionals.

Executive Summary

Stress Urinary Incontinence is a common condition characterized by involuntary urine leakage during physical exertion.[1] While several treatment modalities exist, there is an ongoing need for effective and well-tolerated therapeutic options. This compound, a novel selective norepinephrine (B1679862) reuptake inhibitor, has emerged as a promising candidate. Preclinical studies have indicated its potential to enhance urethral sphincter contractility with minimal central nervous system side effects.[2][3] This guide presents available clinical data for this compound and compares its performance metrics with established SUI treatments.

Quantitative Data Comparison

The following tables summarize the efficacy and safety data from clinical trials of this compound and other SUI treatments. It is important to note that direct head-to-head trials are limited, and much of the comparison is based on data from separate placebo-controlled studies.

Table 1: Efficacy of this compound vs. Other SUI Treatments

TreatmentPrimary Efficacy EndpointResultCitation(s)
This compound (18 mg/day) Percent change in mean SUI episode frequency per 24 hours from baseline at week 12-57.7% (vs. -46.9% for placebo)[4]
Duloxetine (80 mg/day) Median decrease in incontinence episode frequencyApproximately 50% (vs. placebo)[5]
Pelvic Floor Muscle Training (PFMT) Patient-reported improvement or cureHigher likelihood of improvement or cure compared to no treatment[6]
Mid-Urethral Sling (MUS) Surgery Subjective cure rates (up to 1 year)62% to 98%[7]

Table 2: Safety and Tolerability of this compound vs. Other SUI Treatments

TreatmentCommon Adverse EventsDiscontinuation Rate due to Adverse EventsCitation(s)
This compound (18 mg/day) Mild to moderate; no serious drug-related adverse events reported.Not reported to be significantly different from placebo.[4]
Duloxetine (80 mg/day) Nausea, headache, dizziness, fatigue.Significantly higher than placebo.[5][8]
Pelvic Floor Muscle Training (PFMT) Generally considered safe with no significant adverse events.Not applicable.[6]
Mid-Urethral Sling (MUS) Surgery) Bladder perforation, groin pain, voiding dysfunction, mesh erosion.Varies depending on complication severity.[7]

Experimental Protocols

This compound Phase II Clinical Trial (NCT04512053) Methodology
  • Study Design: A Phase 2, randomized, double-blind, placebo-controlled study.

  • Participants: Female patients with a diagnosis of SUI.

  • Intervention: Oral administration of this compound (dosages varied in early phase II, with 18mg used in the later study) or placebo, once daily for a specified duration (e.g., 8 or 12 weeks).[4]

  • Primary Endpoint: The primary efficacy endpoint was the percent change from baseline in the mean number of incontinence episodes per 24 hours.

  • Secondary Endpoints: Included assessments of the severity of SUI, quality of life questionnaires, and safety and tolerability profiles.

  • Data Collection: Patients typically maintained a diary to record incontinence episodes. Standardized questionnaires were used to assess quality of life and global impression of improvement. Safety was monitored through the recording of adverse events, laboratory tests, and vital signs.

Duloxetine Clinical Trial Methodology (General Protocol)
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Participants: Women with SUI.

  • Intervention: Oral administration of duloxetine (commonly 80 mg/day, often split into two doses) or placebo for a period of around 12 weeks.[8]

  • Primary Endpoint: The primary outcome measure was usually the percentage reduction in incontinence episode frequency (IEF).

  • Secondary Endpoints: Often included changes in quality of life scores (e.g., Incontinence Quality of Life questionnaire), patient's global impression of improvement, and safety assessments.

  • Data Collection: Similar to the this compound trials, data was collected through patient diaries, validated questionnaires, and monitoring of adverse events.[5]

Pelvic Floor Muscle Training (PFMT) Clinical Trial Methodology
  • Study Design: Randomized controlled trials comparing PFMT to a control group (no treatment, sham treatment, or other interventions).

  • Participants: Individuals with SUI.

  • Intervention: A structured program of pelvic floor muscle exercises. The protocol typically specifies the frequency, intensity, and duration of the exercises. The training was often supervised by a physical therapist and could include techniques like verbal cues, digital palpation, and biofeedback.[6][9][10][11]

  • Primary Endpoint: The primary outcome was often a change in the number of incontinence episodes, pad test results, or patient-reported improvement or cure.

  • Secondary Endpoints: Included assessments of pelvic floor muscle strength, quality of life, and patient satisfaction.

  • Data Collection: Data was collected through bladder diaries, pad tests, validated questionnaires, and objective measures of pelvic floor muscle function.[9]

Mid-Urethral Sling (MUS) Surgical Protocol
  • Procedure: A minimally invasive surgical procedure involving the placement of a synthetic mesh sling to support the urethra.[12]

  • Anesthesia: Can be performed under local, regional, or general anesthesia.[12]

  • Surgical Steps:

    • A small incision is made in the vagina.

    • The sling is passed on either side of the urethra and anchored in the surrounding tissues. There are two main approaches: retropubic (behind the pubic bone) and transobturator (through the obturator foramen).[7][13]

    • The tension of the sling is adjusted to provide support to the urethra without causing obstruction.[13]

    • The incisions are closed.

  • Post-operative Care: Typically involves a short hospital stay and a period of recovery with restrictions on strenuous activity.[14]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

TAS303_Mechanism NE Norepinephrine NET Norepinephrine Transporter NE->NET Reuptake AdrenergicReceptor α1-Adrenergic Receptor NE->AdrenergicReceptor Contraction Increased Urethral Sphincter Contraction AdrenergicReceptor->Contraction Stimulates PresynapticNeuron UrethralMuscle TAS303 This compound TAS303->NET Inhibits Closure Improved Urethral Closure Contraction->Closure

Caption: this compound inhibits norepinephrine reuptake, increasing its concentration and enhancing urethral contraction.

This compound Clinical Trial Workflow

TAS303_Clinical_Trial cluster_screening Screening Phase cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Randomization Randomization (1:1) InformedConsent->Randomization TAS303_Arm This compound (18 mg/day) Randomization->TAS303_Arm Placebo_Arm Placebo Randomization->Placebo_Arm DataCollection Data Collection (Diaries, Questionnaires, AEs) TAS303_Arm->DataCollection Placebo_Arm->DataCollection Analysis Efficacy & Safety Analysis DataCollection->Analysis

Caption: Workflow of the this compound Phase II randomized, placebo-controlled clinical trial.

Mid-Urethral Sling Surgical Workflow

MUS_Workflow PreOp Pre-operative Assessment Anesthesia Anesthesia Administration PreOp->Anesthesia Incision Vaginal Incision Anesthesia->Incision SlingPlacement Sling Placement (Retropubic or Transobturator) Incision->SlingPlacement Tensioning Sling Tension Adjustment SlingPlacement->Tensioning Closure Incision Closure Tensioning->Closure PostOp Post-operative Care & Recovery Closure->PostOp

Caption: A simplified workflow of the mid-urethral sling surgical procedure for SUI.

References

Validating the Mechanism of Action of TAS-303 in Human Tissue: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of TAS-303 and its primary alternative, duloxetine, for the treatment of stress urinary incontinence (SUI). The information presented is based on available preclinical and clinical data to validate the mechanism of action of this compound in human tissue.

Mechanism of Action: this compound

This compound is a highly selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] Its mechanism of action in treating SUI is centered on increasing the concentration of norepinephrine in the synaptic cleft of the urethral sphincter. This leads to enhanced stimulation of α1 adrenergic receptors, which are abundant in the smooth muscle of the proximal urethra.[3] The activation of these receptors results in increased urethral closure pressure, thereby reducing the incidence of involuntary urine leakage during physical exertion.[3][4] Unlike duloxetine, this compound has minimal effects on serotonin (B10506) reuptake, which is associated with a more favorable side-effect profile, particularly concerning central nervous system (CNS) effects like nausea.[1][5]

Comparative Analysis with Duloxetine

Duloxetine is a serotonin and norepinephrine reuptake inhibitor (SNRI) that is approved for the treatment of SUI in some regions.[4] While it also enhances urethral closure pressure through norepinephrine reuptake inhibition, its concurrent inhibition of serotonin reuptake contributes to a higher incidence of adverse effects.[1][5]

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials involving this compound and comparative data for duloxetine.

Table 1: Efficacy of this compound in Phase II Clinical Trials

ParameterThis compound (18 mg)PlaceboStudy
Primary Endpoint
LS Mean % Change in SUI Episode Frequency (SUIEF) per 24h at Week 12-57.7%-46.9%Takahashi et al., 2024[6]
P-value vs. Placebo0.036-Takahashi et al., 2024[6]
Secondary Endpoints
Patients with ≥50% Reduction in SUIEF at Week 1264.7%53.0%Investigational medication shows encouraging efficacy in stress urinary incontinence, 2024[7]
Mean % Change in IEF per 24h at Week 8 (3mg dose)-34.73%-28.07%Efficacy and safety of the noradrenaline reuptake inhibitor, TAS‐303, in women with stress urinary incontinence, 2020[8]
Mean % Change in IEF per 24h at Week 8 (6mg dose)-35.41%-28.07%Efficacy and safety of the noradrenaline reuptake inhibitor, TAS‐303, in women with stress urinary incontinence, 2020[8]

IEF: Incontinence Episode Frequency; LS: Least Squares; SUI: Stress Urinary Incontinence; SUIEF: SUI Episode Frequency

Table 2: Safety and Tolerability of this compound (18 mg) vs. Placebo in a Phase II Trial

Adverse Event ProfileThis compound (18 mg)PlaceboStudy
Any Adverse Event29.3%29.6%Investigational medication shows encouraging efficacy in stress urinary incontinence, 2024[7]
Serious Adverse Events00Investigational medication shows encouraging efficacy in stress urinary incontinence, 2024[7]
Discontinuations due to AEs00Investigational medication shows encouraging efficacy in stress urinary incontinence, 2024[7]
Nervous System- or Gastrointestinal-Related AEsNot ReportedNot ReportedInvestigational medication shows encouraging efficacy in stress urinary incontinence, 2024[7]

Table 3: Comparative Efficacy and Safety with Duloxetine

FeatureThis compoundDuloxetine
Efficacy
Reduction in SUI EpisodesSignificant reduction in SUI episode frequency.[1][6]Approximately 50% reduction in incontinence episode frequency.[5]
Safety and Tolerability
CNS Side Effects (e.g., nausea)Minimal, due to high selectivity for norepinephrine reuptake.[1][5]Common, due to serotonin reuptake inhibition.[2][5]
Overall Adverse EventsComparable to placebo in Phase II trials.[7]Higher incidence of adverse events compared to placebo.[2]

Experimental Protocols

Phase II Clinical Trial for this compound Efficacy and Safety
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[6]

  • Participants: Japanese women diagnosed with stress urinary incontinence.[9]

  • Intervention: Patients were randomized to receive either 18 mg of this compound or a placebo orally once daily for 12 weeks.[6]

  • Primary Endpoint: The primary efficacy measure was the percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours (SUIEF).[6]

  • Secondary Endpoints: These included the proportion of patients with at least a 50% reduction in mean SUIEF, changes in the frequency of incontinence episodes, the amount of incontinence, and health-related quality of life.[6]

  • Safety Assessment: Safety was monitored through the recording of all adverse events, with a particular focus on nervous system and gastrointestinal-related side effects.[7]

Preclinical Assessment of Urethral Pressure
  • Model: In vivo studies in normal and vaginal distention rats.[4]

  • Methodology:

    • This compound was administered orally at varying doses (0.3, 1, and 3 mg/kg).[4]

    • Urethral pressure was measured to determine the basal urethral pressure and the leak point pressure.[4]

    • Plasma levels of norepinephrine, epinephrine, dopamine, and serotonin were measured to assess selectivity.[4]

  • Key Findings: this compound demonstrated a dose-dependent increase in basal urethral pressure and leak point pressure, with an efficacy comparable to duloxetine. It significantly increased plasma norepinephrine levels without affecting other monoamines.[4]

Visualizations

TAS303_Mechanism_of_Action cluster_synapse Synaptic Cleft TAS303 This compound NET Norepinephrine Transporter (NET) TAS303->NET Inhibits NE_synapse Norepinephrine (NE) NET->NE_synapse Reuptake Increased_NE Increased Synaptic NE AdrenergicReceptor α1 Adrenergic Receptor NE_synapse->AdrenergicReceptor Binds to Postsynaptic_Neuron Postsynaptic (Urethral Smooth Muscle) Presynaptic_Neuron Presynaptic Neuron Increased_Contraction Increased Urethral Sphincter Contraction Increased_NE->Increased_Contraction Results in

Caption: Mechanism of action of this compound in the urethral sphincter.

Experimental_Workflow cluster_screening Patient Screening & Randomization cluster_treatment Treatment Period (12 Weeks) cluster_assessment Efficacy & Safety Assessment cluster_analysis Data Analysis Screening Screening of Female SUI Patients Inclusion Inclusion Criteria Met Screening->Inclusion Randomization Randomization Inclusion->Randomization TAS303_Arm This compound (18 mg/day) Randomization->TAS303_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Primary Primary Endpoint: % Change in SUIEF TAS303_Arm->Primary Secondary Secondary Endpoints: Responder Rate, QoL TAS303_Arm->Secondary Safety Safety Monitoring: Adverse Events TAS303_Arm->Safety Placebo_Arm->Primary Placebo_Arm->Secondary Placebo_Arm->Safety Analysis Statistical Analysis Primary->Analysis Secondary->Analysis Safety->Analysis

Caption: Workflow of a Phase II clinical trial for this compound.

Logical_Comparison cluster_tas303 This compound cluster_duloxetine Duloxetine TAS_MoA Selective NRI TAS_CNS Minimal CNS Side Effects TAS_MoA->TAS_CNS leads to TAS_Efficacy Significant SUI Episode Reduction Comparison Comparison TAS_Safety Favorable Safety Profile (Placebo-like) Dul_MoA SNRI Dul_CNS CNS Side Effects (e.g., Nausea) Dul_MoA->Dul_CNS leads to Dul_Efficacy Effective in Reducing SUI Episodes Dul_Safety Higher Incidence of Adverse Events Comparison->TAS_MoA Selectivity Comparison->Dul_MoA Selectivity

Caption: Logical comparison of this compound and Duloxetine.

References

Assessing TAS-303 Treatment Response in Stress Urinary Incontinence: A Comparative Guide to Potential Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAS-303 is an investigational, highly selective norepinephrine (B1679862) reuptake inhibitor under development for the treatment of stress urinary incontinence (SUI). Its mechanism of action focuses on enhancing urethral sphincter tone to prevent involuntary urine leakage. As with any novel therapeutic, the identification and validation of sensitive and specific biomarkers are crucial for accelerating clinical development and personalizing patient management. This guide provides a comparative overview of potential biomarkers for assessing the treatment response to this compound in SUI, with supporting data and detailed experimental protocols.

Pharmacodynamic Biomarkers: Directly Measuring this compound's Effect

Given that this compound selectively inhibits norepinephrine reuptake, the most direct biomarkers to assess its pharmacological activity are urinary levels of norepinephrine and its primary metabolite, normetanephrine (B1208972). An effective norepinephrine reuptake inhibitor would be expected to increase the synaptic availability of norepinephrine, which may lead to changes in its systemic levels and subsequent urinary excretion of the parent catecholamine and its metabolites.

Quantitative Data Summary: Pharmacodynamic Biomarkers
BiomarkerMatrixTypical AssayKey Performance CharacteristicsRelevance to this compound
Norepinephrine UrineELISAMeasures direct levels of the neurotransmitter.Directly reflects the primary target engagement of this compound.
Normetanephrine UrineELISAAs a metabolite, may provide a more stable measure of norepinephrine turnover.Can indicate the physiological consequence of norepinephrine reuptake inhibition.
Experimental Protocol: Quantification of Urinary Norepinephrine and Normetanephrine by ELISA

This protocol provides a general framework for the enzyme-linked immunosorbent assay (ELISA) for urinary norepinephrine and normetanephrine. Specific details may vary based on the commercial kit used.

1. Sample Collection and Preparation:

  • Collect a 24-hour urine sample in a container with a preservative, such as hydrochloric acid, to prevent catecholamine degradation.

  • Measure and record the total volume of the 24-hour collection.

  • Centrifuge an aliquot of the urine sample to remove any particulate matter.

  • Store the clarified urine at -20°C or below until analysis.

  • Prior to the assay, thaw the samples and bring them to room temperature.

2. Assay Procedure (General Steps):

  • Extraction: Utilize an affinity gel-based extraction method, often provided in commercial kits, to isolate catecholamines from the urine matrix. This step is crucial for removing interfering substances.

  • Acylation: Acylate the extracted norepinephrine and normetanephrine to their N-acyl derivatives. This chemical modification is often required for the specific antibodies used in the ELISA.

  • Enzymatic Conversion (for Normetanephrine): For normetanephrine measurement, an enzymatic conversion step is typically required to transform N-acylnormetanephrine into a detectable derivative.

  • ELISA:

    • Add standards, controls, and prepared samples to the wells of a microtiter plate pre-coated with a capture antibody.

    • Add the detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP).

    • Incubate the plate to allow for the formation of the antibody-antigen complex.

    • Wash the plate to remove unbound reagents.

    • Add a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of norepinephrine or normetanephrine in the samples by interpolating their absorbance values on the standard curve.

    • Normalize the results to the 24-hour urine volume or urinary creatinine (B1669602) concentration to account for variations in urine output.

Extracellular Matrix Turnover Biomarkers: Assessing Urethral Support

The pathophysiology of SUI is closely linked to the integrity of the pelvic floor and urethral supporting structures, which are rich in extracellular matrix (ECM) proteins like collagen. Alterations in ECM turnover can reflect the underlying pathology and potentially the restorative effects of treatment. Urinary markers of collagen degradation can serve as non-invasive indicators of ECM remodeling.

Quantitative Data Summary: ECM Turnover Biomarkers
BiomarkerMatrixTypical AssayKey Performance CharacteristicsRelevance to this compound
C-terminal telopeptide of type I collagen (CTX-I) UrineELISAA specific marker for the degradation of mature type I collagen.May reflect changes in the structural support of the urethra in response to treatment.
N-terminal telopeptide of type I collagen (NTX-I) UrineELISAAnother specific marker of type I collagen degradation.Provides complementary information to CTX-I on ECM remodeling.
Experimental Protocol: Quantification of Urinary Type I Collagen Telopeptides (CTX-I/NTX-I) by ELISA

This protocol outlines the general steps for measuring urinary collagen degradation products using an ELISA.

1. Sample Collection and Preparation:

  • A first-morning void or a timed urine collection is typically used.

  • Centrifuge the urine sample to remove any sediment.

  • Store the supernatant at -20°C or below until the assay is performed.

2. Assay Procedure (General Steps):

  • Plate Preparation: Use a microtiter plate pre-coated with a monoclonal antibody specific for the target telopeptide.

  • Sample Incubation: Add standards, controls, and urine samples to the wells.

  • Competitive Reaction (for some formats) or Sandwich Formation:

    • In a competitive assay, a fixed amount of enzyme-labeled telopeptide is added to compete with the sample telopeptide for antibody binding.

    • In a sandwich assay, a second, enzyme-labeled detection antibody is added to bind to a different epitope on the captured telopeptide.

  • Incubation: Allow the plate to incubate at room temperature for a specified period.

  • Washing: Thoroughly wash the plate to remove unbound components.

  • Substrate Addition: Add a chromogenic substrate that will be converted by the enzyme to produce a colored product.

  • Reaction Termination: Stop the enzyme-substrate reaction by adding a stop solution.

  • Reading: Measure the optical density at the appropriate wavelength using a microplate reader.

  • Calculation: Calculate the concentration of the telopeptide in the samples based on the standard curve. Results are often normalized to urinary creatinine concentration.

Neurotrophic and Inflammatory Biomarkers: Insights into Neural and Tissue Health

Neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) play roles in neuronal health and plasticity, which can be relevant to the neural control of the urethral sphincter.[1][2] Serotonin and noradrenaline reuptake inhibitors, a class of drugs that includes this compound, have been shown to enhance BDNF levels.[2] Inflammatory cytokines may also be involved in the tissue-level changes associated with SUI.

Quantitative Data Summary: Neurotrophic and Inflammatory Biomarkers
BiomarkerMatrixTypical AssayKey Performance CharacteristicsRelevance to this compound & Alternatives
Brain-Derived Neurotrophic Factor (BDNF) Serum, UrineELISALevels may reflect neuronal plasticity and response to treatment.Potentially modulated by norepinephrine reuptake inhibition.
Nerve Growth Factor (NGF) UrineELISAElevated levels have been associated with lower urinary tract symptoms.May indicate changes in sensory nerve activity.
Interleukin-6 (IL-6) SerumELISAA pro-inflammatory cytokine.May be altered in response to treatments affecting tissue inflammation.
Tumor Necrosis Factor-alpha (TNF-α) SerumELISAAnother key pro-inflammatory cytokine.Changes may reflect modulation of inflammatory pathways.
Experimental Protocol: Quantification of Serum/Urinary BDNF, NGF, and Cytokines by ELISA

This protocol provides a general outline for the ELISA of protein biomarkers in serum or urine.

1. Sample Collection and Preparation:

  • Serum: Collect whole blood in a serum separator tube. Allow the blood to clot at room temperature, then centrifuge to separate the serum.

  • Urine: Collect a mid-stream urine sample. Centrifuge to remove debris.

  • Store all samples at -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. Assay Procedure (General Sandwich ELISA Steps):

  • Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (BDNF, NGF, IL-6, etc.).

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Sample and Standard Incubation: Add standards, controls, and samples to the wells and incubate to allow the analyte to bind to the capture antibody.

  • Washing: Wash the plate to remove unbound substances.

  • Detection Antibody Incubation: Add a biotinylated detection antibody that binds to a different epitope on the target analyte.

  • Washing: Wash the plate again.

  • Enzyme Conjugate Incubation: Add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP) which binds to the biotinylated detection antibody.

  • Washing: Perform a final wash to remove unbound enzyme conjugate.

  • Substrate Reaction: Add a chromogenic substrate and incubate in the dark to allow for color development.

  • Stopping the Reaction: Add a stop solution to terminate the reaction.

  • Data Acquisition and Analysis: Measure the absorbance at the appropriate wavelength and calculate the analyte concentrations from the standard curve. For urinary biomarkers, normalization to creatinine is recommended.

Visualizing the Pathways and Processes

Signaling Pathway of this compound

TAS303_Pathway TAS303 This compound NET Norepinephrine Transporter (NET) TAS303->NET SynapticCleft Synaptic Cleft NET->SynapticCleft Reuptake of NE NE Norepinephrine Alpha1Receptor α1-Adrenergic Receptor NE->Alpha1Receptor Binds to PostsynapticNeuron Postsynaptic Neuron (Urethral Sphincter Innervation) SphincterContraction Increased Urethral Sphincter Contraction Alpha1Receptor->SphincterContraction Activates

Caption: Mechanism of action of this compound in enhancing urethral sphincter contraction.

Experimental Workflow for Biomarker Assessment

Biomarker_Workflow PatientCohort SUI Patient Cohort Baseline Baseline Sample Collection (Urine, Serum) PatientCohort->Baseline Treatment This compound Treatment Baseline->Treatment ELISA Biomarker Quantification (ELISA) Baseline->ELISA FollowUp Follow-up Sample Collection Treatment->FollowUp FollowUp->ELISA DataAnalysis Data Analysis and Correlation with Clinical Outcomes ELISA->DataAnalysis

Caption: A typical experimental workflow for biomarker assessment in a clinical trial.

Logical Comparison of Biomarker Utility

Biomarker_Comparison cluster_TAS303 This compound Specific cluster_SUI SUI Pathophysiology cluster_General General/Alternative Treatments Pharmacodynamic Pharmacodynamic (Norepinephrine/ Normetanephrine) ECM ECM Turnover (CTX-I, NTX-I) Pharmacodynamic->ECM Direct Effect vs. Downstream Structural Changes Neurotrophic Neurotrophic Factors (BDNF, NGF) Pharmacodynamic->Neurotrophic Direct Effect vs. Neuronal Health Inflammatory Inflammatory Cytokines (IL-6, TNF-α) ECM->Inflammatory Structural vs. Inflammatory Response Neurotrophic->Inflammatory Neuronal vs. Inflammatory Response

Caption: A logical comparison of the different classes of potential biomarkers.

Conclusion

The assessment of this compound treatment response in SUI can be approached from multiple angles using a panel of biomarkers. Direct pharmacodynamic markers like urinary norepinephrine and normetanephrine offer a clear indication of target engagement. Biomarkers of ECM turnover and neurotrophic factors provide insights into the broader physiological effects on urethral support and neural function. For a comprehensive evaluation and comparison with alternative therapies, a multi-biomarker approach is recommended. The detailed protocols provided in this guide offer a starting point for the implementation of these assays in research and clinical trial settings. Further studies are warranted to validate the clinical utility of these biomarkers specifically for this compound.

References

A Comparative Meta-Analysis of Norepinephrine Reuptake Inhibitors for Stress Urinary Incontinence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the therapeutic landscape for Stress Urinary Incontinence (SUI), this guide provides a comprehensive meta-analysis of Norepinephrine (B1679862) Reuptake Inhibitors (NRIs). SUI, the involuntary leakage of urine during physical exertion, affects millions worldwide, significantly impacting quality of life.[1] While surgical options have high success rates, pharmacological interventions offer a less invasive alternative.[2] This analysis focuses on the efficacy and safety of NRIs, with a primary emphasis on duloxetine (B1670986), the most studied compound in this class for SUI. We also review emerging data on other NRIs such as TAS-303, reboxetine (B1679249), and atomoxetine (B1665822).

Efficacy of Norepinephrine Reuptake Inhibitors in SUI

The primary mechanism of action for NRIs in treating SUI is believed to be the enhancement of urethral rhabdosphincter activity through the potentiation of norepinephrine's effects in the central nervous system, specifically within Onuf's nucleus.[3] This leads to improved urethral closure pressure during the storage phase of micturition.

Table 1: Summary of Efficacy Data from Meta-Analyses of Duloxetine for SUI
Efficacy OutcomeResult95% Confidence Intervalp-valueCitations
Percentage Decrease in Incontinence Episode Frequency (IEF) 18.81%12.45 - 25.18<0.0001[2][4]
Percentage of IEF Responders (≥50% decrease in IEF) 52.5% (vs. 33.7% for placebo)1.46 - 1.66 (Relative Risk)<0.00001[5]
Percentage Decrease in Incontinence Pad Usage per Week 15.6%12.45 - 25.18<0.0001[2][4]
Increase in Mean Time Between Voids (minutes) 18.0213.64 - 22.4<0.0001[6]
Improvement in Incontinence Quality of Life (I-QOL) Score Significant improvement3.84 - 6.68 (Weighted Mean Difference)<0.00001[7]
Emerging Norepinephrine Reuptake Inhibitors

While duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the most researched, other selective NRIs are under investigation.

  • This compound: A phase II, double-blind, placebo-controlled trial of this selective NRI showed superior efficacy over placebo.[1][8] In a subgroup of patients, this compound at doses of 3 mg and 6 mg resulted in a significantly greater reduction in IEF per 24 hours compared to placebo at week 4.[8]

  • Reboxetine: A meta-analysis comparing reboxetine to SSRIs for major depressive disorder noted urinary hesitancy as a side effect, suggesting a potential impact on urinary function, though its efficacy for SUI has not been a primary focus of large-scale trials.[9]

  • Atomoxetine: Used primarily for ADHD, atomoxetine has been studied for nocturnal enuresis in children and has shown a significant increase in the number of dry nights per week compared to placebo.[10][11] However, urinary retention is a known side effect, indicating its influence on bladder control.[12]

Safety and Tolerability of Norepinephrine Reuptake Inhibitors

The adverse effect profile is a critical consideration in the clinical application of NRIs for SUI.

Table 2: Common Treatment-Emergent Adverse Events (TEAEs) and Discontinuation Rates for Duloxetine in SUI
Adverse Event/OutcomeDuloxetine GroupPlacebo GroupOdds Ratio (OR) / Relative Risk (RR)95% Confidence IntervalCitations
Overall TEAEs 62.7%45.3%--[5]
Nausea Most common---[7][13]
Dry Mouth Common---[5][13]
Constipation Common---[5][13]
Fatigue Common---[5][13]
Discontinuation due to Adverse Events ~1 in 8 patients-5.52 (OR)4.20 - 7.26[6][7]

It is noteworthy that while adverse effects are common with duloxetine, they are generally not reported as serious.[7] The primary reason for treatment discontinuation in clinical trials was related to side effects rather than a lack of efficacy.[2][4] A meta-analysis did not find any reported cases of suicidality, violence, or akathisia with duloxetine use for urinary incontinence.[4]

Experimental Protocols and Methodologies

The data presented in this guide are derived from rigorous, double-blind, randomized, placebo-controlled trials (RCTs) which form the basis of the cited meta-analyses.

General Experimental Workflow of Included RCTs:

  • Patient Recruitment: Women with SUI or stress-predominant mixed urinary incontinence were recruited based on inclusion criteria, often involving a minimum number of incontinence episodes per week documented in a patient diary.

  • Baseline Assessment: A baseline period of several weeks was typically used to establish the frequency of incontinence episodes (IEF) and pad usage through patient-completed diaries. Quality of life was also assessed using validated questionnaires like the Incontinence Quality of Life (I-QOL) instrument.

  • Randomization: Patients were randomly assigned to receive either a fixed or titrated dose of the NRI (e.g., duloxetine 40-80 mg/day) or a matching placebo.

  • Treatment Period: The treatment phase typically lasted for 8 to 12 weeks, during which patients continued to record data in their diaries.

  • Outcome Assessment: The primary efficacy endpoint was often the percentage change in IEF from baseline to the end of the treatment period. Secondary endpoints included the proportion of patients with a ≥50% reduction in IEF (IEF responders), changes in pad usage, and improvements in I-QOL scores.

  • Safety Monitoring: Adverse events were systematically recorded at each study visit.

Visualizing the Research Process and Mechanism of Action

To further clarify the methodologies and biological rationale discussed, the following diagrams are provided.

meta_analysis_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting define_question Define Research Question (e.g., Efficacy of NRIs for SUI) develop_protocol Develop Protocol & Search Strategy define_question->develop_protocol lit_search Conduct Literature Search (e.g., PubMed, Embase) develop_protocol->lit_search study_selection Study Selection (Inclusion/Exclusion Criteria) lit_search->study_selection data_extraction Data Extraction study_selection->data_extraction quality_assessment Assess Study Quality (e.g., Cochrane Risk of Bias) data_extraction->quality_assessment meta_analysis Perform Meta-Analysis quality_assessment->meta_analysis interpret_results Interpret Results & Draw Conclusions meta_analysis->interpret_results write_report Write Manuscript/Report interpret_results->write_report

Caption: Workflow of a systematic review and meta-analysis.

NRI_pathway cluster_cns Central Nervous System (Onuf's Nucleus) cluster_pns Periphery presynaptic Presynaptic Neuron synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft Release of Norepinephrine (NE) postsynaptic Pudendal Motor Neuron (Postsynaptic) sphincter Urethral Rhabdosphincter postsynaptic->sphincter Increased Pudendal Nerve Firing synaptic_cleft->postsynaptic NE binds to receptors NRI Norepinephrine Reuptake Inhibitor (e.g., Duloxetine) NE_transporter Norepinephrine Transporter NRI->NE_transporter Blocks NE_transporter->presynaptic NE Reuptake NE NE

Caption: Signaling pathway of NRIs in SUI treatment.

Conclusion

The available evidence from multiple meta-analyses strongly supports the efficacy of duloxetine in improving symptoms and quality of life for women with SUI.[4][5][7] The benefits, however, must be weighed against a notable incidence of adverse effects, which leads to a considerable discontinuation rate.[6][7] Emerging selective NRIs like this compound show promise and may offer a more favorable side-effect profile, though further large-scale phase III trials are required for confirmation.[1] For drug development professionals, the focus may lie in developing NRIs with greater selectivity and improved tolerability to enhance patient adherence and overall therapeutic success in the non-surgical management of SUI.

References

A Comparative Guide to TAS-303 and Surgical Interventions for Stress Urinary Incontinence: An Evaluation of Efficacy Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging pharmacological agent TAS-303 and established surgical interventions for the treatment of stress urinary incontinence (SUI). While direct long-term efficacy comparisons are not yet possible due to the early stage of this compound clinical development, this document summarizes the available data for each treatment modality to inform ongoing research and development in this therapeutic area. The information presented is based on preclinical and clinical trial data for this compound and long-term follow-up studies of surgical procedures.

This compound: A Novel Pharmacological Approach

This compound is an investigational, highly selective norepinephrine (B1679862) reuptake inhibitor. Its mechanism of action focuses on increasing norepinephrine levels in the synaptic clefts of the pudendal nerve, which in turn enhances the contractility of the urethral sphincter muscles, leading to improved urethral closing pressure.[1][2]

Signaling Pathway of this compound

TAS303_Pathway NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake AdrenergicReceptor α1-Adrenergic Receptor NE->AdrenergicReceptor TAS303 This compound TAS303->NET Inhibition MuscleContraction Muscle Contraction AdrenergicReceptor->MuscleContraction PresynapticNeuron

Mechanism of Action of this compound
Short-Term Efficacy of this compound (Phase II Clinical Trial)

The efficacy of this compound has been evaluated in a 12-week, randomized, double-blind, placebo-controlled Phase II study.[3][4][5]

EndpointThis compound (18 mg/day)Placebop-value
Primary Endpoint
Mean % reduction in SUI episodes/24h at 12 weeks57.7%46.9%0.036
Secondary Endpoints
Patients with ≥50% reduction in SUI episodes at 12 weeks64.7%53.0%NS
Change in Incontinence Quality of Life (I-QOL) score from baseline+10.2+8.0NS

NS: Not Statistically Significant

Experimental Protocol: Phase II Trial of this compound
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 231 female patients with stress urinary incontinence.

  • Intervention: Once-daily oral administration of this compound (18 mg) or placebo for 12 weeks.

  • Primary Endpoint: The percent change from baseline in the mean frequency of SUI episodes per 24 hours at week 12.

  • Secondary Endpoints: Included the proportion of patients with a 50% or greater reduction in SUI episode frequency and changes in health-related quality of life scores.[4]

Surgical Interventions for Stress Urinary Incontinence

Surgical interventions are well-established treatments for SUI, with extensive long-term data available. The most common procedures include mid-urethral slings (MUS) and Burch colposuspension.

Long-Term Efficacy of Mid-Urethral Slings (MUS)

Mid-urethral slings are considered the standard surgical treatment for SUI. Long-term follow-up studies have demonstrated their durability.

Follow-up DurationSubjective Cure RateObjective Cure RateReoperation for Recurrent SUI
5 Years 51% - 88%Not consistently reported3.5% - 9.8%
9-10 Years Not consistently reportedNot consistently reported4.5% - 14.5%
15 Years Not consistently reportedNot consistently reported17.9%
17 Years Patient satisfaction rate of 67.2%Not reportedLow re-operation rates

Data compiled from multiple studies with varying methodologies.

Long-Term Efficacy of Burch Colposuspension

Burch colposuspension is another surgical option for SUI, with long-term data available.

Follow-up DurationSubjective Cure RateObjective Cure Rate
5 Years 52% - 78%84% (surgical success)
5-10 Years 81.6% (cured)Not reported

Data compiled from multiple studies with varying methodologies.

Experimental Protocol: Typical Clinical Trial for SUI Surgery

SUI_Surgery_Trial_Workflow Start Patient Recruitment (SUI Diagnosis) Baseline Baseline Assessment - Questionnaires (e.g., I-QOL) - 24-hour Pad Test - Urodynamic Studies - Physical Exam (Stress Test) Start->Baseline Randomization Randomization Baseline->Randomization GroupA Surgical Intervention A (e.g., Mid-Urethral Sling) Randomization->GroupA GroupB Surgical Intervention B (e.g., Burch Colposuspension) Randomization->GroupB Surgery Surgical Procedure GroupA->Surgery GroupB->Surgery FollowUp Postoperative Follow-up (e.g., 6 weeks, 6 months, 1 year, 5 years, etc.) Surgery->FollowUp Outcomes Outcome Assessment - Subjective Cure (Patient Reported) - Objective Cure (Stress Test, Pad Test) - Complications - Quality of Life FollowUp->Outcomes Analysis Data Analysis Outcomes->Analysis

Workflow of a Surgical Intervention Trial for SUI
  • Study Design: Randomized controlled trials (RCTs) are the gold standard, though long-term data often comes from prospective or retrospective cohort studies.

  • Participants: Women with urodynamically confirmed SUI.

  • Interventions: Comparison of two or more surgical procedures (e.g., mid-urethral sling vs. Burch colposuspension).

  • Outcome Measures:

    • Subjective cure: Patient-reported absence of SUI symptoms, often assessed through validated questionnaires (e.g., International Consultation on Incontinence Questionnaire - ICIQ, Incontinence Quality of Life - I-QOL).

    • Objective cure: Negative provocative stress test (no urine leakage with coughing or Valsalva maneuver) and/or a negative 24-hour pad test.

    • Complications: Rates of adverse events such as mesh erosion, urinary retention, de novo urgency, and the need for reoperation.

  • Follow-up: Long-term studies involve follow-up at multiple time points, often extending to 5, 10, 15, or more years post-surgery.

Summary and Future Directions

Currently, a direct comparison of the long-term efficacy of this compound and surgical interventions for SUI is not feasible due to the lack of long-term data for this compound. The available evidence suggests that this compound is a promising oral medication with demonstrated short-term efficacy in reducing SUI episodes and a favorable safety profile.[3][4][5]

Surgical interventions, particularly mid-urethral slings, have established long-term efficacy, with a significant proportion of patients remaining continent for many years post-procedure. However, they are associated with potential surgical and long-term complications.

Future research, including long-term extension studies of the this compound clinical trials, is crucial to determine the durability of its therapeutic effect and its long-term safety profile. This will enable a more direct comparison with surgical options and help to define the role of this compound in the management of stress urinary incontinence. Researchers and clinicians eagerly await further data to understand if this compound can offer a durable, less invasive alternative to surgery for a broader population of women with SUI.

References

TAS-303 for Stress Urinary Incontinence: A Comparative Analysis of Clinical Efficacy and Potential Cost-Effectiveness

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An investigational selective noradrenaline reuptake inhibitor, TAS-303, has demonstrated promising efficacy and a favorable safety profile for the treatment of stress urinary incontinence (SUI) in women, according to recent phase 2 clinical trial data. While a formal cost-effectiveness analysis of this compound is not yet available, this guide provides a comprehensive comparison of its clinical performance against existing SUI treatments, offering valuable insights for researchers, scientists, and drug development professionals.

Clinical Efficacy of this compound

A phase 2, randomized, double-blind, placebo-controlled trial involving 231 women with SUI revealed that this compound significantly reduced the frequency of incontinence episodes.[1][2][3][4] The primary endpoint, the percent change from baseline in mean SUI episode frequency per 24 hours (SUIEF) at 12 weeks, showed a statistically significant improvement in the this compound group compared to placebo.

Key Efficacy Findings:

  • Patients receiving 18 mg of oral this compound once daily experienced a least squares mean percent change in SUIEF of -57.7%, compared to -46.9% in the placebo group.[1][3][4][5]

  • This represents a least squares mean difference of -10.8% (P = .036).[1][3]

  • A higher percentage of patients in the this compound arm (64.7%) experienced at least a 50% reduction in SUIEF at 12 weeks compared to the placebo arm (53.0%).[1][2]

  • The improvement in SUIEF was more pronounced in patients with two or more SUI episodes daily at baseline (59.3% vs 40.5%; P = .006) and in those with pure SUI (P = .014).[1][3]

While this compound also showed improvements in incontinence episode frequency, incontinence amount, and health-related quality of life, these differences did not reach statistical significance in the phase 2 trial.[1][4]

Comparative Landscape of SUI Treatments

Currently, treatment options for SUI range from conservative therapies to surgical interventions. The most common comparator in the pharmacological space is duloxetine (B1670986), a serotonin (B10506) and noradrenaline reuptake inhibitor approved for SUI in Europe but not in the US or Japan due to safety concerns.[1][2]

Treatment ModalityEfficacyAdverse Events
This compound -57.7% reduction in SUIEF.[1][4][5]All adverse events were mild or moderate, with no serious AEs or discontinuations due to AEs. No nervous system- or gastrointestinal-related AEs reported.[1][4]
Duloxetine Approximately 50% reduction in incontinence episode frequency.[3]Common, with 71% of participants reporting side effects in some studies.[3] Concerns about nausea and a slightly increased risk of suicide or violence in patients with major depression.[2]
Pelvic Floor Muscle Training (PFMT) Subjective cure rates can be greater than 35% to be considered cost-effective in some models.[6]Minimal to no adverse events.
Mid-urethral Slings (MUS) - Surgery High success rates, between 85-95%.[6]Potential for complications such as mesh erosion, urinary retention, and de novo urge incontinence.[7]

Mechanism of Action of this compound

This compound is a highly selective noradrenaline reuptake inhibitor (NRI).[2][3][8] It acts peripherally to increase noradrenaline levels, which is thought to enhance the contractility of the external urethral sphincter, thereby increasing urethral pressure and reducing urine leakage.[2][3][9] This selective action avoids the serotonergic effects associated with central nervous system-related side effects often seen with duloxetine.[3][8]

TAS303_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Urethral Sphincter Muscle Noradrenaline Noradrenaline NET Norepinephrine Transporter (NET) Noradrenaline->NET Reuptake Increased_Noradrenaline Increased Noradrenaline TAS303 This compound TAS303->NET Inhibits Adrenergic_Receptor α1 Adrenergic Receptor Increased_Noradrenaline->Adrenergic_Receptor Binds to Increased_Contraction Increased Sphincter Contraction Adrenergic_Receptor->Increased_Contraction Leads to

Mechanism of action of this compound in SUI.

Experimental Protocols

The efficacy and safety data for this compound are derived from a phase 2, randomized, double-blind, placebo-controlled study (NCT04512053).

  • Participants: 231 female patients with SUI were randomized 1:1 to receive either 18 mg of oral this compound once daily (n=116) or a placebo (n=115) for 12 weeks.[1][4]

  • Primary Endpoint: The primary outcome measure was the percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours (SUIEF) in the per-protocol set.[4]

  • Secondary Endpoints: These included the proportion of patients with a ≥50% reduction in mean SUIEF, changes in incontinence episode frequency and amount, and health-related quality of life.[4]

  • Safety Assessment: Adverse events were monitored throughout the study.[1][4]

Cost-Effectiveness Considerations

While a direct cost-effectiveness analysis of this compound is pending, a framework for such an analysis can be proposed. A decision tree model would be a suitable approach to compare the costs and outcomes of this compound with other SUI treatments.

Cost_Effectiveness_Workflow Define_Problem Define Problem: Initial Treatment of SUI Identify_Alternatives Identify Treatment Alternatives: This compound, PFMT, MUS, etc. Define_Problem->Identify_Alternatives Model_Structure Develop Decision Tree Model Identify_Alternatives->Model_Structure Input_Parameters Gather Input Parameters Model_Structure->Input_Parameters Clinical_Data Clinical Efficacy & Safety Data (from Trials) Input_Parameters->Clinical_Data Cost_Data Treatment & Complication Costs Input_Parameters->Cost_Data Utility_Data Quality of Life (QALYs) Input_Parameters->Utility_Data Analysis Perform Cost-Effectiveness Analysis (Calculate ICER) Input_Parameters->Analysis Sensitivity_Analysis Conduct Sensitivity Analysis Analysis->Sensitivity_Analysis Results Interpret Results & Draw Conclusions Sensitivity_Analysis->Results

Workflow for a cost-effectiveness analysis of SUI treatments.

Economic evaluations of other SUI treatments have shown that mid-urethral sling surgery can be a cost-effective strategy compared to conservative management, with an incremental cost-effectiveness ratio (ICER) of around $32,132 per quality-adjusted life year (QALY) in one study.[6] For a new pharmacological agent like this compound to be considered cost-effective, its associated costs would need to be justified by its clinical benefits, particularly its improved safety profile compared to duloxetine and its potential to delay or avoid the need for more invasive surgical procedures.

Future Directions

The promising results from the phase 2 trial warrant further investigation in larger, more diverse patient populations to confirm the long-term efficacy and safety of this compound.[2][3] Future research should also include head-to-head comparative trials against other SUI treatments and a formal economic analysis to determine the cost-effectiveness of this compound and its place in the SUI treatment paradigm.[3] The development of a safe and effective oral therapy for SUI remains a significant unmet need, and this compound represents a promising step forward in this area.[1]

References

Navigating Patient Preferences in Stress Urinary Incontinence (SUI) Therapy: A Comparative Analysis of the Investigational Drug TAS-303 and Existing Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide offers a comparative overview of TAS-303, an investigational selective noradrenaline reuptake inhibitor, against the current landscape of therapies for Stress Urinary Incontinence (SUI). While direct patient preference studies for this compound are not yet available due to its developmental stage, this document synthesizes available clinical data for this compound with findings from patient preference research on established SUI treatments. This analysis is intended for researchers, scientists, and drug development professionals to contextualize the potential patient-centric value of this compound.

Introduction to this compound and the SUI Treatment Spectrum

Stress Urinary Incontinence, the involuntary leakage of urine during physical exertion, coughing, or sneezing, is a prevalent condition affecting a significant number of women.[1] Treatment options range from conservative behavioral therapies and pelvic floor muscle training to pharmacological agents, medical devices, and surgical interventions.[2][3][4][5][6]

This compound is an emerging pharmacological option. As a selective noradrenaline reuptake inhibitor, it aims to increase urethral pressure to prevent leakage.[7][8] Clinical studies suggest it may offer a favorable safety profile, particularly concerning central nervous system side effects, when compared to other medications like duloxetine.[7][9][10]

Comparative Efficacy and Safety Data

To understand the potential positioning of this compound, it is crucial to examine its performance data alongside the attributes that patients prioritize in SUI therapies.

This compound Phase 2 Clinical Trial Data

A phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in women with SUI.[1][11][12] Key findings are summarized below.

EndpointThis compound (18 mg)PlaceboDifferencep-value
LS Mean % Change in SUI Episode Frequency (per 24h) at Week 12 -57.7%-46.9%-10.8%0.036
Patients with ≥50% Reduction in SUI Episode Frequency 64.7%53.0%11.7%N/A

Data sourced from a phase 2 clinical trial of this compound.[1][11] LS Mean: Least Squares Mean. SUI: Stress Urinary Incontinence.

Sub-group analyses suggest a greater benefit for patients with more severe SUI (two or more episodes per day) and those aged 60 years or older.[1][9][13] Importantly, the incidence of adverse events was comparable to placebo, with few discontinuations due to side effects.[10]

Key Drivers of Patient Preference in SUI Treatment

Discrete choice experiments and qualitative studies have identified several factors that are highly valued by patients when selecting an SUI treatment.[14][15][16][17]

AttributePatient PreferenceSupporting Evidence
Efficacy / Symptom Improvement High value placed on achieving significant improvement in urinary incontinence symptoms.Willingness to pay for "very much improved" symptoms is substantial.[14][15]
Avoidance of Adverse Events Strong preference for avoiding treatment complications.Negative values are attached to complications, indicating a desire to avoid them.[15][17]
Recovery Time Shorter recovery times are preferred, particularly for surgical options.Patients are willing to pay for each day of reduced recovery time.[14][15]
Impact on Daily Activities High value placed on treatments that reduce the need to avoid daily activities.Willingness to pay increases with the frequency of having to avoid activities.[15][17]
Type of Anesthesia For surgical procedures, general anesthesia was preferred over local.Preference was particularly strong among those who had previously experienced general anesthesia.[14][15]

Methodologies and Experimental Protocols

Understanding the design of the studies that generate these data is critical for their interpretation.

This compound Phase 2 Study Protocol

The efficacy and safety of this compound were evaluated in a multicenter, randomized, placebo-controlled, double-blind study.

  • Participants : 231 female patients with a diagnosis of SUI, including stress-predominant mixed urinary incontinence, were randomized.[12][13]

  • Intervention : Patients received either 18 mg of oral this compound or a placebo once daily for 12 weeks.[11]

  • Primary Endpoint : The primary outcome was the percent change from baseline in the mean frequency of SUI episodes per 24 hours at week 12, as recorded in a patient diary.[12]

  • Secondary Endpoints : These included the proportion of patients with at least a 50% reduction in SUI episodes, changes in pad weight tests, and patient-reported outcomes via questionnaires like the International Consultation on Incontinence Questionnaire – Short Form (ICIQ-SF).[12]

Patient Preference Study Protocol (Discrete Choice Experiment)

The general patient preference data cited was primarily gathered using a discrete choice experiment (DCE).

  • Objective : To elicit and value patient preferences for the processes and outcomes of SUI management.[15]

  • Methodology : A survey was designed based on rigorous piloting. Participants were presented with a series of choice tasks, each containing hypothetical treatment profiles with varying attributes (e.g., type of anesthesia, recovery time, treatment success, adverse events, cost).[15][17]

  • Analysis : Multinomial logistical regression was used to analyze the choices made by respondents, allowing for the calculation of the relative importance of each attribute and the trade-offs patients are willing to make.[14][15][17]

Visualizing Pathways and Processes

This compound Signaling Pathway

This compound's mechanism of action involves the selective inhibition of noradrenaline (norepinephrine) reuptake at the nerve terminals innervating the urethral sphincter. This increases the concentration of noradrenaline in the synaptic cleft, leading to enhanced stimulation of α1-adrenergic receptors on the urethral smooth muscle. This, in turn, increases urethral closure pressure.

TAS_303_Pathway cluster_0 Presynaptic Nerve Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Urethral Smooth Muscle NE Noradrenaline (NE) NE_Synapse Noradrenaline NE->NE_Synapse Release Vesicle Vesicles NET Noradrenaline Transporter (NET) TAS303 This compound TAS303->NET Inhibits NE_Synapse->NET Reuptake Alpha1 α1-Adrenergic Receptor NE_Synapse->Alpha1 Binds Contraction Increased Urethral Smooth Muscle Contraction Alpha1->Contraction Stimulates

Mechanism of action for this compound in the urethral sphincter.
Hypothetical Experimental Workflow for a this compound Patient Preference Study

To directly assess patient preferences for this compound, a study could be designed following a workflow similar to previous SUI preference studies.

Patient_Preference_Workflow A Phase 1: Attribute Selection (Literature Review, Clinician & Patient Interviews) B Phase 2: Survey Design (Create treatment profiles & choice tasks) A->B Inform C Phase 3: Patient Recruitment (Women with SUI diagnosis) B->C D Data Collection (Administer Discrete Choice Experiment Survey) C->D E Data Analysis (Multinomial Logistical Regression) D->E F Results Interpretation (Quantify preferences, willingness-to-pay) E->F G Publication & Dissemination F->G

Workflow for a discrete choice experiment on SUI therapies.

Conclusion

This compound presents a promising profile as a non-surgical, pharmacological treatment for SUI, demonstrating a statistically significant reduction in incontinence episodes with a favorable safety profile in early clinical trials.[1][9][10][11] While direct comparative data on patient preferences are not yet available, the known attributes of this compound—being an oral medication with minimal CNS side effects—align well with established patient desires for effective, safe, and minimally invasive treatments.[14][15][17] Future research, including head-to-head trials and dedicated patient preference studies, will be essential to fully delineate the role of this compound in the SUI treatment paradigm and to empower shared decision-making between clinicians and patients.

References

Validating Patient-Reported Outcome Measures in TAS-303 Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of patient-reported outcome measures (PROMs) is critical in accurately assessing the therapeutic efficacy and real-world impact of novel treatments like TAS-303. This guide provides a comparative overview of relevant PROMs for stress urinary incontinence (SUI), the condition this compound is designed to treat, and details the essential methodologies for their validation.

This compound is a selective norepinephrine (B1679862) reuptake inhibitor that has shown promise in clinical trials for treating SUI by increasing urethral pressure.[1][2] A key aspect of evaluating the clinical benefit of this compound involves understanding its effect on patients' quality of life and their perception of improvement, which is where PROMs play a pivotal role. While a Phase 2 clinical trial of this compound demonstrated a reduction in SUI episodes, the impact on health-related quality of life was also assessed, although not always reaching statistical significance.[3] This highlights the importance of selecting and validating the most appropriate PROMs to capture the full patient experience.

Comparison of Patient-Reported Outcome Measures for Stress Urinary Incontinence

Several validated PROMs are available to assess the impact of SUI on patients. The choice of instrument in a clinical trial setting depends on the specific research questions, the domains of interest, and the psychometric properties of the measures. Below is a comparison of PROMs that have been used in S.U.I. research.

Patient-Reported Outcome Measure (PROM)DescriptionKey Domains AssessedKnown Use in SUI Research
Incontinence Quality of Life (I-QOL) Questionnaire A 22-item self-report questionnaire specifically designed to measure the impact of urinary incontinence on quality of life.[4][5]Avoidance and limiting behaviors, psychosocial impacts, social embarrassment.[5]Widely used and validated in patients with SUI and other forms of urinary incontinence.[4][6][7][8]
Patient Global Impression of Improvement (PGI-I) A single-item questionnaire that asks patients to rate their overall improvement since starting treatment on a 7-point scale.[9][10]Overall patient-perceived improvement.Commonly used as a global assessment of treatment response in SUI and other urological conditions.[9][11][12][13]
International Consultation on Incontinence Questionnaire - Urinary Incontinence Short Form (ICIQ-UI SF) A brief, self-administered questionnaire to assess the frequency, severity, and impact of urinary incontinence.[14][15]Frequency of leakage, amount of leakage, overall impact on life.Frequently used in SUI clinical trials due to its brevity and high correlation with other outcome measures.[14]
Urogenital Distress Inventory (UDI-6) A 6-item questionnaire that measures the bother associated with lower urinary tract symptoms.Irritative symptoms, stress symptoms, obstructive symptoms.Often used in conjunction with other PROMs to provide a comprehensive assessment of urinary symptoms.[16]
Incontinence Impact Questionnaire, Short Form (IIQ-7) A 7-item questionnaire assessing the impact of urinary incontinence on various aspects of life.[5][16]Physical activity, social relationships, emotional health.Frequently utilized in SUI research to evaluate the broader impact of the condition on daily life.[16]

Experimental Protocols for Validating Patient-Reported Outcome Measures

The validation of a PROM is a rigorous process to ensure that the instrument is measuring what it is intended to measure in a reliable and consistent manner. The following are key experimental protocols for validating PROMs in the context of this compound research.

Content Validity
  • Objective: To ensure the PROM items are relevant and comprehensive for the target population (i.e., patients with SUI).

  • Methodology:

    • Conduct qualitative interviews and focus groups with patients with SUI to understand their experiences, symptoms, and the impact of the condition on their daily lives.

    • Engage clinical experts in SUI to review the PROM items for clinical relevance and accuracy.

    • Map the content of the PROM to a conceptual framework of the patient experience with SUI.

Construct Validity
  • Objective: To assess the extent to which the PROM measures the theoretical construct it is designed to measure.

  • Methodology:

    • Convergent Validity: Correlate the scores of the PROM under evaluation with scores from other established PROMs measuring similar constructs (e.g., correlating the I-QOL with the ICIQ-UI SF). A high correlation would support convergent validity.

    • Discriminant Validity: Correlate the PROM scores with measures of different, unrelated constructs. A low correlation would be expected.

    • Known-Groups Validity: Compare the PROM scores between groups of patients known to differ in SUI severity (e.g., based on the number of incontinence episodes per day). The PROM should be able to differentiate between these groups.

Reliability
  • Objective: To assess the consistency and stability of the PROM's measurements.

  • Methodology:

    • Test-Retest Reliability: Administer the PROM to a stable group of patients at two different time points (e.g., two weeks apart) without any intervening treatment. The scores from both administrations should be highly correlated.

    • Internal Consistency Reliability: For multi-item scales, assess the extent to which the items are interrelated. This is commonly measured using Cronbach's alpha, with a value of 0.70 or higher generally considered acceptable.[16]

Responsiveness
  • Objective: To determine the PROM's ability to detect changes in a patient's condition over time, particularly in response to treatment with this compound.

  • Methodology:

    • Administer the PROM at baseline and at one or more follow-up time points during a clinical trial of this compound.

    • Analyze the change in PROM scores in the treatment group compared to a placebo or control group. A significantly greater change in the treatment group would indicate responsiveness.

Visualizing Key Pathways and Processes

To further aid researchers, the following diagrams illustrate the signaling pathway of this compound and the workflow for validating PROMs.

TAS303_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_neuron Presynaptic Neuron cluster_muscle Urethral Smooth Muscle Cell NE Norepinephrine (NE) NET Norepinephrine Transporter (NET) NE->NET Reuptake AdrenergicReceptor α1-Adrenergic Receptor NE->AdrenergicReceptor Binds to TAS303 This compound TAS303->NET Inhibits Contraction Increased Muscle Contraction AdrenergicReceptor->Contraction Activates NE_vesicle NE Vesicles NE_vesicle->NE Release UrethralPressure Increased Urethral Pressure & Tone Contraction->UrethralPressure Leads to SUI_Improvement Improvement in SUI Symptoms UrethralPressure->SUI_Improvement Results in

This compound Mechanism of Action

PROM_Validation_Workflow cluster_dev Phase 1: PROM Development & Content Validation cluster_psychometric Phase 2: Psychometric Validation cluster_implementation Phase 3: Implementation in Clinical Trial lit_review Literature Review & Conceptual Framework qual_interviews Qualitative Interviews (Patients & Experts) lit_review->qual_interviews item_generation Item Generation qual_interviews->item_generation content_val Content Validity Assessment item_generation->content_val pilot_testing Pilot Testing content_val->pilot_testing construct_val Construct Validity (Convergent, Discriminant, Known-Groups) pilot_testing->construct_val reliability_testing Reliability Testing (Test-Retest, Internal Consistency) pilot_testing->reliability_testing responsiveness_testing Responsiveness to Change construct_val->responsiveness_testing reliability_testing->responsiveness_testing protocol_integration Integration into Clinical Trial Protocol responsiveness_testing->protocol_integration data_collection Data Collection (Baseline & Follow-up) data_analysis Statistical Analysis of PROM Data interpretation Interpretation of Results

PROM Validation Workflow

References

A Comparative Analysis of TAS-303 in Stress Urinary Incontinence (SUI) Patient Subpopulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational drug TAS-303 across different patient subpopulations with stress urinary incontinence (SUI). The objective is to present the current evidence on its efficacy and safety, with a comparative look at the established alternative, duloxetine (B1670986). This document summarizes key experimental data, outlines methodologies of pivotal trials, and visualizes relevant biological pathways and workflows to support informed research and development decisions.

Mechanism of Action: A Tale of Two Neuromodulators

Stress urinary incontinence is often linked to an insufficiency in the urethral closure mechanism. Both this compound and duloxetine aim to ameliorate this by modulating neurotransmitter levels to enhance urethral sphincter tone.

This compound is a highly selective norepinephrine (B1679862) reuptake inhibitor (NRI).[1][2] By blocking the reuptake of norepinephrine in the synaptic cleft of the pudendal nerve, it is thought to increase the stimulation of α1-adrenergic receptors on the urethral smooth muscle and the striated urethral sphincter. This leads to enhanced urethral closure pressure, thereby preventing involuntary urine leakage during moments of increased intra-abdominal pressure.

Duloxetine , on the other hand, is a serotonin (B10506) and norepinephrine reuptake inhibitor (SNRI). It increases the levels of both serotonin and norepinephrine in the sacral spinal cord (Onuf's nucleus), which in turn enhances the activity of the pudendal motor neurons that innervate the external urethral sphincter.[3]

cluster_TAS303 This compound (Selective NRI) cluster_Duloxetine Duloxetine (SNRI) TAS303 This compound NE_reuptake Norepinephrine Reuptake Transporter TAS303->NE_reuptake Inhibits NE Norepinephrine alpha1 α1-Adrenergic Receptor NE->alpha1 Stimulates sphincter_contraction_T Urethral Sphincter Contraction alpha1->sphincter_contraction_T Duloxetine Duloxetine SNRI_reuptake Serotonin & Norepinephrine Reuptake Transporters Duloxetine->SNRI_reuptake Inhibits SN Serotonin & Norepinephrine pudendal_neuron Pudendal Motor Neuron SN->pudendal_neuron Stimulates sphincter_contraction_D Urethral Sphincter Contraction pudendal_neuron->sphincter_contraction_D

Figure 1. Comparative Mechanism of Action of this compound and Duloxetine.

Comparative Efficacy in SUI Patient Subpopulations

Clinical trial data from the Phase 2 study of this compound (NCT04512053) and various studies on duloxetine provide insights into their performance in specific patient groups.

Overall Efficacy
TreatmentPrimary Endpoint: Mean Reduction in SUI Episodes/24hResponder Rate (≥50% reduction in SUI episodes)
This compound (18 mg/day) 57.7%[4]64.7%[4]
Placebo (for this compound trial) 46.9%[4]53.0%[4]
Duloxetine (80 mg/day) ~50-60%~52.5%
Placebo (for Duloxetine trials) ~27-40%~33.7%
Efficacy in Patients with Severe SUI (≥2 episodes/day)

This compound demonstrated a more pronounced effect in patients with more frequent SUI episodes at baseline.

TreatmentMean Reduction in SUI Episodes/24h in Severe SUI
This compound (18 mg/day) 59.3%[4]
Placebo (for this compound trial) 40.5%[4]
Duloxetine (80 mg/day) Significant reduction, around 60% in one study of women with >14 episodes/week.
Efficacy in Older Adults (≥60 or ≥65 years)

Both medications have shown efficacy in the older adult population.

TreatmentEfficacy in Older Adults
This compound (18 mg/day) Improvement appeared greater in patients aged ≥60 years.[1]
Duloxetine (40 mg BID) 52.47% reduction in weekly SUI episodes in women ≥65 years.
Efficacy in Patients with Pure SUI

The this compound trial highlighted a notable benefit in patients with pure SUI. Data for a direct comparison with duloxetine in a strictly "pure SUI" population is less readily available, as many trials included patients with "predominantly SUI".

TreatmentEfficacy in Pure SUI
This compound (18 mg/day) Statistically significant improvement (P = .014)[4].
Duloxetine Efficacy established in "predominantly SUI" populations.

Safety and Tolerability Profile

A key differentiator between this compound and duloxetine appears to be their side effect profiles.

Adverse Event ProfileThis compoundDuloxetine
Overall Adverse Events Comparable to placebo (29.3% vs 29.6%)[4]. All AEs were mild to moderate[4].Significantly higher than placebo.
Nervous System/GI-related AEs No reported nervous system- or gastrointestinal-related adverse drug reactions[2][4].Nausea is the most common adverse event and a primary reason for discontinuation. Other common side effects include dry mouth, fatigue, and constipation.
Discontinuation due to AEs No discontinuations due to adverse events reported in the Phase 2 trial[4].Higher rates of discontinuation compared to placebo.

Experimental Protocols: Key Phase 2 Study of this compound (NCT04512053)

While the full study protocol is not publicly available, the key methodological aspects of the Phase 2, randomized, double-blind, placebo-controlled trial of this compound are summarized below.[2][5]

  • Objective: To evaluate the efficacy and safety of this compound in female patients with SUI.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 231 adult Japanese women with a clinical diagnosis of SUI.[4]

    • Key Inclusion Criteria: History of SUI for at least 12 weeks, ≥1 SUI episode per day on average, and stress-predominant incontinence.

    • Key Exclusion Criteria: Predominantly urge incontinence, prior surgical treatment for SUI, and certain other urological conditions.

  • Intervention:

    • This compound 18 mg administered orally once daily for 12 weeks.

    • Matching placebo administered orally once daily for 12 weeks.

  • Primary Endpoint: Percent change from baseline to week 12 in the mean frequency of SUI episodes per 24 hours, based on a patient-completed diary.

  • Secondary Endpoints:

    • Proportion of patients with a ≥50% reduction in SUI episode frequency.

    • Change in incontinence amount (measured by pad weight test).

    • Change in health-related quality of life scores.

    • Safety and tolerability.

screening Screening of Japanese Women with SUI enrollment Enrollment (n=231) screening->enrollment randomization Randomization (1:1) enrollment->randomization tas303_arm This compound (18 mg/day) for 12 weeks (n=116) randomization->tas303_arm placebo_arm Placebo for 12 weeks (n=115) randomization->placebo_arm primary_endpoint Primary Endpoint Assessment: % Change in SUI Episodes/24h at Week 12 tas303_arm->primary_endpoint placebo_arm->primary_endpoint secondary_endpoints Secondary Endpoint Assessment: Responder Rate, Pad Weight, Quality of Life, Safety primary_endpoint->secondary_endpoints

Figure 2. Workflow of the this compound Phase 2 Clinical Trial.

Logical Framework for Patient Subpopulation Analysis

The analysis of this compound's efficacy in different patient subgroups follows a clear logical progression, starting from the overall study population and narrowing down to specific cohorts.

overall_pop Overall SUI Patient Population (n=231) subgroup_analysis Subgroup Analysis Based on Baseline Characteristics overall_pop->subgroup_analysis severity SUI Severity subgroup_analysis->severity age Age subgroup_analysis->age sui_type Type of SUI subgroup_analysis->sui_type severe_sui Severe SUI (≥2 episodes/day) severity->severe_sui less_severe_sui Less Severe SUI (<2 episodes/day) severity->less_severe_sui older_adults Older Adults (≥60 years) age->older_adults younger_adults Younger Adults (<60 years) age->younger_adults pure_sui Pure SUI sui_type->pure_sui mixed_sui Mixed SUI sui_type->mixed_sui

Figure 3. Logical Flow of SUI Patient Subpopulation Stratification.

Conclusion and Future Directions

This compound shows promise as a potential pharmacological treatment for SUI, demonstrating a favorable efficacy and safety profile compared to placebo in a Phase 2 trial.[2] Notably, its benefits appear to be more pronounced in patients with more severe SUI and in older adults.[1] The highly selective nature of this compound as an NRI may contribute to its improved tolerability, particularly the absence of significant nausea and other CNS-related side effects commonly associated with the SNRI duloxetine.[1]

Further larger-scale, multinational Phase 3 trials are necessary to confirm these findings in a more diverse patient population and to provide a head-to-head comparison with duloxetine. Research should also continue to explore the long-term efficacy and safety of this compound and its potential role in combination with other SUI therapies, such as pelvic floor muscle training. The encouraging results in specific subpopulations suggest that this compound could become a valuable targeted treatment option for women with SUI.

References

Safety Operating Guide

Navigating the Disposal of TAS-303: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

While specific public guidelines for the disposal of the investigational drug TAS-303 are not available, researchers, scientists, and drug development professionals can ensure safety and compliance by adhering to established best practices for pharmaceutical and chemical waste management. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound and similar research compounds within a laboratory setting.

The primary principle in disposing of any research chemical is to prevent its release into the environment and to protect personnel from potential hazards. All unusable prescription and non-prescription pharmaceutical compounds, including research materials like this compound, should be managed through your institution's Office of Environmental Health & Safety (EHS) or equivalent authority.[1] It is crucial to treat all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified safety officer.[2]

Immediate Safety and Handling Protocols

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS.

    • Segregate waste based on its physical state (solid, liquid) and hazard class. Incompatible chemicals must be stored separately to prevent violent reactions or the emission of toxic gases.[4] For instance, acids should be kept separate from bases, and oxidizing agents from reducing agents.[4]

  • Proper Waste Containment:

    • Use only appropriate, compatible, and clearly labeled containers for waste storage.[5][6][7] Containers should be in good condition, with secure, leak-proof closures.[4][7]

    • Containers should not be filled beyond 90% capacity to allow for expansion and prevent spills.[4]

    • All waste containers must be kept closed except when adding or removing waste.[2][5][6]

  • Labeling:

    • Properly label all waste containers with their contents.[5][6] The label should clearly identify the chemical constituents. This is critical for safe consolidation and disposal by EHS personnel.[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area within the laboratory.[4][5][6] This area must be at or near the point of waste generation.[6]

    • SAAs should be inspected weekly for any signs of leakage.[4]

  • Arranging for Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[3][5][6] Do not attempt to dispose of the chemical waste independently.

Quantitative Data and Best Practices Summary

For easy reference, the following table summarizes key quantitative limits and best practices for laboratory chemical waste management.

ParameterGuidelineSource
Maximum Waste Accumulation 55 gallons of hazardous waste per Satellite Accumulation Area.[5][6]
Acutely Toxic Waste Limit 1 quart of liquid or 1 kilogram of solid for P-listed chemicals.[6]
Container Headspace Leave at least one inch of headroom in liquid waste containers.[4]
pH for Aqueous Waste Neutralize to a pH between 5.0 and 12.5 before considering drain disposal (only if explicitly permitted by EHS for non-hazardous materials).[4]
Empty Container Disposal Containers that held hazardous waste must be triple-rinsed before being disposed of as regular trash, with the rinseate collected as hazardous waste. Labels must be defaced.[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

TAS_303_Disposal_Workflow cluster_prep Preparation & Identification cluster_containment Containment & Storage cluster_disposal Final Disposal start Unused or Waste this compound Generated msds Consult this compound MSDS for Hazard Information start->msds treat_hazardous No MSDS? Treat as Hazardous msds->treat_hazardous MSDS Unavailable segregate Segregate Waste (Solid/Liquid) msds->segregate Hazard Identified treat_hazardous->segregate container Select Appropriate, Compatible Container segregate->container label_container Label Container with Contents container->label_container close_container Keep Container Securely Closed label_container->close_container saa Store in Designated Satellite Accumulation Area (SAA) close_container->saa contact_ehs Contact Institutional EHS for Pickup saa->contact_ehs end Waste Disposed of by Authorized Personnel contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Prohibited Disposal Methods

It is imperative to avoid the following improper disposal methods:

  • Do not pour this compound or any chemical waste down the sink or drain. [2][5] Wastewater treatment facilities are generally not equipped to remove such compounds, leading to environmental contamination.[8][9]

  • Do not dispose of this compound in the regular trash. [2] This can pose a risk to sanitation workers and the public.

  • Do not evaporate chemical waste in a fume hood as a method of disposal. [2]

Even though some pharmaceuticals are classified as non-hazardous by the Resource Conservation and Recovery Act (RCRA), they can still pose risks to the environment.[10][11] Therefore, the recommended best practice is often to have all pharmaceutical waste, including non-RCRA waste, incinerated.[10][12]

By adhering to these general yet critical guidelines, laboratory professionals can manage and dispose of this compound and other research chemicals in a manner that is safe, compliant, and environmentally responsible, thereby building a culture of safety and trust in their laboratory operations.

References

Essential Safety and Operational Guide for Handling TAS-303

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and use of TAS-303, a selective noradrenaline reuptake inhibitor. The following procedural guidance is intended to ensure the safe execution of laboratory operations and proper disposal of waste materials.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Body PartRequired PPESpecifications
Eyes Safety glasses or gogglesMust provide a complete seal around the eyes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Body Laboratory coatFull-length, long-sleeved coat.
Respiratory Fume hoodAll handling of powdered or volatile this compound should be performed in a certified fume hood.

Handling and Storage

Handling:

  • Always handle this compound within a designated and properly ventilated area, such as a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Prevent the generation of dust or aerosols.

  • Do not eat, drink, or smoke in areas where this compound is handled.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances.

  • Ensure the storage area is secure and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a designated, sealed, and leak-proof hazardous waste container. Do not pour down the drain.

  • Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Protocols

In Vitro: Norepinephrine (B1679862) Reuptake Inhibition Assay

This protocol is adapted from established methods for screening norepinephrine reuptake inhibitors.[1]

Objective: To determine the in vitro potency of this compound in inhibiting the norepinephrine transporter (NET).

Methodology:

  • Cell Culture: Human neuroblastoma SK-N-BE(2)C cells, which endogenously express the norepinephrine transporter, are cultured in appropriate media and conditions.[1]

  • Assay Preparation:

    • Cells are seeded in 24-well plates and grown to confluence.[1]

    • On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

  • Inhibition Assay:

    • Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes) at room temperature.

    • A solution containing a known concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine) is added to each well to initiate the uptake reaction. A final concentration around the KM value (approximately 416 nM for SK-N-BE(2)C cells) is recommended.[1]

    • The uptake is allowed to proceed for a defined period (e.g., 10-20 minutes) at room temperature.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled norepinephrine.

  • Quantification:

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control.

    • The IC₅₀ value (the concentration of this compound that inhibits 50% of the norepinephrine uptake) is determined by fitting the data to a dose-response curve.

In Vivo: Urethral Pressure Measurement in a Rat Model

This protocol is based on preclinical studies evaluating the effect of this compound on urethral function.[2][3]

Objective: To assess the in vivo effect of this compound on urethral pressure in rats.

Methodology:

  • Animal Model: Female rats are used for this study. A model of stress urinary incontinence can be induced through methods like vaginal distention.[2][3]

  • Surgical Preparation:

    • Rats are anesthetized.

    • A catheter connected to a pressure transducer is inserted into the urethra to measure urethral pressure.

  • Drug Administration:

    • This compound is administered orally at various doses (e.g., 0.3, 1, and 3 mg/kg).[3] A vehicle control group is also included.

  • Measurement:

    • Basal urethral pressure is continuously recorded before and after drug administration.

    • For the stress urinary incontinence model, leak point pressure (the pressure at which urine leakage occurs during abdominal pressure application) is measured.[2][3]

  • Data Analysis:

    • The changes in basal urethral pressure and leak point pressure from baseline are calculated for each dose group.

    • The results are compared between the this compound treated groups and the vehicle control group to determine the dose-dependent effects of the compound.

Quantitative Data from Preclinical Studies:

TreatmentDoseIncrease in Basal Urethral Pressure (Normal Rats)Increase in Leak Point Pressure (Vaginal Distention Rats)
This compound 3 mg/kg38% (compared to vehicle)[2]26%[2]
Duloxetine 1 mg/kg15% (compared to vehicle)[2]20%[2]

Visualizations

TAS303_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake Adrenergic_Receptor Adrenergic Receptors Norepinephrine->Adrenergic_Receptor Binding NE_Vesicle Norepinephrine Vesicles NE_Vesicle->Norepinephrine Release Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activation This compound This compound This compound->NET Inhibition

Caption: Mechanism of action of this compound as a norepinephrine reuptake inhibitor.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., SK-N-BE(2)C) Assay_Plate Plate Cells Cell_Culture->Assay_Plate Compound_Treatment Treat with this compound (Varying Concentrations) Assay_Plate->Compound_Treatment Radioligand_Addition Add [3H]Norepinephrine Compound_Treatment->Radioligand_Addition Uptake_Measurement Measure Radioactivity Radioligand_Addition->Uptake_Measurement IC50_Determination Determine IC50 Uptake_Measurement->IC50_Determination Animal_Model Rat Model of SUI IC50_Determination->Animal_Model Lead Compound Selection Drug_Administration Administer this compound Animal_Model->Drug_Administration Pressure_Measurement Measure Urethral Pressure Drug_Administration->Pressure_Measurement Data_Analysis Analyze Pressure Changes Pressure_Measurement->Data_Analysis

Caption: General experimental workflow for screening and validating norepinephrine reuptake inhibitors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TAS-303
Reactant of Route 2
TAS-303

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.